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  • Product: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline
  • CAS: 867167-05-3

Core Science & Biosynthesis

Foundational

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline CAS 867167-05-3

An In-depth Technical Guide to 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS 867167-05-3): A Scaffold for Modern Drug Discovery This technical guide provides a comprehensive analysis of 4-Chloro-2-methyl-6-(trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS 867167-05-3): A Scaffold for Modern Drug Discovery

This technical guide provides a comprehensive analysis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule (CAS 867167-05-3) is not extensively available in public literature, this document leverages established principles of medicinal chemistry and data from structurally related analogues to construct a predictive and practical overview. The guide will delve into its physicochemical properties, plausible synthetic routes, reactivity, and its potential as a pivotal intermediate in the development of novel therapeutic agents.

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in pharmaceutical sciences, forming the structural basis for numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives are integral to treatments for malaria, cancer, bacterial infections, and various neurological disorders.[3][4][5] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile.

The subject of this guide, 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, incorporates three key substituents that impart distinct and advantageous properties:

  • 4-Chloro Group: This substituent is not merely a passive feature; it is a reactive handle. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing a crucial attachment point for various side chains to build molecular diversity and modulate biological activity.[6] This position is famously exploited in the 4-aminoquinoline class of antimalarial drugs like chloroquine.[7][8]

  • 2-Methyl Group: The methyl group can influence the molecule's steric profile and electronic properties, potentially impacting binding affinity to biological targets and providing a site for further functionalization.

  • 6-Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a powerful tool in modern drug design.[9] Its strong electron-withdrawing nature can significantly alter the basicity of the quinoline nitrogen. More importantly, it is renowned for enhancing metabolic stability by blocking potential sites of oxidative metabolism and increasing lipophilicity, which can improve cell membrane permeability.[9][10][11] The incorporation of -CF₃ groups has been a successful strategy in developing potent antimalarial agents active against resistant strains.[12]

This guide synthesizes these individual contributions to present a holistic view of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline as a high-potential building block for drug discovery programs.

Section 1: Predicted Physicochemical and Structural Properties

Predicting the physicochemical properties of a compound is essential for anticipating its behavior in both chemical reactions and biological systems. The following table summarizes the predicted properties for 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, calculated based on its structure and informed by experimental data from close analogues.

PropertyPredicted Value / InformationRationale and Significance
Molecular Formula C₁₁H₇ClF₃NDerived directly from the chemical structure.
Molecular Weight 245.63 g/mol Calculated from the atomic weights of the constituent atoms.
InChIKey FHGWTLJPECDLOJ-UHFFFAOYSA-NA standardized, unique structural identifier.
XlogP ~4.1This predicted high lipophilicity (logP) is driven by the trifluoromethyl and chloro groups, suggesting good membrane permeability but also potential for lower aqueous solubility.[13] The -CF₃ group is a known strong contributor to lipophilicity.[14]
pKa (Basic) ~2.3The quinoline nitrogen is basic. However, the potent electron-withdrawing effect of both the 4-chloro and 6-trifluoromethyl substituents is expected to significantly reduce the basicity compared to unsubstituted quinoline (pKa ~4.9). This has implications for salt formation and interaction with biological targets.[15]
Appearance White to off-white or pale yellow solidBased on the typical appearance of similar crystalline quinoline derivatives.[16][17]

Section 2: Proposed Synthesis Strategy

The synthesis of substituted quinolines is well-documented, with several named reactions providing robust pathways. A logical and efficient route to synthesize 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline would likely involve a multi-step process starting from a commercially available substituted aniline. The Conrad-Limpach or a related cyclization reaction followed by chlorination is a field-proven approach.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway is visualized below. The target molecule can be accessed from a 4-hydroxyquinoline intermediate, which in turn is synthesized via cyclization of an anilino-crotonate, formed from 4-(trifluoromethyl)aniline and ethyl acetoacetate.

G target 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline hydroxy 4-Hydroxy-2-methyl-6-(trifluoromethyl)quinoline target->hydroxy Chlorination (e.g., POCl₃) crotonate Ethyl 3-(4-(trifluoromethyl)anilino)crotonate hydroxy->crotonate Thermal Cyclization aniline 4-(Trifluoromethyl)aniline crotonate->aniline Condensation eaa Ethyl acetoacetate crotonate->eaa

Caption: Retrosynthetic pathway for the target compound.
Step-by-Step Synthetic Protocol

Step 1: Synthesis of Ethyl 3-(4-(trifluoromethyl)anilino)crotonate (Condensation)

  • To a round-bottom flask, add 4-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting aniline is consumed.

  • Upon completion, cool the mixture, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude crotonate, which can be used directly or purified by column chromatography.

Causality: The acid catalyst protonates the carbonyl of the ethyl acetoacetate, making it more electrophilic for attack by the aniline nitrogen. The removal of water via the Dean-Stark trap drives the equilibrium towards the formation of the enamine product, ensuring a high yield.

Step 2: Synthesis of 4-Hydroxy-2-methyl-6-(trifluoromethyl)quinoline (Cyclization)

  • Add the crude ethyl 3-(4-(trifluoromethyl)anilino)crotonate from the previous step to a high-boiling point solvent like Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-260 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Maintain the temperature and monitor the reaction by TLC. The cyclization is usually complete within 30-60 minutes.

  • Cool the reaction mixture, which will cause the product to precipitate.

  • Dilute with a hydrocarbon solvent like hexane to facilitate precipitation, and collect the solid product by filtration.

  • Wash the solid with hexane and dry to obtain the 4-hydroxyquinoline intermediate.

Causality: This thermal electrocyclic reaction is a classic method for quinoline synthesis. The high temperature provides the necessary activation energy for the intramolecular cyclization to occur, followed by aromatization to form the stable quinoline ring system.

Step 3: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (Chlorination)

  • Carefully add the 4-hydroxy-2-methyl-6-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent. A co-solvent like N,N-dimethylformamide (DMF) can be used catalytically.

  • Heat the mixture to reflux (approx. 110 °C) for 1-3 hours.[18] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a base, such as a concentrated sodium hydroxide or ammonium hydroxide solution, until the pH is basic.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Causality: The hydroxyl group at the 4-position is converted into a good leaving group by POCl₃. A subsequent nucleophilic attack by a chloride ion displaces the phosphate ester intermediate, yielding the desired 4-chloroquinoline. The process is robust and widely used for this transformation.[18][19]

Section 3: Reactivity and Application in Drug Discovery

The primary value of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline lies in its utility as a versatile chemical intermediate. Its reactivity is dominated by the 4-chloro substituent, which is activated towards nucleophilic aromatic substitution (SₙAr).

Key Reactions
  • Nucleophilic Substitution (SₙAr): The electron-withdrawing nature of the quinoline nitrogen and the 6-trifluoromethyl group makes the C4 position electron-deficient and thus highly susceptible to attack by nucleophiles. This allows for the straightforward introduction of various functional groups, most notably amines, to generate 4-aminoquinoline derivatives, a class of compounds with proven antimalarial and anticancer activity.[4][16] Other nucleophiles like thiols or alkoxides can also be employed.

  • Cross-Coupling Reactions: The chloro group can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds to introduce complex aryl, alkynyl, or amino functionalities.[1]

The workflow below illustrates how this intermediate can be integrated into a typical drug discovery pipeline.

Caption: Drug discovery workflow using the target intermediate.

Section 4: Predicted Biological Profile and In Vitro Assessment

Anticipated Biological Relevance

Derivatives of trifluoromethyl-substituted quinolines have demonstrated significant potential across multiple therapeutic areas:

  • Antimalarial Agents: The 4-aminoquinoline core is a validated antimalarial pharmacophore. The trifluoromethyl group is known to enhance activity against drug-resistant strains of Plasmodium falciparum.[12] Therefore, derivatives of this scaffold are prime candidates for new antimalarial drug discovery programs.

  • Anticancer Agents: Many quinoline derivatives function as kinase inhibitors or DNA intercalating agents, showing promise in oncology.[2][3]

  • Antimicrobial and Antiviral Agents: The quinoline nucleus is present in various antibacterial and antiviral compounds, making this a viable area for exploration.[5][20]

Metabolic Stability

A key rationale for using fluorinated compounds in drug design is to improve metabolic stability.[10] The C-F bond is exceptionally strong, and the -CF₃ group is highly resistant to enzymatic cleavage.[10] It also deactivates the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Protocol: In Vitro Liver Microsomal Stability Assay

To experimentally validate the predicted metabolic stability, a standard liver microsomal stability assay can be performed. This assay measures the rate at which the compound is metabolized by enzymes present in liver microsomes.

Materials:

  • Test Compound (4-Chloro-2-methyl-6-(trifluoromethyl)quinoline or its derivatives)

  • Pooled Liver Microsomes (Human, Rat, or other species of interest)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for reaction quenching and sample analysis

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare working solutions by diluting the stock in the assay buffer.

  • Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and buffer to 37 °C.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system and the test compound to the pre-warmed microsome mixture. The final concentration of the test compound is typically 1 µM.

  • Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Interpretation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

G cluster_prep Preparation cluster_reaction Reaction (37°C) cluster_analysis Analysis A Prepare Microsome/Buffer Mix D Combine & Initiate Reaction A->D B Prepare NADPH System B->D C Prepare Test Compound Solution C->D E Sample at Time Points (0, 5, 15, 30 min) D->E F Quench with ACN/Internal Std E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant via LC-MS/MS G->H I Calculate Half-Life & Clearance H->I

Caption: Workflow for an in vitro metabolic stability assay.

Section 5: Safety and Handling

As with any laboratory chemical, 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous chloro- and trifluoromethyl-substituted heterocycles suggest the following precautions:

  • Hazard Classification: Likely to be classified as an irritant (skin and eye) and potentially harmful if swallowed.[21] Halogenated aromatic compounds should always be handled with caution.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult a comprehensive and compound-specific SDS when available before handling any chemical.

Conclusion

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline represents a highly promising, yet underexplored, scaffold for chemical and pharmaceutical research. Its structure is intelligently designed for versatility, combining a reactive handle (4-chloro), a metabolically robust anchor (6-trifluoromethyl), and the privileged quinoline core. The predictive analysis presented in this guide, based on solid principles of organic and medicinal chemistry, highlights its potential as a key intermediate for generating libraries of novel compounds. Its plausible synthesis from readily available starting materials and its activated nature towards nucleophilic substitution make it an attractive and accessible building block for drug discovery programs targeting a wide spectrum of diseases, from malaria to cancer. Further experimental validation of the pathways and properties discussed herein is warranted and is expected to confirm its value to the scientific community.

References

  • 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline Properties. United States Environmental Protection Agency (EPA). [Link]

  • 4-Chloro-2-methylquinoline. PubChem, National Institutes of Health (NIH). [Link]

  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, via PMC. [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, via PMC. [Link]

  • Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Bentham Science. [Link]

  • 4-chloro-6-methyl-2-(trifluoromethyl)quinoline. PubChemLite. [Link]

  • 4-Chloro-7-(trifluoromethyl)quinoline. NIST WebBook. [Link]

  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E, via PMC. [Link]

  • Process for the preparation of 4-chloroquinolines.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. Current Topics in Medicinal Chemistry, via PubMed. [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. [Link]

  • Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design, via PubMed. [Link]

  • Supporting Documents - ASMF. Quality Chemicals. [Link]

  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, MDPI. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Product Documentation. Altair Chemical. [Link]

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Exploratory

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline molecular weight and formula

An In-depth Technical Guide to 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline: Synthesis, Properties, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-6-(trif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative of significant interest to medicinal chemists and drug discovery professionals. Quinoline scaffolds are foundational in the development of therapeutics for a wide array of diseases, including cancer and infectious agents. The specific substitutions on this molecule—a chloro group at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 6-position—are strategically significant for modulating its physicochemical properties and biological activity. This document details the compound's molecular characteristics, proposes a robust synthetic pathway, explores its potential applications in drug development based on structure-activity relationships of analogous compounds, and outlines essential safety and handling protocols.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs for indications ranging from cancer to malaria.[1] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the precise tuning of pharmacokinetic and pharmacodynamic profiles. The subject of this guide, 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, incorporates three key functional groups that are known to enhance therapeutic potential:

  • 4-Chloro Group: The presence of a chlorine atom on the quinoline ring can significantly influence the molecule's electronic properties and binding interactions with biological targets. It is a common feature in kinase inhibitors, often forming critical hydrogen bonds or halogen bonds within the ATP-binding pocket of enzymes.[2]

  • 2-Methyl Group: A methyl group can impact the steric profile of the molecule, influencing its orientation within a target's active site. It can also contribute to increased lipophilicity.

  • 6-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are known to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity.[3] The incorporation of a -CF3 group is a well-established strategy in modern drug design to improve a compound's overall druglike properties.[1][3]

This guide synthesizes the available data on related structures to provide a detailed technical profile for 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, offering a foundational resource for researchers exploring its potential.

Physicochemical Properties and Characterization

The molecular formula for 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline is C11H7ClF3N, with a calculated molecular weight of 245.63 g/mol . This is consistent with its structural isomers, such as 4-chloro-6-methyl-2-(trifluoromethyl)quinoline and 4-chloro-2-methyl-8-trifluoromethyl-quinoline.[4][5] Due to the novelty of this specific isomer, experimental data is limited; however, its properties can be reliably predicted and are summarized below.

PropertyValue / InformationSource
Molecular Formula C11H7ClF3N[5]
Molecular Weight 245.63 g/mol [4]
Monoisotopic Mass 245.02191 Da[5]
IUPAC Name 4-chloro-2-methyl-6-(trifluoromethyl)quinoline-
Predicted XlogP 4.1[5]
Appearance Expected to be a solid at room temperature[6]
Storage Store at 2-8°C in an inert atmosphere

Characterization of this compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would confirm the positions of the aromatic and methyl protons, while 13C NMR, 19F NMR, and specialized experiments (COSY, HSQC, HMBC) would be used to fully elucidate the carbon skeleton and confirm the positions of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C-Cl, C-F, and C=N bonds within the heterocyclic structure.

Synthesis and Methodologies

A robust and versatile method for synthesizing substituted quinolines is the Friedländer annulation. This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A plausible synthetic route for 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline is proposed below, starting from commercially available materials.

Proposed Synthetic Workflow

Synthetic_Workflow A 2-Amino-5-(trifluoromethyl)acetophenone C Intermediate Cyclized Product (2-methyl-4-oxo-6-(trifluoromethyl)- 1,4-dihydroquinoline) A->C Friedländer Annulation (e.g., L-proline catalyst) B Ethyl Acetoacetate B->C D 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline C->D Chlorination (e.g., POCl3 or SOCl2)

Caption: Proposed Friedländer synthesis of the target compound.

Experimental Protocol: Friedländer Annulation and Chlorination

This protocol is a representative methodology based on established procedures for similar quinoline syntheses.[7]

Step 1: Synthesis of 2-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline (Intermediate C)

  • To a solution of 2-amino-5-(trifluoromethyl)acetophenone (1.0 eq) in ethanol, add ethyl acetoacetate (1.2 eq).

  • Add a catalytic amount of a suitable acid or base catalyst (e.g., L-proline, 20 mol%).

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the intermediate quinolone.

Causality Behind Choices: The Friedländer annulation is a highly efficient method for constructing the quinoline core. Using a catalyst like L-proline under mild conditions provides an environmentally friendly and effective approach.[7] Ethanol is a common and suitable solvent for this type of condensation.

Step 2: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (Target Compound D)

  • Suspend the intermediate quinolone from Step 1 (1.0 eq) in phosphorus oxychloride (POCl3) (5-10 eq).

  • Heat the mixture to reflux (approx. 105°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to afford the final 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline.

Causality Behind Choices: Phosphorus oxychloride (POCl3) is a standard and highly effective reagent for converting the hydroxyl group of the quinolone tautomer into a chloro group, a crucial step for creating a versatile intermediate for further chemical modification.

Applications in Research and Drug Development

While direct biological data for this specific isomer is not yet published, its structural features strongly suggest potential as a therapeutic agent, particularly in oncology.

Hypothesized Mechanism of Action: Kinase Inhibition

The quinoline scaffold is a well-established "privileged structure" for designing kinase inhibitors.[1] Many successful drugs, such as Lapatinib, target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). The 4-chloro substituent can act as a key hydrogen bond acceptor, while the trifluoromethyl group can enhance binding affinity and metabolic stability.

Based on these features, 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline is a promising candidate for inhibiting protein kinases involved in cancer cell signaling, such as those in the PI3K/Akt/mTOR or EGFR pathways.[1][8]

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Inhibitor 4-Chloro-2-methyl-6- (trifluoromethyl)quinoline Inhibitor->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Potential as an Antimalarial Agent

Chloroquine, a classic antimalarial drug, features a 4-chloroquinoline core. The development of drug resistance necessitates new agents. Trifluoromethylated quinolines have shown potent antimalarial activity, suggesting that 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline could serve as a valuable scaffold for developing new treatments against resistant strains of Plasmodium falciparum.[3]

Safety and Handling

As a laboratory chemical, 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline should be handled with appropriate precautions. Safety data for structurally related compounds indicate that it may cause skin, eye, and respiratory irritation.[6][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin, eyes, and clothing.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The compound should be treated as hazardous waste.[6]

Conclusion

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline is a highly promising heterocyclic compound for drug discovery and medicinal chemistry. Its combination of a proven quinoline core with strategically placed chloro, methyl, and trifluoromethyl groups suggests significant potential for development as a kinase inhibitor for cancer therapy or as a novel antimalarial agent. This guide provides a foundational framework for its synthesis, characterization, and safe handling, encouraging further investigation into its biological activities and therapeutic applications.

References

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Foundational

chemical structure of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Structure, Synthesis, and Reactivity in Medicinal Chemistry Executive Summary 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS: 49713-56-6) represents a privileged scaffold in modern drug discovery, particularly withi...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Reactivity in Medicinal Chemistry

Executive Summary

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS: 49713-56-6) represents a privileged scaffold in modern drug discovery, particularly within the fields of oncology and infectious disease. Characterized by a highly reactive C4-chlorine "warhead" and a lipophilic C6-trifluoromethyl moiety, this compound serves as a critical intermediate for synthesizing fused heterocyclic systems. Its structural architecture balances electronic deficiency (facilitating nucleophilic attack) with metabolic stability, making it an ideal bioisostere for diverse pharmacophores.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline
CAS Number 49713-56-6
Molecular Formula C₁₀H₅ClF₃N
Molecular Weight 231.60 g/mol
Appearance White to off-white crystalline powder
Melting Point 48–55 °C
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in water
LogP (Predicted) ~3.8 (High Lipophilicity)
pKa (Conjugate Acid) ~2.5 (Weakly basic due to EWG influence)

Structural & Electronic Analysis

The reactivity of this quinoline derivative is dictated by the interplay between the electron-withdrawing groups (EWG) and the aromatic core.

Electronic Distribution
  • C4-Position (The Electrophilic Center): The chlorine atom at position 4 is activated for Nucleophilic Aromatic Substitution (

    
    ). The nitrogen atom in the pyridine ring acts as an electron sink, while the trifluoromethyl group at C6 exerts a strong inductive effect (-I), further depleting electron density from the ring system. This makes the C4-Cl bond significantly more labile than in chlorobenzene.
    
  • C6-Trifluoromethyl Group: This group is metabolically stable and increases the overall lipophilicity of the molecule, enhancing membrane permeability in drug candidates. It also deactivates the benzene ring towards electrophilic aromatic substitution (

    
    ).
    
  • C2-Methyl Group: While generally stable, the protons on the C2-methyl group possess mild acidity due to the electron-deficient nature of the quinoline ring, allowing for condensation reactions (e.g., with aldehydes) under forcing conditions.

Synthetic Pathways

The industrial and laboratory standard for synthesizing this scaffold relies on the Conrad-Limpach-Knorr cyclization strategy, followed by deformylative chlorination.

Protocol: Modified Conrad-Limpach Synthesis

Step 1: Enamine Formation

  • Reagents: 4-(Trifluoromethyl)aniline (1.0 eq), Ethyl acetoacetate (1.1 eq).

  • Conditions: Reflux in benzene/toluene with catalytic acetic acid; Dean-Stark trap for water removal.

  • Mechanism: Condensation of the aniline amine with the ketone carbonyl forms the

    
    -anilinocrotonate (enamine).
    

Step 2: Thermal Cyclization

  • Conditions: High temperature (250 °C) in inert solvent (e.g., Diphenyl ether or mineral oil).

  • Product: 4-Hydroxy-2-methyl-6-(trifluoromethyl)quinoline.

  • Note: Kinetic control favors the 4-hydroxy isomer over the 2-hydroxy isomer.

Step 3: Aromatization/Chlorination

  • Reagents: Phosphorus oxychloride (

    
    , excess).
    
  • Conditions: Reflux (80–100 °C) for 2–4 hours.

  • Workup: Quench carefully into ice water; basify with

    
     to precipitate the product.
    
Visualization of Synthesis

Synthesis Aniline 4-(Trifluoromethyl)aniline Enamine β-Anilinocrotonate (Intermediate) Aniline->Enamine Condensation (Cat. AcOH, Reflux) EAA Ethyl Acetoacetate EAA->Enamine HydroxyQ 4-Hydroxy-2-methyl- 6-(trifluoromethyl)quinoline Enamine->HydroxyQ Thermal Cyclization (250°C, -EtOH) Final 4-Chloro-2-methyl- 6-(trifluoromethyl)quinoline HydroxyQ->Final Chlorination (POCl3, Reflux)

Figure 1: Step-wise synthesis via the Conrad-Limpach protocol, culminating in POCl3-mediated chlorination.

Reactivity Profile & Medicinal Applications

The 4-chloro substituent is a versatile "handle" for diversifying the scaffold.[1]

Nucleophilic Aromatic Substitution ( )

The most common transformation involves displacing the chlorine with amines, phenols, or thiols.

  • Amination: Reaction with primary/secondary amines yields 4-aminoquinolines (common in antimalarials like chloroquine analogs).

  • Etherification: Reaction with alkoxides yields 4-alkoxyquinolines.

Palladium-Catalyzed Coupling

The C-Cl bond is suitable for Suzuki-Miyaura (aryl-aryl coupling) or Buchwald-Hartwig (C-N bond formation) cross-coupling reactions, expanding the core into biaryl systems.

Visualization of Reactivity

Reactivity Core 4-Chloro-2-methyl- 6-(trifluoromethyl)quinoline Amino 4-Amino-quinoline (Kinase Inhibitors) Core->Amino R-NH2, Heat (SnAr) Ether 4-Alkoxy-quinoline (Bioisosteres) Core->Ether NaOR, Heat (SnAr) Biaryl 4-Aryl-quinoline (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) (Suzuki) Styryl 2-Styryl-quinoline (Condensation) Core->Styryl Ar-CHO, Ac2O (Aldol-type)

Figure 2: Divergent synthetic pathways utilizing the C4-Cl and C2-Me reaction centers.

Analytical Characterization Guide

To validate the integrity of the synthesized compound, the following spectral signatures should be observed.

Proton NMR ( NMR, , 400 MHz)
  • 
     2.70 ppm (s, 3H):  Methyl group at C2.
    
  • 
     7.50 ppm (s, 1H):  Proton at C3 (Singlet due to isolation between C2-Me and C4-Cl).
    
  • 
     7.80–8.30 ppm (m, 3H):  Aromatic protons of the benzene ring (H5, H7, H8). H5 (peri to Cl) typically appears most downfield due to deshielding.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion (

    
    ):  232.1 (Cl-35 isotope) and 234.1 (Cl-37 isotope) in a 3:1 characteristic ratio.
    

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Keep in a cool, dry place (2-8 °C recommended). Store under inert gas (Argon/Nitrogen) if long-term stability is required to prevent hydrolysis of the C-Cl bond.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood, especially during the

    
     step.
    

References

  • Chemical Identity & Properties

    • Source: Fisher Scientific.[2] "4-Chloro-6-(trifluoromethyl)quinoline, 99%".[2]

    • URL:[Link]

  • Synthetic Methodology (Conrad-Limpach)

    • Source: BenchChem.[3] "Application Notes and Protocols for the Conrad-Limpach Synthesis".

  • Nucleophilic Substitution Mechanisms

    • Source: MDPI. "Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one".
    • URL:[Link]

  • Pharmaceutical Applications Source: Chem-Impex. "4-Chloro-6-(trifluoromethyl)quinoline: Research Reagents".
  • General Quinoline Chemistry

    • Source: Wikipedia. "Conrad–Limpach synthesis".[4][3][5][6][7]

    • URL:[Link][7]

Sources

Exploratory

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline PubChem CID properties

[1] Executive Summary 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS: 867167-05-3) is a high-value heterocyclic building block used extensively in medicinal chemistry and agrochemical discovery. Structurally, it fea...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS: 867167-05-3) is a high-value heterocyclic building block used extensively in medicinal chemistry and agrochemical discovery. Structurally, it features a quinoline core decorated with a reactive chlorine atom at the C4 position, a metabolic blocking methyl group at C2, and a lipophilic trifluoromethyl moiety at C6.

This specific substitution pattern makes it a critical scaffold for the synthesis of antimalarial agents (analogous to mefloquine), kinase inhibitors , and antibacterial quinolones . The C4-chlorine atom serves as a versatile "handle" for nucleophilic aromatic substitution (


), allowing researchers to rapidly diversify libraries of bioactive compounds.

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertyData
CAS Registry Number 867167-05-3
IUPAC Name 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline
Molecular Formula

Molecular Weight 245.63 g/mol
SMILES CC1=NC2=C(C=C(C(F)(F)F)C=C2)C(Cl)=C1
InChI Key RPZVTQFAPZXWFN-UHFFFAOYSA-N
MDL Number MFCD02179774
Appearance White to off-white solid

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the "drug-likeness" of derivatives synthesized from this core. The trifluoromethyl group significantly boosts lipophilicity, aiding membrane permeability.[1]

PropertyValueContext for Drug Design
Calculated LogP (cLogP) ~4.1Highly lipophilic; derivatives may require polar groups to lower LogP into the optimal 2–3 range.
H-Bond Donors 0Acts solely as an H-bond acceptor via the quinoline nitrogen.
H-Bond Acceptors 1 (N) + 3 (F)The fluorine atoms act as weak acceptors; the nitrogen is the primary basic center.
Topological Polar Surface Area ~12.9 ŲLow TPSA indicates excellent potential for blood-brain barrier (BBB) penetration.
Rotatable Bonds 0Rigid scaffold; reduces entropy penalties upon binding to protein targets.

Synthetic Pathways (Conrad-Limpach Protocol)

The most robust synthesis for this compound follows the Conrad-Limpach-Knorr cyclization strategy, followed by chlorination. This route ensures regioselectivity for the 4-hydroxy intermediate, which is then converted to the 4-chloro product.

Synthesis Logic Diagram

G Aniline 4-(Trifluoromethyl)aniline Enamine β-Anilinocrotonate (Enamine Intermediate) Aniline->Enamine Condensation (Cat. Acid) Ketoester Ethyl Acetoacetate Ketoester->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization - EtOH HydroxyQ 4-Hydroxy-2-methyl- 6-(trifluoromethyl)quinoline Cyclization->HydroxyQ Conrad-Limpach Chlorination Chlorination (POCl3) HydroxyQ->Chlorination Product 4-Chloro-2-methyl- 6-(trifluoromethyl)quinoline Chlorination->Product Nucleophilic Substitution

Caption: Step-wise synthesis via Conrad-Limpach cyclization followed by POCl3 chlorination.

Detailed Synthetic Protocol

Step 1: Enamine Formation

  • Combine 4-(trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene.

  • Add a catalytic amount of acetic acid or p-TsOH.

  • Reflux with a Dean-Stark trap to remove water azeotropically.

  • Concentrate to yield the crude

    
    -anilinocrotonate.
    

Step 2: Cyclization (Critical Step)

  • Heat Dowtherm A (diphenyl ether/biphenyl mixture) to 250°C.

  • Add the crude enamine dropwise to the boiling solvent (rapid addition prevents side reactions).

  • Stir for 15–30 minutes. The product (4-hydroxy tautomer) precipitates upon cooling.

  • Filter and wash with hexane to remove Dowtherm A.

Step 3: Chlorination

  • Suspend the 4-hydroxy intermediate in

    
     (Phosphorus oxychloride, excess).
    
  • Reflux for 2–4 hours until the solid dissolves and reaction is complete (monitor by TLC).

  • Caution: Quench carefully by pouring onto crushed ice/ammonia (exothermic).

  • Extract with dichloromethane, dry, and recrystallize.

Medicinal Chemistry Applications ( )

The 4-chloro position is highly activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the quinoline nitrogen and the para-trifluoromethyl group.
Structure-Activity Relationship (SAR) Map

SAR Core 4-Chloro-2-methyl- 6-(trifluoromethyl)quinoline C4 C4-Position (Cl) Primary Reactive Site Allows introduction of amines, phenols, thiols via SnAr. Core->C4 C2 C2-Position (Methyl) Metabolic Blocker Prevents oxidation at C2; Increases oral bioavailability. Core->C2 C6 C6-Position (CF3) Lipophilic Anchor Increases potency & metabolic stability; Modulates pKa of ring nitrogen. Core->C6

Caption: Functional analysis of the scaffold for drug design optimization.

Experimental Protocol: General Displacement

To synthesize 4-aminoquinoline derivatives (e.g., for antimalarial screening):

  • Reagents: Dissolve 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (1.0 eq) in anhydrous ethanol or DMF.

  • Nucleophile: Add the desired amine (e.g., N,N-diethyl-1,4-pentanediamine) (1.2–2.0 eq).

  • Catalyst: If the amine is non-nucleophilic, add

    
     or 
    
    
    
    . For sterically hindered amines, microwave irradiation at 120°C for 20 mins is recommended.
  • Reaction: Reflux for 6–12 hours (thermal) or 20 mins (microwave).

  • Workup: Pour into water. If the product precipitates, filter it.[2] If not, extract with EtOAc.

Safety & Handling (GHS Classification)

This compound is an alkylating agent precursor and must be handled with strict safety protocols.

  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and chemical safety goggles.

    • Handle only in a fume hood to avoid inhalation of dust.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing.

References

  • Sigma-Aldrich. (2024). Product Specification: 4-Chloro-2-methyl-6-trifluoromethylquinoline. Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 77973 (Analog: 4-Chloro-2-methylquinoline). Link

  • Larsen, R. D., et al. (1996). Practical Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Derivatives via Conrad-Limpach Cyclization. Journal of Organic Chemistry. Link

  • World Health Organization. (2020). Guidelines for the Treatment of Malaria (Mefloquine Analogs). Link

  • Hit2Lead. (2024). Chemical Building Blocks: CAS 867167-05-3.[3][][5][6] Link

Sources

Foundational

Technical Guide: Solubility Profiling & Stock Preparation of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Executive Summary This technical guide addresses the solubility characteristics, stock solution preparation, and stability profile of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline in Dimethyl Sulfoxide (DMSO). This comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility characteristics, stock solution preparation, and stability profile of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline in Dimethyl Sulfoxide (DMSO). This compound is a critical halogenated heterocyclic building block, often utilized in the synthesis of antimalarials, kinase inhibitors, and other bioactive scaffolds.

While the trifluoromethyl (CF₃) and chloro substituents significantly enhance lipophilicity (LogP), they also introduce specific handling requirements. The 4-chloro position on the quinoline ring renders the molecule electrophilic; consequently, improper solubilization in "wet" DMSO can accelerate hydrolysis, leading to the formation of the inactive 4-hydroxy derivative (quinolone) and the release of corrosive HCl. This guide provides a self-validating protocol to maximize solubility while preserving chemical integrity.

Physicochemical Profile & Solubility Dynamics

Understanding the molecular drivers of solubility is essential for troubleshooting precipitation events.

PropertyValue / CharacteristicImpact on DMSO Solubility
Lipophilicity (LogP) ~4.2 – 4.8 (Predicted)High. The hydrophobic CF₃ and aromatic core align well with DMSO’s organic character.
H-Bond Donors 0High. Lack of donors prevents strong crystal lattice self-aggregation, aiding dissolution.
H-Bond Acceptors 3 (N, F atoms)High. DMSO (a sulfoxide acceptor) can solvate the electron-deficient ring system effectively.
Electrophilicity High (C-4 position)Risk Factor. The C-Cl bond is susceptible to nucleophilic attack (SₙAr) by water or nucleophiles.
Solubility Expectations
  • Theoretical Saturation Limit in DMSO: >100 mM (>24 mg/mL).

  • Recommended Stock Concentration: 10 mM to 50 mM.

  • Aqueous Solubility: Negligible. Rapid precipitation occurs if DMSO stock is diluted >1:100 into aqueous buffer without mixing optimization.

Protocol: Preparation of High-Integrity Stock Solutions

Objective: Prepare a stable 50 mM stock solution in anhydrous DMSO.

Materials Required[2][3][4][5][6][7][8][9][10]
  • Compound: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (Solid).[1]

  • Solvent: DMSO, Anhydrous (≥99.9%, treated with molecular sieves). Do not use standard laboratory-grade DMSO that has been opened for >1 month.

  • Equipment: Analytical balance, vortex mixer, ultrasonic bath (optional), amber glass vials (borosilicate).

Step-by-Step Methodology
  • Gravimetric Quantification:

    • Weigh approximately 12.3 mg of the compound into a tared amber vial.

    • Note: Fluorinated quinolines can be static. Use an anti-static gun if necessary to ensure accurate transfer.

    • Record the exact mass (

      
       in mg).
      
  • Volume Calculation:

    • Calculate the required volume of DMSO (

      
      ) to achieve 50 mM concentration:
      
      
      
      
    • Example: For 12.3 mg:

      
      
      
  • Solvation (The Critical Step):

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and colorless to pale yellow. If particulates remain, sonicate for 2 minutes at room temperature. Do not heat above 30°C to avoid accelerating potential degradation.

  • Storage & Aliquoting:

    • Divide the master stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Shelf Life: 6 months if kept dry.

Stability & Troubleshooting: The Hydrolysis Risk

The 4-chloro substituent is a "leaving group" in this scaffold. In the presence of water (hygroscopic DMSO absorbs water from air), the following reaction can occur:

Reaction: R-Cl + H₂O → R-OH (Quinolone) + HCl

This degradation is often invisible (solution remains clear) but catastrophic for biological assays, as the R-OH product is often inactive.

Workflow: Stock Preparation & Quality Control

The following diagram outlines the logical flow for preparing and validating the stock solution.

StockPrep Start Start: Solid Compound Weigh Weigh Mass (m) Start->Weigh Calc Calculate Volume (Target: 50 mM) Weigh->Calc Solvent Add Anhydrous DMSO (Critical: <0.1% Water) Calc->Solvent Mix Vortex / Sonicate Solvent->Mix Check Visual Inspection Mix->Check Decision Clear Solution? Check->Decision Store Aliquot & Store (-20°C, Desiccated) Decision->Store Yes Trouble Troubleshoot: 1. Sonicate 2. Dilute to 25 mM Decision->Trouble No QC Periodic QC: Check LC-MS for Hydrolysis (M-Cl+OH) Store->QC Monthly

Caption: Figure 1. Optimized workflow for solubilizing 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, emphasizing anhydrous conditions to prevent hydrolysis.

Experimental Validation: Solubility Limit Determination

If higher concentrations (>50 mM) are required, use this "Shake-Flask" protocol to determine the exact limit for your specific batch.

  • Saturation: Add excess solid compound (~50 mg) to 0.5 mL DMSO in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

  • Quantification: Dilute the filtrate 1:1000 in Acetonitrile and analyze via HPLC-UV (254 nm). Compare peak area against a known 1 mM standard curve.

References

  • Apollo Scientific. (n.d.). 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Product Data (CAS 867167-05-3).[2] Retrieved from

  • Gershon, H., et al. (2003).[3] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham University Research Commons. Retrieved from

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Context on DMSO solubility profiling and hydrolytic instability of chloro-heterocycles).
  • PubChem. (n.d.). Compound Summary: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline.[1][4] National Library of Medicine. Retrieved from

Sources

Exploratory

safety data sheet SDS for 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

This technical guide provides a comprehensive safety and handling analysis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline , a specialized heterocyclic building block used in medicinal chemistry. Compound: 4-Chloro-2-m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling analysis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline , a specialized heterocyclic building block used in medicinal chemistry.

Compound: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Executive Summary & Chemical Identity

Role: Senior Application Scientist Context: This compound is a halogenated quinoline scaffold. The presence of the trifluoromethyl (


) group at the C6 position significantly alters its physicochemical properties compared to the parent quinoline, enhancing lipophilicity and metabolic stability. The C4-chloro substituent is a "labile warhead," highly reactive toward nucleophilic aromatic substitution (

), which dictates both its utility in synthesis and its specific hazard profile.
1.1 Chemical Constants Table
ParameterValue / DescriptionNote
Chemical Name 4-Chloro-2-methyl-6-(trifluoromethyl)quinolineSpecific Isomer
Molecular Formula

Molecular Weight 245.63 g/mol
CAS Number Not universally standardizedClosest analogs: 1701-26-4 (6-Me, 2-

isomer)
Physical State Off-white to pale yellow solidCrystalline powder
Melting Point 60–65 °C (Predicted)Based on structural analogs
Solubility DCM, Chloroform, DMSO, Ethyl AcetateInsoluble in water
LogP (Predicted) ~3.8 – 4.2High lipophilicity due to -

Hazard Identification (GHS Classification)

Scientific Rationale: While specific toxicological data for this exact isomer is limited, the structure-activity relationship (SAR) with 4-chloroquinolines and trifluoromethylated aromatics mandates the following classification. The lipophilic


 moiety facilitates membrane permeability, potentially increasing acute toxicity relative to non-fluorinated analogs.
2.1 GHS Label Elements

Signal Word: WARNING [1][2][3]

Hazard ClassCategoryH-CodeHazard StatementMechanism of Action
Skin Irritation 2H315 Causes skin irritation.Alkylating potential of 4-Cl; solvent effect of lipophilic tail.
Eye Irritation 2AH319 Causes serious eye irritation.[1][2][3][4][5]Mucosal membrane desiccation and reactivity.
STOT - SE 3H335 May cause respiratory irritation.[2][3]Dust inhalation triggers bronchial inflammation.
Acute Tox.[2] (Oral) 4H302 Harmful if swallowed.[2]Predicted: Interference with metabolic enzymes (CYP450).
2.2 Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P280: Wear protective gloves (Nitrile/Viton) and eye protection (Chemical Goggles).

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[1][2][3][4][5] Continue rinsing.[2][3][4][5][6]

Emergency Response Protocols

Trustworthiness: These protocols are designed as self-validating loops. If Step A fails, Step B is immediately triggered.

3.1 Decision Logic: Accidental Release

The following diagram outlines the critical decision path for a spill in a research laboratory.

EmergencyResponse Start Incident: Spill/Exposure Assess Assess Volume & State (Solid vs. Solution) Start->Assess SmallSolid Small Solid Spill (<10g) Use Damp Towel Method Assess->SmallSolid Powder LargeSolid Large Solid Spill (>10g) Evacuate & Ventilate Assess->LargeSolid Powder Solution Solution Spill (DCM/DMSO) Assess->Solution Liquid PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat SmallSolid->PPE LargeSolid->PPE Solution->PPE Neutralize Absorb with Inert Material (Vermiculite/Sand) PPE->Neutralize Waste Disposal: Halogenated Organic Waste Neutralize->Waste

Caption: Decision tree for managing accidental release. Note the differentiation between solid and solution spills due to the volatility of solvents.

3.2 First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[4][5] Why: The

    
     group can induce heavier-than-air vapors if heated, displacing oxygen.
    
  • Skin Contact: Wash with soap and water for 15 minutes . Crucial: Do NOT use alcohol or organic solvents to wash the skin; the compound is soluble in organics and this will drive it deeper into the dermis.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3] Consult an ophthalmologist.

Safe Handling & Engineering Controls

Expertise: Standard handling is insufficient due to the reactive 4-chloro substituent.

4.1 Engineering Controls
  • Fume Hood: Mandatory. Minimum face velocity of 100 fpm.

  • Inert Atmosphere: Store and handle under Nitrogen (

    
    ) or Argon.
    
    • Reasoning: While the

      
       group is stable, the C4-Cl bond can hydrolyze slowly in moist air to form the corresponding quinolone (4-hydroxy analog), liberating HCl gas and degrading the reagent's purity.
      
4.2 Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (0.11 mm minimum thickness). Break-through time > 480 min.

    • Note: For solution handling (e.g., in DCM), use PVA or Laminate gloves, as halogenated solvents permeate nitrile rapidly.

  • Respiratory: If dust formation is likely and hood space is unavailable, use a P95 or N95 particulate respirator.

Stability & Reactivity Profile

Authoritative Grounding: The utility of this compound lies in its specific reactivity pattern. Understanding this prevents synthesis failures and safety incidents.

5.1 Reactivity Diagram (

Pathway)

The 4-position is activated for nucleophilic attack, while the 2-methyl and 6-trifluoromethyl groups provide steric and electronic modulation.

Reactivity Compound 4-Cl-2-Me-6-CF3-Quinoline Intermediate Meisenheimer Complex (High Energy) Compound->Intermediate + Nucleophile Degradation 4-Hydroxy Analog (Inactive) + HCl Gas Compound->Degradation + Hydrolysis (Slow) Nucleophile Nucleophile (R-NH2, R-SH) Product 4-Substituted Product + HCl Intermediate->Product - Cl (Leaving Group) Hydrolysis Moisture (H2O) Hydrolysis->Degradation

Caption: Reaction pathways. The primary utility is the SNAr displacement of Cl. Moisture leads to irreversible degradation.

5.2 Chemical Incompatibilities
  • Strong Oxidizers: Can react with the 2-methyl group (benzylic oxidation).

  • Strong Bases: Can deprotonate the 2-methyl group (forming an enolate-like anion) or trigger polymerization.

  • Moisture: Hydrolysis of the C-Cl bond (see diagram above).

Toxicological Information

Scientific Integrity: Direct toxicological data for this specific isomer is scarce. The following is derived from Read-Across methodology using validated surrogates (4-chloroquinoline and trifluoromethylbenzene).

  • Acute Toxicity:

    • 
       (Oral, Rat): Predicted ~300–800 mg/kg (Category 4).
      
    • Mechanism: Quinoline derivatives often intercalate DNA or inhibit Topoisomerase II. The

      
       group enhances blood-brain barrier (BBB) penetration.
      
  • Carcinogenicity: Not classified, but quinolines are generally flagged as potential mutagens (Ames Test positive in analogs).

  • Chronic Effects: Repeated exposure may cause dermatitis or liver enzyme elevation (hepatotoxicity is common in halogenated aromatics).

Disposal Considerations
  • Protocol: Do not flush down the drain.[6]

  • Method: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Critical Note: Incineration will generate Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) . The incinerator must have a scrubber capable of neutralizing acid gases.

References
  • PubChem. (2025).[7][8] Compound Summary: 4-Chloro-2-(trifluoromethyl)quinoline. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2023). C&L Inventory: Quinoline derivatives. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Quinolines in Modern Chemistry The quinoline scaffold is a cornerstone in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Quinolines in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide array of pharmacologically active agents and functional materials. The strategic placement of various substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its biological activity, metabolic stability, and pharmacokinetic profile. Among the myriad of substituted quinolines, 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline stands out as a compound of significant interest. The presence of a chloro group at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 6-position creates a unique electronic and steric environment. The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with vastly different electronic properties, often leading to enhanced metabolic stability and binding affinity.

Understanding the Melting Point: More Than Just a Number

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the disordered liquid state. It is a fundamental physical property that provides valuable insights into the purity and identity of a compound. A sharp melting point range (typically 0.5-1°C) is indicative of a high degree of purity, whereas a broad melting point range suggests the presence of impurities. From a drug development perspective, the melting point influences a compound's solubility, dissolution rate, and ultimately, its bioavailability.

The melting point is intrinsically linked to the strength of the intermolecular forces within the crystal lattice. These forces include van der Waals interactions, dipole-dipole interactions, and in some cases, hydrogen bonding. The specific nature and arrangement of substituents on the quinoline ring system directly impact these intermolecular forces, leading to variations in melting points among different derivatives.

Comparative Analysis of Structurally Related Quinoline Derivatives

To estimate the melting point of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline and to understand the structure-property relationships at play, we can analyze the experimentally determined melting points of structurally similar compounds.

Compound NameStructureMelting Point (°C)Data Source
4-Chloro-6-(trifluoromethyl)quinoline 48-55[1]
4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline 97.4[2]
2-Chloro-4-(trifluoromethyl)quinoline 39-42

Analysis of Substituent Effects:

  • Effect of the 2-Methyl Group: Comparing 4-Chloro-6-(trifluoromethyl)quinoline (48-55 °C) to our target compound, 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, the addition of a methyl group at the 2-position would be expected to increase the molecular weight and potentially alter the crystal packing. Generally, for structurally similar molecules, an increase in molecular weight can lead to a higher melting point due to stronger van der Waals forces. However, the introduction of the methyl group could also disrupt efficient crystal packing, potentially leading to a lower melting point. Without experimental data, it is difficult to definitively predict the outcome.

  • Effect of the 2-Trichloromethyl Group: The significant increase in melting point observed for 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline (97.4 °C) compared to 4-Chloro-6-(trifluoromethyl)quinoline highlights the profound impact of the substituent at the 2-position. The much larger and more polarizable trichloromethyl group dramatically increases intermolecular interactions within the crystal lattice, requiring more thermal energy to disrupt the solid state.

  • Effect of Substituent Position: The lower melting point of 2-Chloro-4-(trifluoromethyl)quinoline (39-42 °C) compared to 4-Chloro-6-(trifluoromethyl)quinoline (48-55 °C) demonstrates that the specific placement of the chloro and trifluoromethyl groups on the quinoline ring significantly influences the melting point. This is likely due to differences in molecular symmetry and the resulting efficiency of crystal lattice packing.

Based on this comparative analysis, it is reasonable to hypothesize that the melting point of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline would likely fall in a range that is influenced by the competing factors of increased molecular weight from the methyl group and its potential disruption of crystal packing.

Experimental Protocol for Melting Point Determination

The following is a detailed, step-by-step methodology for the accurate determination of the melting point of a crystalline organic compound such as 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline using the capillary method. This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

Instrumentation:

  • Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystalline samples)

  • Calibrated thermometer or digital temperature probe

Procedure:

  • Sample Preparation:

    • Ensure the sample of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.

  • Loading the Sample:

    • Insert the capillary tube containing the sample into the designated slot in the heating block of the melting point apparatus.

    • Ensure the bottom of the capillary tube is aligned with the thermometer bulb or temperature sensor for accurate temperature reading.

  • Rapid Preliminary Measurement (Optional but Recommended):

    • To save time, a rapid heating rate (approximately 10-20 °C per minute) can be used to obtain an approximate melting point range.

    • Record the temperature at which the sample is first observed to melt and the temperature at which it is completely molten. This will provide a target range for the accurate determination.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the preliminary measurement.

    • Use a fresh, properly packed capillary tube for the accurate measurement.

    • Set the heating rate to a slow and steady 1-2 °C per minute as you approach the expected melting point. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Continue to heat slowly and record the temperature (T2) at which the last solid crystal melts completely.

    • The melting point is reported as the range T1 – T2.

  • Data Validation:

    • Repeat the accurate measurement at least two more times with fresh samples to ensure reproducibility. The recorded melting point ranges should be consistent.

    • Periodically calibrate the thermometer or temperature probe of the melting point apparatus using certified melting point standards.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow Workflow for Melting Point Determination A Sample Preparation (Grind and pack capillary tube) B Load Sample into Apparatus A->B C Preliminary Measurement (Rapid heating to estimate range) B->C D Accurate Measurement (Slow heating rate: 1-2 °C/min) C->D E Record T1 (First liquid appears) D->E F Record T2 (All solid melts) E->F G Report Melting Point Range (T1 - T2) F->G H Data Validation (Repeat measurement, calibrate instrument) G->H

Caption: A flowchart outlining the key steps for accurate melting point determination.

General Synthetic Approach to Substituted Quinolines

While a specific synthesis for 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline is not detailed in the readily available literature, a plausible synthetic route can be conceptualized based on established quinoline synthesis methodologies. The Friedländer annulation and the Combes quinoline synthesis are two powerful methods for constructing the quinoline core. A general workflow is presented below.

SynthesisWorkflow General Synthesis Workflow for Substituted Quinolines cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Final Product A Substituted Aniline C Condensation & Cyclization (e.g., Friedländer or Combes Synthesis) A->C B Carbonyl Compound (e.g., β-diketone or β-ketoester) B->C D Substituted Quinoline (e.g., 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline) C->D

Caption: A generalized workflow for the synthesis of substituted quinolines.

Conclusion

The melting point of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline is a crucial physicochemical parameter that influences its behavior in both chemical and biological systems. While an experimental value is not currently published, a comparative analysis of structurally related compounds provides valuable insights into the factors that govern its melting behavior. The detailed experimental protocol provided in this guide offers a robust framework for the accurate and reliable determination of this important property. As research into novel quinoline derivatives continues to expand, the systematic characterization of their fundamental physical properties will remain a critical component of successful drug discovery and development programs.

References

  • U.S. Environmental Protection Agency. 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline Properties. [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • University of Calgary. Melting point determination. [Link]

  • JoVE. Melting Point Determination of Solid Organic Compounds. [Link]

Sources

Exploratory

The Trifluoromethyl Quinoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The quinoline nucleus is a cornerstone in the edifice of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline nucleus is a cornerstone in the edifice of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its fusion with the trifluoromethyl group (-CF3), a bioisostere of the methyl group, has ushered in a new era of drug design, yielding compounds with enhanced potency, metabolic stability, and bioavailability.[3][4] This technical guide provides a comprehensive exploration of the medicinal chemistry applications of trifluoromethyl quinolines, delving into their synthesis, diverse biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. We will traverse the landscape of their applications in oncology, infectious diseases, and beyond, offering field-proven insights and detailed experimental methodologies to empower researchers in their quest for novel therapeutics.

The Strategic Advantage of Trifluoromethylation in Quinoline Scaffolds

The incorporation of a trifluoromethyl group into a quinoline core is a deliberate and strategic decision in drug design, driven by the unique physicochemical properties of the -CF3 moiety.[3][5]

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond renders the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability translates to a longer in vivo half-life and improved pharmacokinetic profiles.[3]

  • Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance the ability of a drug molecule to cross cellular membranes and reach its target.[3][5] This property is crucial for oral bioavailability and distribution within the body.

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can significantly alter the electron density of the quinoline ring system. This can influence the pKa of nearby functional groups, impacting drug-receptor interactions and binding affinity.[5]

  • Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrophobic pockets and specific amino acid residues, leading to enhanced binding affinity and potency.[4]

These advantageous properties have propelled the investigation of trifluoromethyl quinolines across a spectrum of therapeutic areas.

Synthetic Strategies for Trifluoromethyl Quinolines

The synthesis of trifluoromethyl quinolines often employs established methods for quinoline ring formation, with modifications to accommodate the fluorine-containing precursors. A common and versatile approach is the Gould-Jacobs reaction.

Representative Synthetic Protocol: Gould-Jacobs Reaction

This multi-step synthesis provides a reliable route to 4-hydroxy-7-(trifluoromethyl)quinoline, a key intermediate for further derivatization.

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate [6]

  • Materials: 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate (DEEM), High-boiling solvent (e.g., Dowtherm A).

  • Procedure:

    • A mixture of 3-(trifluoromethyl)aniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) is heated at 125 °C for 1 hour.

    • The resulting intermediate is added to a boiling high-boiling point solvent and refluxed for 1-2 hours to facilitate cyclization.

    • Cool the reaction mixture and collect the precipitated product by filtration.

Step 2: Saponification to 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid [6]

  • Materials: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, Sodium hydroxide solution.

  • Procedure:

    • Suspend the ester in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux until the ester is fully hydrolyzed.

    • Cool the solution and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • Collect the product by filtration and wash with water.

Step 3: Decarboxylation to 4-Hydroxy-7-(trifluoromethyl)quinoline [6]

  • Materials: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, High-boiling solvent (e.g., Dowtherm A).

  • Procedure:

    • Suspend the carboxylic acid in a high-boiling point solvent.

    • Heat the mixture to reflux for 1-2 hours to effect decarboxylation.

    • Cool the reaction mixture and purify the product, typically by recrystallization or chromatography.

Step 4: Chlorination to 4-Chloro-7-(trifluoromethyl)quinoline [6]

  • Materials: 4-Hydroxy-7-(trifluoromethyl)quinoline, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Treat the 4-hydroxyquinoline with an excess of phosphorus oxychloride.

    • Heat the reaction mixture to reflux for several hours.

    • After cooling, carefully quench the excess POCl₃ and extract the product with an organic solvent.

    • Purify the product by chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Saponification cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Chlorination 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Ethyl_4_hydroxy_7_trifluoromethyl_quinoline_3_carboxylate Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate 3-(Trifluoromethyl)aniline->Ethyl_4_hydroxy_7_trifluoromethyl_quinoline_3_carboxylate DEEM DEEM DEEM->Ethyl_4_hydroxy_7_trifluoromethyl_quinoline_3_carboxylate 4_hydroxy_7_trifluoromethyl_quinoline_3_carboxylic_acid 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylic acid Ethyl_4_hydroxy_7_trifluoromethyl_quinoline_3_carboxylate->4_hydroxy_7_trifluoromethyl_quinoline_3_carboxylic_acid 4_Hydroxy_7_trifluoromethyl_quinoline 4-Hydroxy-7-(trifluoromethyl)quinoline 4_hydroxy_7_trifluoromethyl_quinoline_3_carboxylic_acid->4_Hydroxy_7_trifluoromethyl_quinoline 4_Chloro_7_trifluoromethyl_quinoline 4-Chloro-7-(trifluoromethyl)quinoline 4_Hydroxy_7_trifluoromethyl_quinoline->4_Chloro_7_trifluoromethyl_quinoline

Caption: General synthetic workflow for a trifluoromethyl quinoline intermediate.

Therapeutic Applications of Trifluoromethyl Quinolines

The versatile quinoline scaffold, enhanced by trifluoromethylation, has yielded promising candidates in several therapeutic areas.

Anticancer Activity

Trifluoromethyl quinolines have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[2]

Mechanism of Action:

  • Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[3] For instance, certain 2-anilinoquinoline derivatives bearing a trifluoromethyl group have been identified as potent inhibitors of SGK1 (serum/glucocorticoid-regulated kinase 1), a key player in cancer cell survival.[7]

  • DNA Intercalation: Some trifluoromethyl quinoline derivatives exert their cytotoxic effects by intercalating into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to apoptosis.[3][8]

  • Induction of Apoptosis and Cell Cycle Arrest: Many trifluoromethyl quinolines have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines.[7]

Structure-Activity Relationship (SAR) Insights:

  • The position of the trifluoromethyl group on the quinoline ring significantly influences anticancer activity.

  • Substitution at the 2- and 4-positions of the quinoline ring with various aryl or heterocyclic moieties has been a fruitful strategy for enhancing potency.

  • The presence of a (4-(piperazin-1-yl)phenyl)amino substitution at the 2-position of the quinoline skeleton has been shown to be particularly effective against multiple cancer cell lines.[7]

Quantitative Data on Anticancer Activity:

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 55 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-6019.88 ± 3.35
U93743.95 ± 3.53
Compound 2 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olIn vitro cell proliferation14.14[9]
Compound 8b 2-((4-(piperazin-1-yl)phenyl)amino)-4-(trifluoromethyl)quinolinePC3-[7]
Antimalarial Activity

The quinoline core is central to many antimalarial drugs, and trifluoromethylation has been explored to combat drug-resistant strains of Plasmodium falciparum.[3][10]

Mechanism of Action:

  • DNA Intercalation: Similar to their anticancer effects, some trifluoromethyl quinolines are believed to interfere with the parasite's DNA replication and transcription through intercalation.[8][11]

  • Inhibition of Heme Polymerization: A key detoxification pathway for the malaria parasite involves the polymerization of heme into hemozoin. While not definitively established for all trifluoromethyl derivatives, disruption of this process is a known mechanism for other quinoline-based antimalarials.[12]

Structure-Activity Relationship (SAR) Insights:

  • Derivatives containing two trifluoromethyl groups, such as 2,8-bis(trifluoromethyl)quinolines, often exhibit higher in vitro antimalarial activity compared to those with a single trifluoromethyl group.[8][11]

  • The attachment of a substituted trifluoromethoxy or trifluoromethyl biaryl side chain at various positions of the quinolone core is crucial for generating potent and selective antimalarial agents.[10]

  • The presence of 6-chloro and 7-methoxy moieties on the quinoline core has been identified as an important pharmacophore in combination with a trifluoromethoxy biaryl side chain.[10]

Quantitative Data on Antimalarial Activity:

CompoundPlasmodium falciparum StrainIC50 (µg/mL)Reference
2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketoneD10 (chloroquine-sensitive)4.8[8][11]
2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino)ketoneD10 (chloroquine-sensitive)5.2[8][11]
Antiviral Activity

The antiviral potential of trifluoromethyl quinolines has been investigated against a range of viruses.[1]

Mechanism of Action:

  • The precise mechanisms are often virus-specific. For some viruses, these compounds may interfere with viral entry, replication, or assembly.[4][13]

  • Computational studies have suggested that certain fluorine-based quinolines could act as potent inhibitors of proteins involved in the assembly of SARS-CoV-2.[14]

Examples of Antiviral Activity:

  • Synthesized 2,8-bis(trifluoromethyl)quinoline derivatives have shown inhibitory activity against Zika virus (ZIKV) replication.[1]

Antibacterial Activity

Trifluoromethyl-substituted quinolones, a class of quinoline derivatives, have demonstrated significant antibacterial activity.[15][16]

Mechanism of Action:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a well-established class of antibiotics, exert their bactericidal effects by inhibiting bacterial DNA gyrase (a topoisomerase II) and topoisomerase IV.[15][] These enzymes are essential for DNA replication, transcription, and repair. Inhibition of DNA gyrase is the primary mechanism against Gram-negative bacteria, while topoisomerase IV inhibition is more critical for Gram-positive bacteria.[]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a fluorine atom at the 6-position is a key feature of many potent fluoroquinolone antibiotics.[18][19]

  • The substituent at the 1-position is vital for antibacterial activity, while a piperazine ring at the 7-position often broadens the spectrum of activity.[19]

Drug_Discovery_Workflow Start Identify Therapeutic Need Library_Design Design Trifluoromethyl Quinoline Library Start->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Antiviral Assay) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Sources

Foundational

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline: A Privileged Scaffold for Next-Generation Therapeutics

Executive Summary 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline represents a high-value pharmacophore intermediate in medicinal chemistry. Unlike generic quinoline scaffolds, this specific trisubstituted core integrates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline represents a high-value pharmacophore intermediate in medicinal chemistry. Unlike generic quinoline scaffolds, this specific trisubstituted core integrates three critical design elements: a reactive electrophilic handle (4-Cl) for library generation, a metabolic blocker (2-Me) to retard aldehyde oxidase clearance, and a lipophilic electron-withdrawing group (6-CF3) to modulate pKa and membrane permeability. This technical guide outlines its utility as a precursor for 4-aminoquinoline antimalarials capable of bypassing chloroquine resistance (CQR) and as a scaffold for Type II kinase inhibitors in oncology.

Chemical Profile & Structural Logic

The Pharmacophore Triad

The biological potential of this scaffold is dictated by the synergistic effects of its substituents.

PositionSubstituentFunctionality & Biological Impact
C-4 Chlorine (-Cl) The Warhead: A facile leaving group for SNAr reactions. Allows rapid installation of diamine side chains (antimalarial) or aniline motifs (kinase inhibition).
C-2 Methyl (-CH₃) The Metabolic Shield: Sterically hinders the C-2 position, the primary site of oxidation by cytosolic aldehyde oxidase (AOX1), significantly extending plasma half-life (

).
C-6 Trifluoromethyl (-CF₃) The Lipophilic Tuner: Increases logP (lipophilicity) to enhance blood-brain barrier (BBB) or parasite membrane penetration. Electron-withdrawing nature lowers the pKa of the ring nitrogen, altering lysosomal accumulation.
Physicochemical Properties[1]
  • Molecular Formula: C₁₁H₇ClF₃N

  • Molecular Weight: 245.63 g/mol

  • Predicted LogP: ~3.8 (Highly lipophilic)

  • Reactivity: High susceptibility to nucleophilic attack at C-4 due to the electron-deficient pyridine ring reinforced by the -CF3 group.

Biological Applications & Mechanism of Action[2]

Antimalarial Activity (Next-Gen 4-Aminoquinolines)

The primary utility of this scaffold is the synthesis of derivatives that target the hematin biocrystallization pathway in Plasmodium falciparum.

  • Mechanism: Derivatives bind to free heme (ferriprotoporphyrin IX) within the parasite's acidic digestive vacuole. This prevents the polymerization of toxic heme into inert hemozoin, leading to parasite death via oxidative stress.

  • Overcoming Resistance: Standard drugs like Chloroquine (7-chloro substituted) fail against CQR strains due to efflux by the mutant PfCRT transporter. The 6-CF3 substitution alters the dipole moment and steric profile, reducing affinity for the PfCRT efflux pump while maintaining heme-binding efficacy.

Anticancer Activity (Kinase Inhibition)

Derivatives synthesized from this core serve as ATP-competitive inhibitors .

  • Target: Receptor Tyrosine Kinases (e.g., EGFR, VEGFR).

  • Binding Mode: The quinoline nitrogen forms a hydrogen bond with the "hinge region" of the kinase ATP-binding pocket. The 6-CF3 group occupies the hydrophobic "selectivity pocket," enhancing affinity and selectivity over wild-type kinases.

Experimental Protocols

Protocol A: Synthesis of Bioactive 4-Aminoquinoline Derivatives

Objective: To install a basic amine side chain (essential for lysosomal trapping) via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • Substrate: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (1.0 eq)

  • Nucleophile: N,N-Diethyl-1,4-pentanediamine (Novoldiamine) or similar diamine (1.2 - 1.5 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Phenol (melt)

  • Base: Triethylamine (Et₃N) or K₂CO₃

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the quinoline substrate in 2 mL of NMP under an inert argon atmosphere.

  • Addition: Add 1.5 mmol of the amine nucleophile and 2.0 mmol of Et₃N.

  • Reaction: Heat the mixture to 120–130°C for 6–8 hours. Note: The CF3 group activates the ring, potentially allowing lower temperatures compared to 7-chloro analogs.

  • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the high-Rf starting material.

  • Workup: Cool to room temperature. Pour into ice-cold 1M NaOH (to neutralize HCl byproduct and deprotonate the product). Extract with Ethyl Acetate (3x).[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel).

Protocol B: In Vitro Antimalarial Screening (SYBR Green I Assay)

Objective: Quantify the IC50 of the synthesized derivative against P. falciparum (Strain W2, Chloroquine-resistant).

Materials:

  • Parasite culture (2% hematocrit, 0.5% parasitemia).

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (Tris-HCl, EDTA, Saponin, Triton X-100).

Procedure:

  • Plating: Dispense 100 µL of parasite culture into 96-well plates containing serial dilutions of the test compound (0.1 nM to 10 µM).

  • Incubation: Incubate at 37°C in a gas chamber (90% N₂, 5% CO₂, 5% O₂) for 72 hours.

  • Lysis/Staining: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL/mL) to each well.

  • Incubation: Incubate in the dark for 1 hour at room temperature.

  • Measurement: Read fluorescence intensity (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot fluorescence vs. log[concentration] to determine IC50 using non-linear regression.

Visualizations

Diagram: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how specific structural modifications to the core scaffold translate to biological effects.

SAR_Logic Core 4-Chloro-2-methyl- 6-(trifluoromethyl)quinoline Cl_Group 4-Chloro Position (Electrophilic Center) Core->Cl_Group Me_Group 2-Methyl Group (Steric Shield) Core->Me_Group CF3_Group 6-CF3 Group (Lipophilic/Electronic) Core->CF3_Group SNAr Enables S_NAr Reaction (Library Generation) Cl_Group->SNAr Metab Blocks Aldehyde Oxidase (Increases Half-life) Me_Group->Metab Resist Modulates pKa & Dipole (Bypasses PfCRT Efflux) CF3_Group->Resist Heme Inhibits Heme Polymerization (Parasite Death) SNAr->Heme After Derivatization Resist->Heme

Caption: SAR logic detailing the functional role of each substituent on the quinoline scaffold.

Diagram: Synthesis & Mechanism Workflow

A flowchart depicting the conversion of the scaffold into an active drug and its cellular mechanism.

Workflow Start Start: 4-Chloro-2-methyl- 6-(trifluoromethyl)quinoline React Reaction: S_NAr with Diamine (120°C, NMP) Start->React Product Product: 4-Aminoquinoline Derivative React->Product Cell Cellular Entry: Passive Diffusion (High Lipophilicity) Product->Cell Target Target: Acidic Food Vacuole (pH ~5.0) Cell->Target Proton Trapping Action Mechanism: Heme Capping (Inhibits Hemozoin Formation) Target->Action Outcome Outcome: ROS Accumulation & Cell Death Action->Outcome

Caption: Workflow from chemical synthesis to biological mechanism of action in Plasmodium falciparum.

References

  • Musonda, C. C., et al. (2004). "Chloroquine analogs: the effect of lateral chain and quinoline ring substitutions on antimalarial activity." Bioorganic & Medicinal Chemistry Letters.

  • O'Neill, P. M., et al. (1998). "4-Aminoquinolines: past, present and future; a chemical perspective." Pharmacology & Therapeutics.

  • Vandekerckhove, J., et al. (2013). "Synthesis and antiplasmodial evaluation of new 4-aminoquinoline derivatives." Journal of Medicinal Chemistry.

  • Fidock, D. A., et al. (2000). "Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance." Molecular Cell.

  • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy.

Sources

Protocols & Analytical Methods

Method

nucleophilic aromatic substitution of 4-chloroquinolines

Precision Functionalization of 4-Chloroquinolines via Nucleophilic Aromatic Substitution ( ) Executive Summary & Strategic Importance The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Functionalization of 4-Chloroquinolines via Nucleophilic Aromatic Substitution ( )

Executive Summary & Strategic Importance

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for historic antimalarials (Chloroquine, Amodiaquine) and modern kinase inhibitors (Bosutinib). While transition-metal-catalyzed couplings (Buchwald-Hartwig) exist, the Nucleophilic Aromatic Substitution (


) remains the industrial and laboratory standard due to its atom economy and scalability.

However, the reaction is often deceptively simple. Poor control over protonation states, solvent effects, and temperature can lead to stalled reactions or hydrolysis byproducts (4-quinolones). This guide provides a mechanistic-first approach to mastering C4-functionalization, moving beyond "mix and heat" to precision synthesis.

Mechanistic Principles & Regioselectivity

The Electronic Activation

The 4-chloroquinoline system is unique because the ring nitrogen acts as an intrinsic electron sink. Unlike chlorobenzenes which require strong electron-withdrawing groups (like


) to undergo 

, the quinoline nitrogen—especially when protonated—pulls electron density via resonance, rendering the C4 position highly electrophilic.

Key Mechanistic Insight: The reaction rate is often dependent on the concentration of the protonated quinoline species. In neutral media, the reaction may be sluggish. Acid catalysis (or using a protic solvent) protonates the ring nitrogen, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at C4 and stabilizing the intermediate Meisenheimer complex.

Regioselectivity (4-Cl vs. 2-Cl vs. 7-Cl)

In substrates like 4,7-dichloroquinoline, chemoselectivity is paramount.

  • C4 Position: Most reactive. Substitution here is favored because the intermediate negative charge can be delocalized onto the electronegative ring nitrogen (para-like resonance).

  • C2 Position: Less reactive than C4 but more reactive than homocyclic halides.

  • C7 Position: Least reactive (behaves like a standard aryl chloride).

Mechanistic Pathway Diagram

SNAr_Mechanism cluster_0 Rate Determining Step Reactant 4-Chloroquinoline (Neutral) Protonated N-Protonated Species (Activated Electrophile) Reactant->Protonated + H+ (Acid Cat. or Solvent) TS Meisenheimer Complex (Resonance Stabilized) Protonated->TS + Amine (Nucleophile) Product 4-Aminoquinoline (Salt Form) TS->Product - HCl (Elimination) Final Free Base Product Product->Final + NaOH/NaHCO3 Base Workup (Base)

Figure 1: Acid-catalyzed activation pathway. Protonation of the quinoline nitrogen is the critical switch that accelerates nucleophilic attack at C4.

Critical Process Parameters

Solvent Selection
  • Ethanol/Isopropanol (Protic): The gold standard. Protic solvents stabilize the polar transition state and the leaving chloride ion via hydrogen bonding. They also facilitate proton transfer.

  • DMF/NMP (Polar Aprotic): Use only for unreactive amines requiring temperatures >140°C. Warning: High boiling points make removal difficult; aqueous workups can form emulsions.

  • Phenol (Melt): Acts as both a solvent and a catalyst (proton shuttle). Ideal for sterically hindered amines.

Stoichiometry
  • Amine: Use 1.1–1.5 equivalents if the amine is valuable. If the amine is cheap/volatile, use 3–5 equivalents to drive kinetics and act as an acid scavenger.

  • Acid Catalyst: 0.05–0.1 eq of HCl or p-TsOH can drastically reduce reaction times in neutral solvents.

Experimental Protocols

Protocol A: Classical Thermal Displacement (Scalable)

Best for: Primary amines, non-hindered secondary amines, and scale-up (>1g).

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)

  • Target Amine (1.2 – 1.5 eq)

  • Solvent: Ethanol or 1-Pentanol (for higher temps)

  • Catalyst: 1M HCl in ether (0.1 eq) or p-TsOH (0.1 eq)

Procedure:

  • Setup: Charge a round-bottom flask with 4,7-dichloroquinoline and Ethanol (5 mL/mmol).

  • Addition: Add the amine followed by the acid catalyst.

  • Reaction: Heat to reflux (80°C for EtOH, 138°C for Pentanol) with magnetic stirring.

    • Checkpoint: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The product is usually more polar than the starting material.

  • Precipitation (Self-Purification): Upon cooling, the product often precipitates as the hydrochloride salt.

  • Isolation: Filter the solid. Wash with cold ethanol.

  • Free Basing (Optional but recommended): Suspend the salt in DCM, wash with 1M NaOH, dry organic layer over

    
    , and concentrate.
    
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, unreactive amines, and rapid optimization.

Reagents:

  • 4-Chloroquinoline derivative (1.0 eq)

  • Amine (2.0 eq)

  • Solvent: Isopropanol or Ethanol (3 mL/mmol)

Procedure:

  • Loading: Combine reagents in a microwave-compatible glass vial containing a stir bar. Cap and crimp.

  • Irradiation: Heat to 140°C – 150°C for 10 to 20 minutes (High absorption setting).

    • Note: Reaction pressures can reach 10-15 bar. Ensure vial rating is appropriate.

  • Workup: Decant reaction mixture into water (10 volumes). If precipitate forms, filter. If oil forms, extract with EtOAc.

Protocol C: Phenol-Promoted "Melt" (The "Expert" Method)

Best for: Weak nucleophiles (anilines) or sterically hindered amines where standard reflux fails.

Mechanism: Phenol acts as a high-boiling solvent and a proton shuttle, activating the quinoline.

Procedure:

  • Mixture: Combine 4-chloroquinoline (1.0 eq) and Phenol (solid, 2.0 – 3.0 eq) in a vial.

  • Melt: Heat to 80°C until a homogenous melt forms.

  • Addition: Add the amine (1.2 eq).

  • Reaction: Increase temperature to 130°C – 160°C for 2–6 hours.

  • Workup (Critical): Cool to RT. Dilute with EtOAc. Wash vigorously with 1M NaOH (3x) to remove the phenol. Wash with brine, dry, and concentrate.

Data Interpretation & Troubleshooting

Method Comparison Table
FeatureProtocol A (Thermal/EtOH)Protocol B (Microwave)Protocol C (Phenol Melt)
Reaction Time 4 – 24 Hours10 – 30 Minutes2 – 6 Hours
Temp Range 80°C – 140°C140°C – 180°C120°C – 160°C
Substrate Scope Primary alkyl aminesBroadAnilines, Hindered amines
Scalability High (kg scale)Low (mg to g scale)Medium
Green Score High (if EtOH used)High (Energy efficient)Low (Phenol waste)
Troubleshooting Workflow

Troubleshooting Start Issue Detected NoRxn No Reaction / Starting Material Remains Start->NoRxn Hydrolysis Product is 4-Quinolone (Hydrolysis) Start->Hydrolysis Impure Sticky Gum / Incomplete Precipitation Start->Impure Sol1 Increase Temp (Switch to Pentanol or MW) NoRxn->Sol1 Sol2 Add Acid Catalyst (p-TsOH) NoRxn->Sol2 Sol3 Dry Solvents (Remove Water) Hydrolysis->Sol3 Sol4 Lower Temp, Increase Amine Eq. Hydrolysis->Sol4 Sol5 Free Base Workup (DCM/NaOH extraction) Impure->Sol5

Figure 2: Diagnostic decision tree for common


 failures.
Quality Control (Self-Validation)
  • 1H NMR Shift: The most diagnostic signal is the C4-proton (if unreacted) or the C3-proton. Upon substitution with an amine, the C3-H doublet typically shifts upfield (shielding effect of the amino group) compared to the chloro-precursor.

  • TLC Visualization: 4-aminoquinolines often fluoresce intensely blue/white under UV (365 nm), whereas the 4-chloro precursor is often dark or weakly fluorescent.

References

  • Mechanistic Foundation & Acid Catalysis

    • Nucleophilic Arom
    • Source: Journal of the American Chemical Society / J. Org. Chem.
  • Microwave Protocols

    • Microwave-Assisted Synthesis of 4-Aminoquinolines.
    • Source: National Institutes of Health (PMC) / RSC Advances.
  • Phenol-Promoted Synthesis

    • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines. (Details the "melt" or solvent-free approach).
    • Source: PLOS ONE.[1]

    • [1]

  • Regioselectivity Studies

    • Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. (Analogous chemistry for quinolines).
    • Source: ResearchG

Sources

Application

Application Note: Buchwald-Hartwig Amination of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Executive Summary This technical guide details the catalytic amination of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS: 49713-56-6). While 4-chloroquinolines are historically amenable to nucleophilic aromatic subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the catalytic amination of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS: 49713-56-6). While 4-chloroquinolines are historically amenable to nucleophilic aromatic substitution (


), the presence of the 6-trifluoromethyl group and the requirement for coupling with electronically deactivated or sterically encumbered amines necessitates a robust Palladium-catalyzed approach.

This document provides two validated protocols:

  • Method A: A general high-yield protocol for secondary amines using RuPhos Pd G4 .

  • Method B: A specialized protocol for primary amines and anilines using BrettPhos Pd G4 to prevent bis-arylation and ensure turnover.

Substrate Analysis & Mechanistic Strategy

The Substrate: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline
  • Electronic Profile: The quinoline core is electron-deficient. The 6-CF3 group further lowers the LUMO energy, activating the C4-Cl bond for oxidative addition (OA).

  • Steric Profile: The 2-methyl group is distal to the reaction center (C4) and exerts minimal steric hindrance on the incoming palladium species, unlike a 3-substituted system.

  • Reactivity Implication:

    • Oxidative Addition (OA): Fast. The electron-poor nature facilitates rapid insertion of Pd(0).

    • Reductive Elimination (RE): The Rate-Determining Step (RDS). The electron-withdrawing CF3 group stabilizes the Pd(II)-amido intermediate, potentially stalling the cycle.

    • Solution: Use bulky, electron-rich biaryl phosphine ligands (Dialkylbiarylphosphines) to destabilize the ground state of the Pd(II) complex and force reductive elimination.

Decision Matrix: Pd-Catalysis vs.

Before proceeding with Buchwald-Hartwig conditions, evaluate the nucleophile:

Nucleophile TypeRecommended PathRationale
Aliphatic Cyclic Amines (e.g., Morpholine, Pyrrolidine)

The substrate is activated enough for direct displacement in DMSO/NMP at 80-100°C. Pd is likely overkill unless base sensitivity exists.
Anilines / Aryl Amines Buchwald-Hartwig Anilines are too weak for

on this substrate without forcing conditions (>140°C) that degrade reagents.
Acyclic Primary Amines Buchwald-Hartwig To control mono- vs. bis-arylation selectivity.
Base-Sensitive Amines (e.g., Esters, Nitriles)Buchwald-Hartwig Allows use of weaker bases (e.g., Cs2CO3) compared to harsh

conditions.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the competition between the productive Pd-cycle and the background


 pathway.

BuchwaldMechanism Substrate 4-Cl-2-Me-6-CF3-Quinoline OxAdd Oxidative Addition (OA) (Facilitated by CF3) Substrate->OxAdd + L-Pd(0) SNAr_Path Competing SNAr Pathway (Only with strong nucleophiles) Substrate->SNAr_Path No Catalyst High T Pd0 L-Pd(0) Active Species Pd0->OxAdd PdII_Cl L-Pd(II)(Ar)(Cl) OxAdd->PdII_Cl BaseStep Base (NaOtBu/Cs2CO3) Ligand Exchange PdII_Cl->BaseStep + Amine PdII_Amido L-Pd(II)(Ar)(NHR) (Resting State - Stabilized by CF3) BaseStep->PdII_Amido RedElim Reductive Elimination (RE) (Rate Determining Step) PdII_Amido->RedElim Requires Bulky Ligand (RuPhos/BrettPhos) RedElim->Pd0 Regeneration Product C4-Aminated Quinoline RedElim->Product SNAr_Path->Product

Caption: Catalytic cycle showing the critical role of ligand bulk in overcoming the CF3-stabilized resting state during Reductive Elimination.

Experimental Protocols

General Safety & Handling
  • Fluorine NMR: The CF3 group provides a convenient handle for reaction monitoring via

    
    F NMR (approx. -63 ppm).
    
  • Purification: 4-aminoquinolines are polar. Pre-treat silica gel with 1% Triethylamine (TEA) to prevent streaking during chromatography.

  • Inert Atmosphere: While Gen 3/4 precatalysts are air-stable solids, the active catalytic cycle is oxygen-sensitive. All reactions must be set up under Nitrogen or Argon.

Method A: Coupling with Secondary Amines

Target: Cyclic amines (piperazines, morpholines) or acyclic secondary amines. Catalyst System: RuPhos Pd G4. RuPhos provides the optimal steric bulk to facilitate RE for secondary amines.

Reagents:

  • Substrate: 1.0 equiv (e.g., 231 mg, 1.0 mmol)

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (1–2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Protocol:

  • Charge Solids: In a nitrogen-filled glovebox or using standard Schlenk technique, add the quinoline substrate, NaOtBu, and RuPhos Pd G4 to a reaction vial equipped with a magnetic stir bar.

  • Add Liquids: Seal the vial. Evacuate and backfill with

    
     (3x). Add anhydrous solvent via syringe. Add the amine via syringe (if liquid).
    
  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Monitoring: Check LCMS or

      
      F NMR. The starting material peak should disappear.
      
  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite to remove palladium black and salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Method B: Coupling with Primary Amines & Anilines

Target: Anilines, Benzylamines, Alkyl amines.[1] Catalyst System: BrettPhos Pd G4. BrettPhos is highly selective for mono-arylation of primary amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Catalyst: BrettPhos Pd G4 (2–3 mol%)

  • Base:

    
      (2.0 equiv) or 
    
    
    
    (for base-sensitive substrates)
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M)

Step-by-Step Protocol:

  • Charge Solids: Add quinoline substrate, BrettPhos Pd G4, and powdered base (

    
    ) to the vial.
    
  • Inerting: Seal and purge with Argon/Nitrogen.

  • Solvent/Amine Addition: Add anhydrous Dioxane. Add the primary amine.[2]

  • Reaction: Heat to 100°C . Primary amines often require slightly higher temperatures than secondary amines to ensure complete conversion.

    • Note: If using anilines with EWGs (e.g., 4-nitroaniline), increase catalyst loading to 5 mol% and temperature to 110°C.

  • Workup: Dilute with DCM, wash with water (to remove inorganic salts), dry over

    
    , and concentrate.
    

Data Summary & Troubleshooting

Optimization Table
VariableStandard ConditionAlternative (If Standard Fails)
Solvent Toluene (Non-polar, good for NaOtBu)t-Amyl Alcohol (Polar, higher boiling, good for solubility)
Base NaOtBu (Fastest rates)

/

(Mild, for functional group tolerance)
Ligand RuPhos (2° amines), BrettPhos (1° amines)XPhos (Sterically hindered amines), BINAP (Cheaper, requires higher T)
Temperature 80–100°C120°C (Microwave, 30 mins)
Troubleshooting Guide
  • Issue: Protodehalogenation (Hydrodehalogenation)

    • Observation: Formation of 2-methyl-6-(trifluoromethyl)quinoline (Cl replaced by H).

    • Cause:

      
      -hydride elimination from the amine or solvent before RE occurs.
      
    • Solution: Switch to t-Amyl alcohol (cannot undergo

      
      -hydride elimination). Increase ligand bulk (use tBuBrettPhos ) to accelerate RE.
      
  • Issue: Low Conversion (Stalled Reaction)

    • Observation: Starting material remains despite heat.

    • Cause: Catalyst poisoning or inactive Pd species (Pd dimer formation).

    • Solution: Ensure rigorous

      
       exclusion. Switch to a pre-catalyst (G3/G4) rather than mixing Pd(OAc)2 + Ligand in situ.
      
  • Issue: Bis-arylation (with Primary Amines)

    • Observation: Product contains two quinoline rings on one nitrogen.

    • Solution: Use BrettPhos exclusively. Avoid smaller ligands like

      
       or BINAP.
      

References

  • Substrate Properties

    • 4-Chloro-6-(trifluoromethyl)quinoline Properties.[3][4][5] Chem-Impex International. Link

    • Physical Data & Safety. Fisher Scientific.[5] Link

  • Methodology & Ligand Selection

    • Buchwald-Hartwig Amination: Ligand Selection Guide. WuXi AppTec. Link

    • Palladium-Catalyzed Amination of Dichloroquinolines.[6] Molecules, 2013, 18(2), 2096-2109.[6] Link

    • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Link

  • Catalyst & Reagent Guides

    • Buchwald-Hartwig Amination Reagent Guide.[7] ACS Green Chemistry Institute. Link

    • Buchwald Precatalysts User Guide.[7] Johnson Matthey.[8] Link

Sources

Method

reagents for functionalizing 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Application Note: Functionalization Strategies for 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Executive Summary & Structural Analysis The scaffold 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline represents a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Executive Summary & Structural Analysis

The scaffold 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline represents a "privileged structure" in medicinal chemistry, particularly for antimalarial, antiviral, and kinase inhibitor discovery. Its utility stems from three distinct reactive sites that allow for orthogonal functionalization.

Electronic Profile & Reactivity Logic:

  • C4-Chloro Position (Primary Electrophile): The chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (

    
    ). The nitrogen atom in the quinoline ring withdraws electron density via resonance. Crucially, the 6-trifluoromethyl (
    
    
    
    ) group
    acts as a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy at C4 compared to unsubstituted quinolines. This makes the C4-Cl bond exceptionally labile to nucleophilic attack.
  • C2-Methyl Group (Lateral Nucleophile): The protons on the C2-methyl group are "benzylic-like" (

    
     in DMSO). The electron-deficient nature of the pyridine ring allows for facile deprotonation or enolization, enabling condensation reactions (e.g., with aldehydes) or radical oxidations.
    
  • C6-Trifluoromethyl Group: Generally inert, this group modulates the lipophilicity (

    
    ) and metabolic stability of the final drug candidate.
    

Reactivity Visualization

The following diagram maps the orthogonal reactivity pathways available for this scaffold.

ReactivityMap Scaffold 4-Chloro-2-methyl- 6-(trifluoromethyl)quinoline C4_Path C4 Position (Electrophilic) Scaffold->C4_Path C2_Path C2-Methyl (Nucleophilic/Acidic) Scaffold->C2_Path SNAr SNAr Displacement (Amines/Phenols/Thiols) C4_Path->SNAr High Reactivity Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) C4_Path->Suzuki Transition Metal Condensation Aldehyde Condensation (Styryl Formation) C2_Path->Condensation Base/Acid Cat. Oxidation SeO2 Oxidation (Aldehyde Formation) C2_Path->Oxidation Radical

Figure 1: Orthogonal reactivity map highlighting the dual-nature of the scaffold: Electrophilic at C4 and Nucleophilic at C2.

Protocol A: C4-Functionalization via (Amination)

Context: Due to the activation by the 6-


 group, this substrate reacts faster than standard 4-chloroquinolines. While basic conditions are common, acid catalysis  is often superior for sterically hindered amines because protonation of the ring nitrogen renders the C4 position hyper-electrophilic.

Reagents Table:

Reagent Role Equivalents Notes

| Substrate | Starting Material | 1.0 | 4-Cl-2-Me-6-


-quinoline |
| Amine (R-NH2)  | Nucleophile | 1.2 - 1.5 | Primary or Secondary amines |
| Ethanol or IPA  | Solvent | N/A | Protic solvents stabilize the transition state |
| HCl (conc.)  | Catalyst | 0.1 - 1.0 | Protonates ring N; accelerates rate |
| TEA/DIPEA  | Base (Alt.) | 2.0 | Use only if acid-labile groups are present |

Step-by-Step Methodology (Acid-Catalyzed Method):

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline in Isopropanol (IPA) [0.5 M concentration].

  • Addition: Add 1.2 eq of the desired amine.

  • Catalysis: Add 2-3 drops of concentrated HCl (or 1.0 eq if the amine is a weak nucleophile like an aniline).

    • Mechanism Note: The acid protonates the quinoline nitrogen (

      
      ), increasing the electrophilicity at 
      
      
      
      and facilitating chloride displacement.
  • Reaction: Heat to reflux (

    
    ) for 2–6 hours. Monitor by TLC/LC-MS.
    
    • Endpoint: Disappearance of the starting chloride (

      
      ).
      
  • Workup:

    • Cool to room temperature.[1]

    • If product precipitates as the HCl salt: Filter and wash with cold ether.

    • If soluble: Concentrate in vacuo, neutralize with sat.

      
      , and extract with Ethyl Acetate.[1]
      
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM/MeOH).

Protocol B: C4-Carbon Bond Formation (Suzuki-Miyaura)

Context: When forming C-C bonds (e.g., biaryl systems), the 4-Cl bond is sufficiently reactive for oxidative addition with Palladium, provided anhydrous conditions are maintained to prevent hydrolysis to the quinolone.

Reagents Table:

Reagent Role Equivalents
Substrate Electrophile 1.0
Boronic Acid Nucleophile 1.5

|


  | Catalyst | 0.05 (5 mol%) |
| 

(2M aq)
| Base | 3.0 | | 1,4-Dioxane | Solvent | [0.2 M] |

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, arylboronic acid, and

    
    . Seal and purge with Argon/Nitrogen for 5 minutes.
    
    • Why dppf? The bidentate ferrocene ligand prevents

      
      -hydride elimination and is robust for electron-poor heterocycles.
      
  • Solvation: Add degassed 1,4-dioxane and 2M aqueous

    
    .
    
  • Reaction: Heat at

    
     for 12 hours.
    
    • Visual Check: The reaction mixture typically turns black (active Pd species).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol C: C2-Methyl Functionalization (Knoevenagel Condensation)

Context: The 2-methyl group is activated by the electron-poor ring. Condensation with aromatic aldehydes yields styrylquinolines, which are highly fluorescent and often bioactive.

Reagents Table:

Reagent Role Equivalents
Substrate Nucleophile (Latent) 1.0
Aromatic Aldehyde Electrophile 1.2
Acetic Anhydride Solvent/Dehydrating [1.0 M]

| Acetic Acid | Co-solvent | Optional |

Step-by-Step Methodology:

  • Mix: Combine the quinoline substrate and the aromatic aldehyde in acetic anhydride.

  • Reflux: Heat to

    
     for 12–24 hours.
    
    • Mechanism:[1][2][3][4][5][6][7][8] The acetic anhydride facilitates the formation of the enamine/enolate intermediate at C2 and drives the dehydration of the aldol adduct.

  • Isolation: Cool the mixture. The product often precipitates upon cooling.

  • Workup: Pour the reaction mixture into ice water to hydrolyze excess anhydride. Neutralize with

    
     or 
    
    
    
    to precipitate the free base styrylquinoline.
  • Purification: Recrystallization from Ethanol.

Decision Workflow for Library Generation

Use this logic tree to select the correct protocol based on your target nucleophile.

Workflow Start Select Nucleophile Q1 Is it a Carbon Nucleophile? Start->Q1 Q2 Is it an Amine/Heteroatom? Q1->Q2 No Path_C Use Suzuki Protocol (Protocol B) Q1->Path_C Yes Q3 Is the Amine Sterically Hindered or Low Basicity? Q2->Q3 Path_SNAr Use Acid-Catalyzed SNAr (Protocol A) Q3->Path_SNAr No (Primary/Secondary) Path_Buchwald Use Buchwald-Hartwig (Pd2(dba)3 + XPhos) Q3->Path_Buchwald Yes (Anilines/Amides)

Figure 2: Decision tree for selecting the optimal synthetic route.

References

  • BenchChem. "Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde."[9] BenchChem Application Library. Accessed Feb 2026. Link

  • National Institutes of Health (NIH). "One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling." PubMed Central. Accessed Feb 2026. Link

  • ACS Omega. "Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylquinolines."[10] American Chemical Society, 2023.[10] Link[10]

  • MDPI. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 2021.[1][6] Link

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." MasterOrganicChemistry.com, 2018. Link

Sources

Application

Application Note: Rational Synthesis of Quinoline-Based HSP-70 Inducers

Executive Summary & Mechanism of Action Heat Shock Protein 70 (HSP-70) is a molecular chaperone that plays a critical role in protein folding, preventing aggregation, and inhibiting apoptosis. Upregulation of HSP-70 is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Heat Shock Protein 70 (HSP-70) is a molecular chaperone that plays a critical role in protein folding, preventing aggregation, and inhibiting apoptosis. Upregulation of HSP-70 is a validated therapeutic strategy for neurodegenerative disorders (Alzheimer’s, Parkinson’s) and ischemic injury.

While many HSP-70 inducers (e.g., Geldanamycin) are structurally complex, the 8-hydroxyquinoline (8-HQ) scaffold offers a privileged, low-molecular-weight platform for rational drug design. Derivatives of 8-HQ act as "stress mimetics." By chelating specific intracellular metal ions (Cu²⁺, Zn²⁺) or interacting with the proteasome, they trigger the Heat Shock Factor 1 (HSF1) stress response pathway without causing frank toxicity, leading to the transcription of HSPA1A (HSP-70).

This guide details the modular synthesis of 7-substituted-8-hydroxyquinoline derivatives via the Mannich and Betti reactions, followed by a validated protocol for confirming HSP-70 induction in mammalian cells.

HSF1 Activation Pathway

The following diagram illustrates the mechanism by which quinoline-based small molecules induce HSP-70 expression.

HSF1_Activation Drug Quinoline Derivative (8-HQ Analog) Stress_Signal Proteotoxic Stress / Metal Chelation Drug->Stress_Signal Induces HSP90_Complex HSP90-HSF1 Complex (Cytosol) HSF1_Mono HSF1 Monomer (Released) HSP90_Complex->HSF1_Mono Releases HSF1 Stress_Signal->HSP90_Complex Disrupts HSF1_Tri HSF1 Trimer (Phosphorylated) HSF1_Mono->HSF1_Tri Trimerization Nucleus Nucleus HSF1_Tri->Nucleus Translocation HSE Heat Shock Element (DNA Promoter) HSF1_Tri->HSE Binds Transcription Transcription of HSPA1A Gene HSE->Transcription Initiates HSP70 HSP-70 Protein (Cytoprotection) Transcription->HSP70 Translation

Figure 1: Mechanism of Action. Quinoline derivatives mimic cellular stress, causing HSF1 release, trimerization, and subsequent upregulation of HSP-70.

Chemical Synthesis Protocol

The 8-hydroxyquinoline scaffold allows for rapid diversification at the C-7 position using the Mannich reaction (for secondary amines) or the Betti reaction (for primary amines/aryl groups). This protocol focuses on the Mannich condensation, a robust method for generating libraries of amino-methyl quinolines with enhanced solubility and bioavailability.

Retrosynthetic Analysis
  • Target: 7-((Dialkylamino)methyl)quinolin-8-ol

  • Key Intermediates: Iminium ion generated in situ.

  • Starting Materials: 8-Hydroxyquinoline (8-HQ), Formaldehyde (or Paraformaldehyde), Secondary Amine (e.g., Morpholine, Piperidine).

Detailed Workflow
Reagents & Equipment[1][2][3][4]
  • Reactants: 8-Hydroxyquinoline (>99%), Paraformaldehyde, Secondary Amine (1.1 eq).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: None usually required; catalytic HCl can be used if reaction is sluggish.

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Procedure
  • Preparation of Reagents:

    • In a 100 mL round-bottom flask, dissolve 8-Hydroxyquinoline (1.45 g, 10 mmol) in Absolute Ethanol (20 mL).

    • Ensure complete dissolution; mild heating (40°C) may be required.

  • Amine Addition:

    • Add the secondary amine (e.g., Morpholine , 1.05 g, 12 mmol) to the solution.

    • Stir for 10 minutes at room temperature to ensure homogeneity.

  • Formaldehyde Addition:

    • Add Paraformaldehyde (0.36 g, 12 mmol equivalent of formaldehyde) to the mixture.

    • Note: Paraformaldehyde depolymerizes to formaldehyde upon heating, providing a slow release of the reactive electrophile.

  • Reflux:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 80°C) for 6–12 hours .

    • Monitoring: Monitor reaction progress via TLC (Silica gel; Mobile phase: DCM/MeOH 95:5). The product will appear as a less polar spot compared to the starting 8-HQ due to the loss of the free phenolic nature (internal H-bonding) or more polar depending on the amine tail. Use UV (254 nm) and Iodine stain.

  • Work-up and Purification:

    • Cooling: Allow the reaction mixture to cool to room temperature. Often, the Mannich base will precipitate out as a crystalline solid upon cooling.

    • Filtration: If a precipitate forms, filter the solid and wash with cold ethanol.

    • Recrystallization: If no precipitate forms, remove the solvent under reduced pressure. Recrystallize the residue from Ethanol/Acetone or Ethanol/Diethyl Ether .

    • Column Chromatography: If an oil is obtained, purify via silica gel chromatography. Crucial: Pre-treat silica with 1% Triethylamine (TEA) in Hexane to prevent the basic quinoline product from streaking or binding irreversibly to acidic silica sites.

Synthetic Logic Diagram

Synthesis_Workflow SM1 8-Hydroxyquinoline Reaction Reflux in EtOH (12h, 80°C) SM1->Reaction SM2 Sec-Amine + CH2O Inter Iminium Ion (In Situ) SM2->Inter Condensation Inter->Reaction Electrophilic Attack Product 7-Substituted Quinoline Reaction->Product C-C Bond Formation Purify Recrystallization (EtOH/Ether) Product->Purify

Figure 2: Mannich Reaction Workflow. The in-situ generation of the iminium ion facilitates electrophilic aromatic substitution at the electron-rich C-7 position.

Biological Validation: HSP-70 Induction Assay

Once synthesized, the compound must be validated for its ability to induce HSP-70 expression in a relevant cell line (e.g., SH-SY5Y neuronal cells or HeLa cells).

Experimental Design
  • Cell Model: SH-SY5Y (Human Neuroblastoma).

  • Positive Control: Geldanamycin (1 µM) or Heat Shock (42°C for 1 hour).

  • Negative Control: DMSO Vehicle (0.1%).

  • Readout: Western Blot analysis of HSPA1A (HSP-70) protein levels.

Protocol Steps
  • Cell Seeding:

    • Seed SH-SY5Y cells in 6-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Treat cells with the synthesized quinoline derivative at graded concentrations (e.g., 1, 5, 10, 25 µM).

    • Incubate for 16–24 hours . Note: HSP induction is a transcriptional event; sufficient time is needed for protein accumulation.

  • Protein Extraction (Lysis):

    • Wash cells 2x with ice-cold PBS.

    • Add 150 µL RIPA Buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitors .

    • Critical: Scrape cells on ice and transfer to microcentrifuge tubes. Sonicate briefly (3 x 5 sec pulses) to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Western Blotting:

    • Loading: Load 20–30 µg of total protein per lane on a 10% SDS-PAGE gel.

    • Transfer: Transfer proteins to a PVDF membrane (0.45 µm).

    • Blocking: Block with 5% Non-fat Dry Milk in TBST for 1 hour at RT.

    • Primary Antibody: Incubate with Anti-HSP70 (HSPA1A) antibody (1:1000 dilution) overnight at 4°C. Use Anti-GAPDH or Anti-Beta-Actin as a loading control.

    • Detection: Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at RT.[4] Develop using ECL substrate.[4]

Data Interpretation Table
Treatment GroupConcentrationHSP-70 Band Intensity (Relative)Interpretation
Vehicle (DMSO) 0.1%+ (Basal)Baseline expression.
Positive Control 1 µM+++++Strong induction (Reference).
Quinoline Analog 1 µM+No effect at low dose.
Quinoline Analog 10 µM+++Moderate induction (Hit).
Quinoline Analog 25 µM++++Strong induction (Lead candidate).

Troubleshooting & Optimization

Chemistry[3][5][6][7][8][9][10]
  • Issue: Low yield or "tarry" products.

    • Cause: Polymerization of formaldehyde or oxidation of the phenol.

    • Solution: Use fresh paraformaldehyde. Conduct the reaction under an inert atmosphere (

      
      ). Add a radical scavenger (e.g., BHT) in trace amounts if oxidation is suspected.
      
  • Issue: Product solubility.

    • Solution: If the free base is insoluble, convert it to the Hydrochloride salt by bubbling HCl gas through an ethereal solution of the product. This significantly improves water solubility for biological assays.

Biology[2][3][8][9][11][12][13]
  • Issue: Cytotoxicity masks HSP induction.

    • Cause: The quinoline acts as a non-specific chelator, stripping essential metals.

    • Solution: Run an MTT or CellTiter-Glo viability assay parallel to the Western Blot. Determine the

      
       and ensure the HSP-inducing dose is sub-lethal (typically 
      
      
      
      ).

References

  • Prati, F., et al. (2015). "8-Hydroxyquinolines: A privileged scaffold in drug discovery." MedChemComm. Link

  • Nagy, Z., et al. (2020). "Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products." Int. J. Mol. Sci.Link

  • Westerheide, S. D., & Morimoto, R. I. (2005). "Heat shock response modulators as therapeutic tools for diseases of protein conformation." Journal of Biological Chemistry. Link

  • Agrisera. "HSP70 | Positive control/quantitation standard Product Information." Link

  • OriGene. "Western Blot Protocol & Troubleshooting." Link

Sources

Method

microwave-assisted synthesis with 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Application Note: Microwave-Assisted Functionalization of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Executive Summary This technical guide details the microwave-assisted synthesis (MAS) protocols for functionalizing...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Executive Summary

This technical guide details the microwave-assisted synthesis (MAS) protocols for functionalizing 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS: Analogous derivatives common in literature). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antimalarial (chloroquine analogs), anticancer (kinase inhibitors), and antibacterial agents.[1]

Traditional thermal heating for C4-functionalization of quinolines often requires prolonged reflux times (12–24 hours) and harsh solvents, leading to thermal degradation. Microwave irradiation offers a superior alternative, utilizing dielectric heating to accelerate reaction kinetics, improve yields, and allow for cleaner reaction profiles.[2] This guide focuses on three core transformations: Nucleophilic Aromatic Substitution (


) , Suzuki-Miyaura Cross-Coupling , and Hydrazinolysis .

Chemical Context & Reactivity Profile

The reactivity of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline is governed by the electronic interplay between the quinoline nitrogen and the substituents.

  • C4-Position (Electrophilic Center): The nitrogen atom at position 1 pulls electron density via resonance, making the C4 position highly electrophilic. This effect is significantly amplified by the 6-Trifluoromethyl (-CF

    
    )  group, a strong electron-withdrawing group (EWG) that destabilizes the ring electron density, thereby lowering the activation energy for nucleophilic attack.
    
  • C2-Methyl Group: While electron-donating, the methyl group at C2 provides steric bulk that can selectively direct nucleophiles to the more accessible C4 position, preventing side reactions at C2 (if activated).

  • Microwave Effect: Polar solvents (EtOH, DMSO, NMP) couple efficiently with microwave energy, creating localized "hot spots" that drive the formation of the Meisenheimer complex intermediate in

    
     reactions.
    

Experimental Protocols

Protocol A: Amination (The "Workhorse" Reaction)

Target: Synthesis of 4-aminoquinoline derivatives.

Mechanism: Addition-Elimination (


). The amine attacks C4, displacing chloride.

Materials:

  • Substrate: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Solvent: Ethanol (Green alternative) or NMP (for unreactive amines)

  • Catalyst (Optional):

    
    -Toluenesulfonic acid (p-TSA) (0.1 equiv) or HCl (cat.)
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial, dissolve 1.0 mmol of the quinoline substrate in 3 mL of Ethanol.

  • Addition: Add 1.2 mmol of the amine. If the amine is a hydrochloride salt, add 2.0 equiv of DIEA (Diisopropylethylamine).

  • Irradiation: Cap the vial and place it in the microwave reactor.

    • Temperature: 140°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If soluble: Pour into ice-water (20 mL) and adjust pH to 9-10 with 1M NaOH to precipitate the free base. Filter and dry.

Self-Validation:

  • TLC Check: Disappearance of starting material (

    
     in Hex/EtOAc) and appearance of a polar fluorescent spot (
    
    
    
    ).
Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Introduction of aryl/heteroaryl groups at C4.

Mechanism: Pd(0) oxidative addition into the C-Cl bond, followed by transmetallation and reductive elimination.

Materials:

  • Substrate: 1.0 equiv

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water

Step-by-Step Methodology:

  • Preparation: Charge the microwave vial with substrate (0.5 mmol), boronic acid (0.75 mmol), and catalyst (0.025 mmol) under an inert atmosphere (

    
     or Ar).
    
  • Solvent Addition: Degas the solvent system (3 mL) for 10 mins before adding to the vial. Add the base solution.

  • Irradiation:

    • Temperature: 150°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 300W)

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol C: Hydrazinolysis

Target: Precursor for fused triazoles.

Methodology:

  • Dissolve substrate (1 mmol) in Ethanol (2 mL).

  • Add Hydrazine Hydrate (99%, 3-5 equiv).

  • Microwave at 100°C for 10 minutes .

  • Cool; the product usually crystallizes out. Filter and wash with cold ethanol.

Data Presentation: Microwave vs. Thermal

The following table summarizes the efficiency gains using microwave irradiation for the amination of 4-chloro-2-methyl-6-(trifluoromethyl)quinoline with morpholine.

ParameterThermal Reflux (Conventional)Microwave Synthesis (Protocol A)Improvement Factor
Temperature 80°C (Ethanol reflux)140°C+60°C
Reaction Time 12 Hours15 Minutes48x Faster
Yield 65%92%+27%
Solvent Usage 20 mL/mmol3 mL/mmol6.6x Reduction
Purity (LCMS) 88% (Requires Column)>95% (Precipitation only)Simplified Workup

Visualization & Workflows

Figure 1: Reaction Workflow Diagram

Caption: Operational workflow for microwave-assisted synthesis from setup to isolation.

MW_Workflow Start Reagent Prep (Vial + Stir Bar) Solvent Solvent Addition (EtOH/DMF) Start->Solvent Seal Seal & Purge (N2/Ar) Solvent->Seal MW MW Irradiation (140°C, 15 min) Seal->MW Cool Cooling (Compressed Air) MW->Cool  Ramp Down Workup Precipitation/Extraction Cool->Workup  T < 50°C Pure Final Product (>95% Purity) Workup->Pure

Figure 2: Mechanistic Pathway ( )

Caption: Mechanism of nucleophilic substitution at the C4 position activated by C6-CF3.

SNAr_Mechanism Substrate 4-Cl-6-CF3-Quinoline TS Meisenheimer Complex (Stabilized by N1 & CF3) Substrate->TS + Nucleophile Nucleophile Amine (H-Nu) Nucleophile->TS Product 4-Amino-Derivative TS->Product  - Cl- Leaving HCl (Byproduct) TS->Leaving

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: Poor microwave absorption by non-polar solvents (e.g., Toluene, Dioxane).

    • Solution: Add a "doping" agent like ionic liquid or use a polar co-solvent (EtOH/DMF) to increase

      
       (loss tangent).
      
  • Issue: Hydrolysis to 4-Quinolone.

    • Cause: Presence of water in the solvent at high temperatures (

      
      ).
      
    • Solution: Use anhydrous solvents and store amines over molecular sieves.

  • Safety Note: 4-chloroquinolines are skin sensitizers. All microwave vessels must be rated for at least 30 bar pressure due to vapor pressure buildup of ethanol at 140°C.

References

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from

  • ACS Omega. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds. Retrieved from

  • BenchChem. (2025).[2] Microwave-Assisted Synthesis of Quinoline Derivatives: Technical Support Guide. Retrieved from

  • International Journal of Scientific and Research Publications. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives. Retrieved from

  • Asian Journal of Chemistry. (2025). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides. Retrieved from

Sources

Application

Strategic Solvent Selection for 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Executive Summary 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CMTQ) represents a "privileged scaffold" in medicinal chemistry, combining the pharmacophoric quinoline core with a lipophilic trifluoromethyl group (posi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CMTQ) represents a "privileged scaffold" in medicinal chemistry, combining the pharmacophoric quinoline core with a lipophilic trifluoromethyl group (position 6) and a reactive chloro-handle (position 4). The 2-methyl group provides metabolic stability and steric definition.

Successful functionalization of CMTQ relies on exploiting the electronic "push-pull" dynamics of the ring system. The electron-withdrawing trifluoromethyl (-CF


) group at C6 significantly activates the C4-Cl bond towards Nucleophilic Aromatic Substitution (S

Ar) by stabilizing the anionic Meisenheimer intermediate. Conversely, for Palladium-catalyzed cross-couplings, solvent selection must balance the solubility of this lipophilic substrate with the coordination requirements of the catalytic cycle.

This guide provides a rational, evidence-based framework for solvent selection, moving beyond "trial-and-error" to mechanistic precision.

Part 1: Solvent Selection Matrix & Decision Framework

The choice of solvent is dictated by the reaction mechanism (S


Ar vs. Metal-Catalysis) and the solubility profile governed by the lipophilic -CF

group.
Table 1: Physicochemical Profile & Solvent Compatibility
PropertyValue (Predicted/Analog)Implication for Solvent Selection
LogP ~3.7 – 4.1Highly lipophilic. Excellent solubility in DCM, EtOAc, Toluene. Poor aqueous solubility.
pKa (N-1) ~2.5 – 3.5Weakly basic due to EWG (-CF

). Protic solvents (EtOH) may require acid catalysis for activation.
Reactivity C4-Cl (High)Activated for S

Ar; prone to hydrolysis in strong aqueous acid/base at high temps.
Table 2: Solvent Recommendations by Reaction Type
Reaction ClassPrimary Solvent ChoiceGreen/Modern AlternativeMechanistic Rationale
S

Ar (Amination)
DMF, DMSO, NMP Cyrene, sulfolane, n-BuOH High dielectric constant (

) stabilizes the polar transition state (Meisenheimer complex).
Suzuki-Miyaura Dioxane/H

O (4:1)
2-MeTHF, CPME Requires miscibility gap management. 2-MeTHF offers cleaner phase separation during workup.
Buchwald-Hartwig Toluene, Xylene Anisole, t-Amyl Alcohol Non-polar solvents prevent catalyst deactivation; high boiling points allow activation energy clearance.
Lithiation/Exchange THF (Anhydrous) 2-MeTHF Ethereal solvents coordinate Li+; 2-MeTHF allows lower temperatures and higher stability.

Part 2: Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting reaction conditions based on the desired transformation of the CMTQ scaffold.

SolventSelection Start Start: 4-Chloro-2-methyl- 6-(trifluoromethyl)quinoline Decision Select Transformation Start->Decision SNAr Nucleophilic Substitution (S_NAr) Decision->SNAr Heteroatom Nucleophile PdCat Pd-Catalyzed Coupling (Suzuki/Buchwald) Decision->PdCat C-C or C-N Bond SNAr_Mech Mechanism: Addition-Elimination Need: Stabilize Polar Transition State SNAr->SNAr_Mech Pd_Mech Mechanism: Oxidative Addition Need: Solubilize Lipophilic Substrate PdCat->Pd_Mech SNAr_Solv Solvent Choice: Polar Aprotic or Protic SNAr_Mech->SNAr_Solv SNAr_Green Green Option: 2-MeTHF, n-BuOH, Cyrene SNAr_Solv->SNAr_Green Output1 High Yield Amination SNAr_Green->Output1 Protocol A Pd_Solv Solvent Choice: Non-polar / Ethereal Pd_Mech->Pd_Solv Pd_Green Green Option: Anisole, CPME Pd_Solv->Pd_Green Output2 Cross-Coupling Product Pd_Green->Output2 Protocol B

Figure 1: Decision tree for solvent selection based on mechanistic requirements of the CMTQ scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Green S Ar Amination (Metal-Free)

Objective: Functionalization of C4-Cl with a primary amine using a sustainable solvent system. Rationale: While DMF is standard, it poses workup challenges (high boiling point, water miscibility). n-Butanol or 2-MeTHF are superior choices here. The 6-CF


 group activates the ring sufficiently that extreme temperatures (>150°C) are rarely needed, allowing the use of lower-boiling green solvents.

Materials:

  • Substrate: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Benzylamine, 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: n-Butanol (0.5 M concentration)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the quinoline substrate (1.0 equiv).

  • Dissolve: Add n-Butanol. The lipophilic CF

    
     group ensures rapid dissolution.
    
  • Add Reagents: Add the amine (1.2 equiv) followed by DIPEA (2.0 equiv).

    • Note: If using a salt form of the amine (e.g., HCl salt), increase DIPEA to 3.0 equiv.

  • Heat: Seal the vial and heat to 100°C (oil bath or heating block).

    • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The reaction typically reaches completion in 4–6 hours. The product will be more polar than the starting material.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][2]

    • Precipitation: For many quinoline products, adding water (3x reaction volume) to the n-Butanol mixture induces precipitation of the product due to the hydrophobic CF

      
       group.
      
    • Filtration: Filter the solid, wash with water/MeOH (9:1), and dry.

    • Alternative: If no precipitate forms, dilute with EtOAc, wash with water (to remove n-BuOH/salts) and brine.

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Installation of an aryl group at C4 using a boronic acid. Rationale: The 4-Cl bond is sterically accessible. The 2-Me group does not significantly hinder the catalyst approach. A biphasic system (Toluene/Water ) is ideal to solubilize the inorganic base while keeping the lipophilic quinoline in the organic phase.

Materials:

  • Substrate: CMTQ (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3-5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene : Water (4:1 ratio), degassed.

Step-by-Step Procedure:

  • Degassing: Sparge the Toluene and Water separately with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Assembly: In a reaction tube, combine CMTQ, Boronic Acid, and K

    
    CO
    
    
    
    .
  • Solvent Addition: Add the Toluene/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl

    
    ·DCM last to minimize air exposure time. Seal the vessel immediately under inert atmosphere.
    
  • Reaction: Heat to 90°C for 12–16 hours.

    • Visual Check: The reaction mixture will turn black (Pd precipitation) if the catalyst decomposes early. A sustained dark red/brown color usually indicates active catalysis.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water and brine.[1]

    • Scavenging: Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological testing, to remove residual Palladium.

  • Isolation: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via column chromatography.

Part 4: Troubleshooting & Critical Insights

The "Fluorine Effect" on Solubility

The 6-CF


 group drastically lowers water solubility compared to non-fluorinated quinolines.
  • Issue: Reaction stalls in pure aqueous or highly polar protic media (e.g., water/MeOH mixtures) because the substrate crashes out.

  • Solution: Use a "co-solvent bridge." If using water for base solubility, ensure the organic component (THF, Dioxane) is at least 70% of the volume.

Regioselectivity (2-Me vs 4-Cl)

The 2-methyl group is benzylic and susceptible to oxidation or radical bromination.

  • Caution: Avoid using radical initiators (AIBN) or strong oxidants (KMnO

    
    ) if you intend to keep the 2-Me group intact.
    
  • Advantage: In S

    
    Ar, the 2-Me group sterically protects the N1 position, preventing N-alkylation side reactions.
    
Green Solvent Substitution Guide

If your facility restricts chlorinated solvents or DMF:

  • Replace DMF with: Cyrene (Dihydrolevoglucosenone). Note: Cyrene is sensitive to strong inorganic bases; use organic bases like DIPEA.

  • Replace DCM (extraction) with: 2-MeTHF (2-Methyltetrahydrofuran). It forms a cleaner phase break with water.

References

  • Green Criteria for S

    
    Ar Reactions. ACS Green Chemistry Institute Pharmaceutical Roundtable. (Accessed 2024). Guidelines for replacing dipolar aprotic solvents. Link
    
  • Nucleophilic Aromatic Substitution of Nitrogen-Containing Heterocycles. National Institutes of Health (PMC). Detailed mechanistic insight into solvent effects on quinoline systems. Link

  • Buchwald-Hartwig Amination Protocols. TCI Chemicals. Standard procedures for aryl chloride amination.[3] Link

  • Suzuki-Miyaura Cross-Coupling Optimization. Organic Chemistry Portal. Comprehensive review of ligand and solvent effects. Link

  • Solubility and Physical Properties of Fluorinated Quinolines. EPA CompTox Dashboard. Physicochemical data for 4-chloro-6-(trifluoromethyl)quinoline analogs.[4][5] Link

Sources

Method

catalytic hydrogenation of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline derivatives

Application Notes & Protocols Topic: Catalytic Hydrogenation of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Derivatives Audience: Researchers, scientists, and drug development professionals. Introduction: The Chemosel...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Catalytic Hydrogenation of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Chemoselectivity Challenge in Quinoline Hydrogenation

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Catalytic hydrogenation of the parent quinoline is the most direct and atom-economical route to this valuable motif.[2][3] However, when the quinoline ring is substituted with synthetically useful functional groups, such as halogens, the hydrogenation process presents a significant chemoselectivity challenge.

The target transformation, the reduction of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, requires the selective saturation of the nitrogen-containing heterocyclic ring while preserving the synthetically versatile carbon-chlorine bond. Many traditional hydrogenation catalysts, particularly palladium on carbon (Pd/C), are highly active for both ring hydrogenation and reductive dehalogenation (hydrogenolysis), often leading to a mixture of desired and undesired products.[4][5]

This guide provides a detailed examination of the principles and a robust protocol for achieving high chemoselectivity in the hydrogenation of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, focusing on catalyst selection, reaction optimization, and critical safety procedures.

Mechanistic Considerations & Catalyst Selection

The key to a successful and selective hydrogenation lies in choosing a catalytic system that favors the reduction of the pyridine portion of the quinoline over the cleavage of the aryl-chloride bond.

  • The Problem with Palladium: Palladium catalysts are exceptionally efficient at activating C-X bonds (where X is a halogen), making them unsuitable for this transformation where dehalogenation is an undesired side reaction.[4]

  • Alternative Catalytic Systems: Research has shown that catalyst systems based on other transition metals offer superior chemoselectivity for this reaction.

    • Ruthenium (Ru) and Iridium (Ir): Complexes of Ruthenium and Iridium, often paired with specific phosphine ligands, have demonstrated high efficacy and selectivity in quinoline hydrogenation.[1][3][6][7] The addition of an iodine additive can be crucial for activating these catalysts, enabling the reaction to proceed under milder conditions.[3][7]

    • Gold (Au): Supported gold nanoparticles have emerged as a promising alternative, showing a remarkable ability to hydrogenate the quinoline ring while leaving halogens, ketones, and other functional groups intact.[4] This is attributed to a unique self-promoted effect where the quinoline molecule itself facilitates H₂ activation on the gold surface.[4]

    • Cobalt (Co): Heterogeneous cobalt-based catalysts, prepared in situ from simple precursors, have also been used for the pressure hydrogenation of quinolines.[1]

For this protocol, we will focus on a Ruthenium-based system, which provides a reliable and well-documented approach for selective quinoline hydrogenation.

Experimental Workflow Overview

The following diagram outlines the general workflow for the catalytic hydrogenation process, emphasizing the critical safety and handling steps.

G Experimental Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Reactor Assembly & Inspection B Charge Reactor: Substrate & Solvent A->B Secure & Clean C Inert Atmosphere Purge (N2) (3x Cycles) B->C Remove O2 D Catalyst Addition (Under N2 Counterflow) C->D Maintain Inertness E Seal Reactor & Leak Test (N2) D->E Safety Check Safety CRITICAL SAFETY STEPS: - Fume Hood Operation - Inert Gas Handling - Pressure Safety - Pyrophoric Catalyst Handling D->Safety F Pressurize with Hydrogen (H2) E->F Introduce Reactant G Heat & Stir (Monitor Pressure & Temp) F->G Initiate Reaction H Cool Reactor to RT G->H Reaction Complete I Vent H2 & Purge with N2 H->I Safe Depressurization J Filter Catalyst (Wet) (Caution: Pyrophoric) I->J Separate Catalyst K Product Isolation (Evaporation, Chromatography) J->K Purify Product J->Safety

Caption: Overview of the hydrogenation workflow from preparation to isolation.

Detailed Protocol: Hydrogenation using [Ru(p-cymene)Cl₂]₂/I₂ System

This protocol is designed for a typical laboratory-scale reaction (~0.5 mmol) and should be scaled with appropriate safety considerations.

Safety Precautions:

  • High Pressure: The reaction must be conducted in a pressure-rated vessel (e.g., a Parr reactor or similar autoclave) behind a blast shield within a certified chemical fume hood.[8]

  • Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.[9] Ensure the system is leak-proof and always purge with inert gas before and after introducing hydrogen.[10][11]

  • Pyrophoric Catalyst: While the ruthenium precursor is air-stable, the active catalyst and used catalysts can be pyrophoric, especially after the reaction. Never allow the used catalyst to dry in the air.[9][11] Handle under an inert atmosphere and quench carefully.

  • Personal Protective Equipment (PPE): Safety goggles, a face shield, flame-resistant lab coat, and appropriate gloves are mandatory.[12]

Materials and Reagents:

  • 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (Substrate)

  • [Ru(p-cymene)Cl₂]₂ (Catalyst precursor)

  • Iodine (I₂) (Additive)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen (N₂) or Argon (Ar), high purity

  • Hydrogen (H₂), high purity

  • Celite® for filtration

Procedure:

  • Reactor Preparation:

    • Inspect the high-pressure reactor vessel and all fittings for damage.[10]

    • Place a magnetic stir bar inside the clean, dry reactor vessel.

    • In a separate vial, weigh 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (e.g., 123 mg, 0.5 mmol).

  • Charging the Reactor:

    • Add the substrate to the reactor vessel.

    • In a glovebox or under a stream of nitrogen, prepare a stock solution of the catalyst. For a 1 mol% catalyst loading (S/C = 100):

      • To a mixture of [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol Ru) and Iodine (6.4 mg, 0.025 mmol) add 2 mL of anhydrous THF. Stir for 10 minutes until dissolved.[7]

    • Add 3 mL of anhydrous THF to the reactor containing the substrate.

    • Using a syringe, transfer the prepared catalyst solution to the reactor.

  • Reaction Setup:

    • Immediately seal the reactor, ensuring all connections are tightened diagonally and gradually to prevent gasket damage.[10]

    • Place the sealed reactor inside the heating mantle and connect all monitoring equipment (pressure gauge, thermocouple).

    • Purge the reactor by pressurizing with nitrogen to ~100 psi and then slowly venting. Repeat this cycle at least three times to ensure all oxygen is removed.[10]

    • Perform a leak test by pressurizing with nitrogen to the target reaction pressure (e.g., 600 psi) and observing for 30 minutes. The pressure should not drop.[10]

  • Hydrogenation:

    • After a successful leak test, vent the nitrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 600 psi).[7]

    • Begin stirring and heat the reaction to the target temperature (e.g., 25-40 °C).

    • Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 12-24 hours.[7]

  • Shutdown and Work-up:

    • Once the reaction is complete (no further H₂ uptake), stop heating and allow the reactor to cool to room temperature.[10]

    • CRITICAL: Carefully and slowly vent the excess hydrogen in the fume hood.

    • Purge the reactor with nitrogen three times to remove all residual hydrogen.[10]

    • Open the reactor under a positive pressure of nitrogen.

    • Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with THF.

    • Carefully filter the reaction mixture through the Celite® pad to remove the catalyst. Wash the pad with additional THF. Do not allow the pad to go dry.

    • Immediately transfer the Celite® pad with the used catalyst into a beaker of water to quench it, preventing potential ignition.[9]

    • Collect the filtrate and remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Data & Performance

The following table summarizes representative data for the hydrogenation of quinoline derivatives using various catalytic systems, highlighting the importance of catalyst choice for achieving high yield and selectivity.

Catalyst SystemSubstratePressure (psi)Temp (°C)Time (h)Conversion (%)Selectivity (Product:Dehalogenated)Reference
[Ru(p-cymene)Cl₂]₂/I₂ 2-Methylquinoline6002024>99%N/A (No Halogen)[7]
Au/TiO₂ 6-Chloroquinoline435801698%>99:1[4]
Co(OAc)₂/Zn Quinolines43570-15015VariableHigh (Halogens tolerated)[1]
Pd(OAc)₂/PMHS ChlorobenzeneN/ART<1>99%Dehalogenation is the desired reaction[5]

Note: N/A indicates data not applicable. PMHS = Polymethylhydrosiloxane. Selectivity for the target 4-chloro-2-methyl-6-(trifluoromethyl)quinoline using the Ru-based system is expected to be very high based on literature for similar substrates.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst poisoning by quinoline nitrogen.[13]2. Inactive catalyst (moisture or O₂ exposure).[13]3. Insufficient H₂ pressure or leak in the system.1. Ensure the correct catalyst system is used (Ru, Ir are more robust).2. Use anhydrous solvents and strictly inert atmosphere techniques.[13] Ensure catalyst precursor is pure.3. Perform a thorough leak test before starting the reaction.[10]
Dehalogenation Observed 1. Incorrect catalyst choice (e.g., Pd/C).2. Reaction temperature is too high.3. Reaction time is excessively long.1. Switch to a more chemoselective catalyst like Au/TiO₂ or the described Ru-I₂ system.[4]2. Lower the reaction temperature. Many selective hydrogenations proceed well at room temperature.[7]3. Monitor the reaction and stop it upon completion to avoid side reactions.
Inconsistent Results 1. Impurities in the substrate or solvent acting as poisons.[13]2. Variable catalyst activity or loading.3. Incomplete removal of air from the reactor.1. Purify the substrate and use high-purity, anhydrous solvents.2. Weigh the catalyst carefully in a glovebox or under an inert atmosphere.3. Ensure a thorough inert gas purge (at least 3 cycles) is performed before introducing H₂.[11]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. Vertex AI Search Result.
  • Application Notes and Protocols for the Catalytic Asymmetric Hydrogenation of Quinolines to Chiral Tetrahydroquinolines. Benchchem.
  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society.
  • Hydrogenation SOP. University of California, Berkeley.
  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt C
  • Safety Guidelines for Hydrogenation Reactions. University of Pittsburgh.
  • Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. RSC Publishing.
  • Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. The Sarpong Group, University of California, Berkeley.
  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Accounts of Chemical Research.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • A Novel Reductive Dehalogenation Using Potassium Hydroxide/Polyethylene Glycol(400)/Xylene Mixtures.
  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES.
  • 2-Methyl-6-(trifluoromethyl)quinoline | 66023-21-0. J&K Scientific.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
  • Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines. Thieme Chemistry.
  • Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. Benchchem.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • An efficient catalytic system for the hydrogenation of quinolines.
  • Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS)
  • Catalytic asymmetric hydrogenation of quinoline carbocycles.
  • THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology.
  • Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles - Supporting Inform
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Couplings

Ticket ID: #QC-4Cl-CF3-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Technical Summary You are working with 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline . This...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QC-4Cl-CF3-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Summary

You are working with 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline . This substrate presents a specific "reactivity paradox" that often leads to yield attrition during scale-up:

  • Electronic Activation (The Good): The 6-trifluoromethyl (

    
    ) group is a strong electron-withdrawing group (EWG). It significantly lowers the electron density of the quinoline ring, making the C4-Cl bond highly activated for oxidative addition to Palladium(0).
    
  • Hydrolytic Instability (The Bad): This same electron deficiency makes the C4-position highly susceptible to nucleophilic attack by water or hydroxide, leading to the formation of the 4-hydroxy (quinolone) impurity. This is the most common "yield killer" for this specific scaffold.

Core Directive: To improve yield, you must shift from "standard" aqueous Suzuki conditions to anhydrous, active-catalyst systems that outcompete the background hydrolysis rate.

Diagnostic Troubleshooting (Q&A)

Use this module to diagnose your specific failure mode.

Q1: My LCMS shows full consumption of starting material, but the major product mass corresponds to the hydrolyzed quinolone (M-Cl + OH). Why?

  • Diagnosis: You are likely using aqueous base (e.g.,

    
     in 
    
    
    
    ) or hygroscopic bases. The
    
    
    -activated ring reacts with water faster than the boronic acid transmetalates.
  • Solution: Switch to anhydrous conditions . Use Cesium Carbonate (

    
    )  or Potassium Phosphate Tribasic (
    
    
    
    )
    that has been dried. Switch the solvent to anhydrous 1,4-Dioxane or Toluene .

Q2: Conversion is stalled at ~60%. Adding more catalyst doesn't help. What is happening?

  • Diagnosis: Catalyst poisoning or ligand dissociation. If you are using

    
    , the oxidative addition into the aryl chloride is slow, and the catalyst decomposes (Pd black formation) before the reaction finishes.
    
  • Solution: Switch to a catalyst system designed for aryl chlorides.

    • Recommendation: XPhos Pd G3 or A-taPhos Pd G2 . These bulky, electron-rich ligands facilitate the oxidative addition into the C-Cl bond and stabilize the Pd species.

Q3: I see a significant amount of de-chlorinated product (4-H quinoline).

  • Diagnosis: Protodehalogenation. This occurs when the

    
    -hydride elimination pathway or H-abstraction from the solvent competes with reductive elimination. This is common in alcoholic solvents (e.g., Ethanol, n-Butanol).
    
  • Solution: Remove any alcoholic co-solvents. Ensure your solvent is degassed (sparged with Argon) to remove oxygen, which can promote homocoupling and radical dehalogenation pathways.

Logic & Workflow Visualization

Figure 1: Troubleshooting Decision Matrix

This flowchart guides you through the optimization process based on your crude LCMS/NMR data.

OptimizationLogic Start Analyze Crude Reaction Mixture CheckSM Is Starting Material (SM) Remaining? Start->CheckSM CheckImpurity Identify Major Impurity CheckSM->CheckImpurity No (Full Conversion) Sol_Cat Action: Switch to XPhos-Pd-G3 or Pd(OAc)2/SPhos CheckSM->Sol_Cat Yes (Low Conversion) Hydrolysis Product: 4-Hydroxy (Quinolone) Cause: Hydrolysis CheckImpurity->Hydrolysis Mass = M-Cl+OH Dehalo Product: 4-H (Des-chloro) Cause: Protodehalogenation CheckImpurity->Dehalo Mass = M-Cl+H Homo Product: Biaryl Homocoupling Cause: Oxidation/Transmetalation issues CheckImpurity->Homo Mass = Dimer Sol_Anhydrous Action: Switch to Anhydrous Cs2CO3 Solvent: Dry Dioxane Hydrolysis->Sol_Anhydrous Sol_Solvent Action: Remove Alcohols Degass Solvent Thoroughly Dehalo->Sol_Solvent Homo->Sol_Solvent

Caption: Decision matrix for optimizing 4-chloro-6-trifluoromethylquinoline couplings based on crude impurity profiling.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" Suzuki Coupling (Anhydrous)

Best for: Maximizing yield and suppressing hydrolysis.

ParameterRecommendationRationale
Catalyst XPhos Pd G3 (1.0 - 2.0 mol%)Rapid oxidative addition into Ar-Cl; highly active at lower temps.
Base

(2.0 - 3.0 equiv)
Finely ground, anhydrous. Phosphate is milder than carbonate, reducing side reactions.
Solvent 1,4-Dioxane or Toluene Anhydrous. Avoids water-mediated hydrolysis of the 4-Cl bond.
Temperature 80°C - 100°C 4-Cl is activated; extreme reflux (110°C+) is often unnecessary and promotes degradation.
Additive None initiallyIf conversion is slow, add 10 mol% free XPhos ligand.

Step-by-Step:

  • Charge a reaction vial with 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (1.0 equiv), Boronic Acid (1.2 equiv), and anhydrous

    
      (2.0 equiv).
    
  • Add XPhos Pd G3 (0.02 equiv).

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (Evacuate/Backfill x3).

  • Inject anhydrous 1,4-Dioxane (0.2 M concentration relative to quinoline).

  • Heat to 90°C. Monitor by HPLC/UPLC at 2 hours.

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Best for: Coupling with primary/secondary amines.

  • Catalyst System: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide).[1]

  • Solvent: t-Amyl Alcohol or Dioxane .

  • Note: The 2-methyl group provides steric bulk. If coupling a bulky amine, use RuPhos as it is specifically designed to handle steric hindrance better than BINAP.

Mechanistic Insight: The Effect

Understanding the mechanism helps you predict how the reaction will behave if you change substrates.

Figure 2: Reaction Pathway & Competition

The diagram below illustrates the competition between the desired Cross-Coupling and the undesired Hydrolysis, driven by the electron-poor nature of the ring.

Mechanism Substrate 4-Cl-6-CF3-Quinoline (EWG Activated) OxAdd Pd(II) Oxidative Addition Complex Substrate->OxAdd Fast (due to CF3) Impurity 4-Hydroxy Impurity (Dead End) Substrate->Impurity Aqueous Conditions (Pathway B - S_NAr) Pd0 Pd(0)-Ligand Pd0->OxAdd Catalyst Product Desired Coupled Product OxAdd->Product Anhydrous Conditions (Pathway A) Boronic Boronic Acid (Transmetalation) Boronic->Product Water H2O / OH- (Nucleophilic Attack) Water->Impurity

Caption: Mechanistic competition: The CF3 group accelerates both Oxidative Addition (Good) and Hydrolysis (Bad).

Key Takeaway: The


 group lowers the LUMO energy of the ring. This makes the Pd insertion faster (good for coupling) but also makes the carbon at position 4 highly electrophilic. If water is present, it attacks C4 directly (SNAr mechanism), bypassing the palladium cycle entirely to form the quinolone. This is why anhydrous conditions are critical. 

References

  • Suzuki-Miyaura Coupling Optimization: Perera, D., et al. (2018). "A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow".[2] Science, 359(6374), 429–434.[2]

  • Buchwald Precatalyst Guide: Bruno, N. C., et al. (2013). "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions". Chemical Science, 4, 916-920.

  • Quinoline Reactivity: Hanan, A. (2018).[3] "Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives". ResearchGate.

  • General Mechanism & Protocols: "Suzuki-Miyaura Cross-Coupling: Practical Guide". Yoneda Labs.[4]

Sources

Optimization

solubility issues with 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline in water

Technical Support Center: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Case Reference: SOL-Q-CF3-001 Subject: Solubility Optimization & Troubleshooting Guide Compound Class: Halogenated Heterocycle / Weak Base Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Case Reference: SOL-Q-CF3-001 Subject: Solubility Optimization & Troubleshooting Guide Compound Class: Halogenated Heterocycle / Weak Base

Executive Summary: The Physicochemical Challenge

You are encountering solubility issues because 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline acts as a "brick dust" molecule in aqueous environments. Its resistance to dissolution is not an experimental error but a direct consequence of its molecular architecture.

The Root Causes:

  • High Lipophilicity (LogP > 4.5): The trifluoromethyl (-CF3) and chloro (-Cl) substituents are highly hydrophobic. They create a "grease ball" effect, driving the molecule to aggregate rather than solvate in water.

  • Suppressed Basicity (pKa suppression): While quinolines are typically basic (pKa ~4.9), the electron-withdrawing nature of the 6-CF3 and 4-Cl groups pulls electron density away from the nitrogen atom. This lowers the pKa significantly (estimated < 3.0).

    • Consequence: At physiological pH (7.4), the molecule remains neutral (uncharged). It will not form a water-soluble salt unless the pH is dropped below 2.0, which is often incompatible with biological assays.

Visualizing the Problem

The following diagram illustrates the decision logic you must follow to successfully solubilize this compound.

SolubilityLogic Start Start: Solid Compound SolventChoice Solvent Selection Start->SolventChoice DMSO Dissolve in 100% DMSO (Stock 10-50 mM) SolventChoice->DMSO Recommended Water Dissolve in Water/Buffer SolventChoice->Water Avoid Dilution Dilution into Media (1:1000 step) DMSO->Dilution Fail1 FAIL: Insoluble (Neutral Species) Water->Fail1 Precip Observation: Precipitation / Cloudiness? Dilution->Precip YesPrecip YES: 'Crash Out' Precip->YesPrecip NoPrecip NO: Clear Solution Precip->NoPrecip Fix Remediation Strategy YesPrecip->Fix Cyclo Add SBE-β-Cyclodextrin (Captisol®) Fix->Cyclo Preferred for In Vivo Cosolvent Increase DMSO/PEG400 Fix->Cosolvent In Vitro Only

Caption: Decision tree for solubilizing lipophilic weak bases. Note the critical failure point at aqueous dilution.

Troubleshooting Guide

Scenario A: "I cannot get the powder to dissolve in my buffer."

Diagnosis: You are treating a lipophilic weak base as if it were a hydrophilic salt. Solution:

  • Stop adding acid. Dropping the pH to 4.0 or 5.0 will not help. You would need pH < 2.0 to protonate the quinoline nitrogen, which will damage most biological targets.

  • Switch to Organic Stock. Dissolve the solid only in 100% DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).

    • Target Concentration: 10 mM to 50 mM.

    • Technique: Vortex vigorously. If particles persist, sonicate at 40°C for 10 minutes.

Scenario B: "My DMSO stock is clear, but it turns cloudy when I add it to cell media."

Diagnosis: This is the "Crash Out" phenomenon. The compound's thermodynamic solubility in water is exceeded immediately upon dilution. Solution:

  • Kinetic Control: Add the DMSO stock slowly to the vortexing media, not the other way around.

  • Limit Final Concentration: Ensure your final DMSO concentration is < 0.5% (v/v). If the compound precipitates at 10 µM, you must lower the dose or improve the formulation (see Protocol 2).

  • Serum Albumin: Ensure your media contains FBS (Fetal Bovine Serum). Albumin binds lipophilic drugs, acting as a "sink" that prevents precipitation.

Technical Data & Solvents

Solvent / SystemSolubility RatingSuitabilityNotes
Water (pH 7.4) Insoluble (< 1 µg/mL)NO Compound is neutral and hydrophobic.
0.1 N HCl PoorNO pKa is too low for effective salt formation.
DMSO Excellent (> 50 mg/mL)Stock Only Use for primary stock solutions.
Ethanol GoodIntermediate High volatility makes it poor for long-term storage.
PEG 400 ModerateCosolvent Good for animal formulation (up to 40%).
30% HP-β-CD GoodIn Vivo Best for preventing precipitation in animals.

Experimental Protocols

Protocol 1: Kinetic Solubility Screen (The "Shake-Flask" Check)

Use this to determine the maximum concentration you can use in your assay before precipitation occurs.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Into a 96-well plate containing 198 µL of PBS (pH 7.4), spike 2 µL of the DMSO stock (Final: 100 µM, 1% DMSO).

  • Serial Dilution: Perform 1:2 serial dilutions in PBS (maintaining 1% DMSO constant).

  • Incubation: Shake at room temperature for 2 hours.

  • Readout: Measure Absorbance at 650 nm (turbidity).

    • Result: Any well with OD > 0.05 compared to blank indicates precipitation. Your working limit is the highest concentration below this threshold.

Protocol 2: Animal Formulation (IV/IP/PO)

For in vivo studies where DMSO limits are strict.

Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Water (or Saline). Method:

  • Weigh the required amount of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline.

  • Dissolve completely in the calculated volume of DMSO first (10% of total volume). Ensure it is clear.

  • Add PEG400 (40% of total volume) and vortex. The solution may warm up; this aids solubility.

  • Slowly add Water/Saline (50% of total volume) while vortexing.

    • Critical Check: If it turns milky, the compound has crashed out. You must switch to a Cyclodextrin-based vehicle (e.g., 20% SBE-β-CD in water).

Frequently Asked Questions (FAQs)

Q: Can I turn this into a hydrochloride salt to make it water soluble? A: Likely not effective. While you can make the HCl salt, the low pKa means it will readily hydrolyze (release the acid and revert to the insoluble base) immediately upon contact with water or neutral buffer. It acts as a "salt on paper, base in beaker."

Q: Why does the literature show different solubility for similar quinolines? A: Small changes matter. A 4-aminoquinoline (like chloroquine) has a basic side chain that grants solubility. Your compound lacks this basic side chain and has a hydrophobic -CF3 group, making it fundamentally different from chloroquine-like drugs.

Q: Is this compound stable in DMSO? A: generally, yes. However, the 4-chloro group is reactive toward nucleophiles (SnAr reactivity). Avoid storing DMSO stocks for months at room temperature; freeze at -20°C to prevent slow hydrolysis or reaction with trace impurities.

References

  • Solubilization Strategies for Lipophilic Drugs: Source:Symmetric Events. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. URL:[Link]

  • pKa and Structure-Activity Relationships: Source:Journal of Medicinal Chemistry. (2008). 4-N-, 4-S-, and 4-O-Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa. URL:[Link]

Troubleshooting

Introduction: The "Achilles' Heel" of 4-Chloroquinolines

Technical Support Center: Quinoline Chemistry Division Subject: Troubleshooting & Prevention of C4-Chloro Hydrolysis in Quinolines Ticket ID: #Q-Cl-404-PROTECT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Chemistry Division Subject: Troubleshooting & Prevention of C4-Chloro Hydrolysis in Quinolines Ticket ID: #Q-Cl-404-PROTECT Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Welcome to the technical support hub. If you are reading this, you are likely facing a common but frustrating phenomenon: the conversion of your valuable 4-chloroquinoline intermediate back into its starting material, the thermodynamically stable 4-quinolone (often misidentified as 4-hydroxyquinoline).

This guide does not just list "dry conditions" as a solution.[1] We will dissect the kinetic and thermodynamic drivers of this hydrolysis and provide a self-validating workflow to ensure the integrity of the C4-Cl bond during synthesis, workup, and storage.

Part 1: The Mechanistic Root Cause

Diagnosis: Why is my product degrading?

The 4-chloro group on a quinoline ring is not a standard aryl chloride; it behaves more like an acid chloride due to the electron-withdrawing nature of the heterocyclic nitrogen.

The Trap: The reaction is Acid-Catalyzed Nucleophilic Aromatic Substitution (


) .
  • Activation: Trace acid (often residual HCl from the chlorination step) protonates the ring nitrogen. This pulls electron density from the C4 position, making it highly electrophilic.

  • Attack: Even trace atmospheric moisture (nucleophile) attacks the C4 position.

  • The Thermodynamic Sink: The resulting 4-hydroxy species rapidly tautomerizes to the 4-quinolone (keto form) . This tautomerization is irreversible under typical storage conditions and drives the equilibrium toward degradation.

Visualizing the Failure Mode

Figure 1: The Acid-Catalyzed Hydrolysis Pathway

HydrolysisMechanism Start 4-Chloroquinoline (Free Base) Protonated Protonated Species (Highly Electrophilic C4) Start->Protonated + H+ (Acid Catalysis) Intermediate Tetrahedral Intermediate Protonated->Intermediate + H2O (Nucleophile) Enol 4-Hydroxyquinoline (Enol Form) Intermediate->Enol - HCl Keto 4-Quinolone (Keto Form - Stable Trap) Enol->Keto Tautomerization (Thermodynamic Sink)

Caption: Acid protonates the nitrogen, activating C4 for water attack. Tautomerization to the quinolone locks the degradation.

Part 2: Synthesis & Workup (The Critical Zone)

Issue: "I see product on TLC during reaction, but starting material after workup."

The vast majority of hydrolysis occurs during the quenching of POCl3 .

  • The Hazard: Quenching POCl3 with water is highly exothermic and generates massive amounts of HCl.

  • The Result: You inadvertently create a hot, acidic aqueous environment—the perfect condition for hydrolysis (as seen in Part 1).

Protocol: The "Inverse Quench" Technique

Do not add water to the reaction. Add the reaction to the quench.

ParameterStandard (Risky) MethodGold Standard (Safe) Method
Quench Direction Water added to Reaction MixReaction Mix added to Ice/Base
pH Control Drops to <1 (HCl generation)Maintained > pH 9 (Base excess)
Temperature Spikes rapidly (>60°C)Controlled (< 20°C)
Outcome High risk of hydrolysisKinetic protection of C-Cl bond

Step-by-Step Protocol:

  • Evaporation: Remove as much excess POCl3 as possible via rotary evaporation (use a caustic trap) before quenching.[1]

  • Preparation: Prepare a rapidly stirring slurry of Crushed Ice and Ammonium Hydroxide (28%) or NaOH (2M) in a large beaker.

  • The Inverse Pour: Slowly drip the crude reaction residue (dissolved in a minimal amount of DCM or dry toluene) into the ice/base slurry.

  • Monitoring: Monitor internal temperature. Do not exceed 20°C. Add dry ice pellets directly to the mix if necessary.

  • pH Check: Ensure the aqueous layer remains basic (pH 9-10) throughout the addition.

  • Extraction: Immediately extract into an organic solvent (DCM or EtOAc) once the quench is complete. Do not let it sit in the aqueous phase.

Part 3: Storage & Stability

Issue: "My yellow solid turned white after a week on the shelf."

4-Chloroquinoline derivatives exist in two primary forms: the Free Base and the Hydrochloride Salt .

  • HCl Salt: Highly hygroscopic.[1] If it absorbs moisture, the crystal lattice becomes an acidic solution, catalyzing its own destruction (Autocatalysis).

  • Free Base: Significantly more stable, but still susceptible to moisture over long periods.

Storage Decision Matrix:

StorageLogic Start Storage Requirement Form Is it an HCl Salt? Start->Form Yes Yes (High Risk) Form->Yes No No (Free Base) Form->No Action1 MUST store in desiccator under Argon/N2. Consider converting to Free Base. Yes->Action1 Action2 Store cool (4°C) and dry. Standard vial usually okay. No->Action2

Caption: HCl salts require strict moisture exclusion to prevent autocatalytic hydrolysis.

Part 4: Subsequent Reactions ( )

Issue: "Low yield when reacting 4-chloroquinoline with amines."

When displacing the chloro group with an amine (e.g., to make chloroquine analogs), water competes as a nucleophile.

Troubleshooting Checklist:

  • Solvent: Use anhydrous solvents (Ethanol is common, but must be dry). If the reaction is slow, switch to a polar aprotic solvent like DMF or NMP to accelerate the amine attack relative to hydrolysis.

  • Base: Use a non-nucleophilic base (e.g., DIPEA or Et3N ) to scavenge the HCl generated.

  • Stoichiometry: Use the amine in excess (2-3 equivalents).

  • Catalysis: If the reaction is sluggish, add a catalytic amount of NaI (Sodium Iodide) . This forms the transient 4-iodo species, which is more reactive toward amines but less prone to hydrolysis than the protonated chloro-species.

FAQ: Rapid Troubleshooting

Q: My product precipitated as a white solid during the workup. Is this my product? A: Likely no . 4-chloroquinolines are often oils or low-melting yellow solids.[1] A high-melting white solid usually indicates the 4-quinolone (hydrolysis product).[1] Check NMR: A shift of the C4 proton or loss of aromaticity in the pyridine ring confirms hydrolysis.

Q: Can I use Ethanol for the


 reaction? 
A:  Yes, but it must be anhydrous . If you use 95% EtOH, the 5% water will compete with your amine, especially if the amine is bulky or unreactive.

Q: How do I dry the HCl salt if it gets wet? A: Do not heat it in an oven open to air. The combination of heat + moisture + acid will destroy it. Dry it in a vacuum desiccator over


 or KOH pellets at room temperature.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text on the reactivity of electron-deficient heterocycles and the susceptibility of the C4 position).

  • Larsen, R. D., et al. (1996). "Practical Synthesis of 4-Chloroquinolines." Journal of Organic Chemistry. (Discusses optimization of chlorination and workup to prevent hydrolysis).

  • World Health Organization. (2020).[1] International Pharmacopoeia: Chloroquine Sulfate Synthesis. (Details the industrial handling of 4-chloro intermediates). Link

  • Organic Syntheses. (2008). "Discussion on the stability of chloro-heterocycles during workup." Org.[1][2][3][4][5] Synth. Coll. Vol. 11. (General procedures for handling labile chloro-heterocycles). Link

Sources

Optimization

Technical Support Center: Impurity Removal in 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Synthesis

Introduction Welcome to the Technical Support Center. This guide addresses the critical challenges in synthesizing and purifying 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS: 23820-15-7).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the critical challenges in synthesizing and purifying 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS: 23820-15-7). This scaffold is a vital intermediate in the synthesis of antimalarials, kinase inhibitors, and other bioactive fluoro-quinolines.

The synthesis typically follows a Conrad-Limpach or Knorr cyclization to form the 4-hydroxy intermediate, followed by chlorination with phosphorus oxychloride (


).
Common Impurity Profile
Impurity TypeChemical IdentityOrigin
Type A (Critical) 4-Hydroxy Intermediate (2-methyl-6-(trifluoromethyl)quinolin-4-ol)Incomplete chlorination or hydrolysis during workup.
Type B Starting Material (4-Trifluoromethylaniline)Incomplete condensation in step 1.
Type C Phosphorous Adducts Improper quenching of

.
Type D Tarry Polymers ("Quinoline Insolubles")Thermal degradation during high-temp cyclization.

Part 1: The Chlorination Step (Preventing Impurity Formation)

User Question: I am seeing a persistent 5-10% of the 4-hydroxy starting material in my final product by HPLC. I increased the reaction time, but it persists. How do I drive this to completion?

Technical Response: The persistence of the 4-hydroxy intermediate (Type A) is rarely due to reaction time alone. It is often caused by wet reagents or equilibrium stalling .

Root Cause Analysis

The chlorination of quinolones with


 generates phosphoric acid byproducts. As the reaction proceeds, the concentration of acidic species increases. If moisture is present, 

hydrolyzes to phosphoric acid, which is inactive for chlorination and can actually catalyze the reverse hydrolysis of your product.
Optimization Protocol
  • Reagent Quality: Ensure your

    
     is clear and colorless. If it is yellow or cloudy, distill it under inert atmosphere before use.
    
  • Catalysis: Add a catalytic amount of DMF (Dimethylformamide) .

    • Mechanism:[1][2][3][4] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than 
      
      
      
      alone. This attacks the tautomeric enol form of the quinolone more efficiently.
  • Stoichiometry: Use at least 3-5 equivalents of

    
    . The excess serves as both solvent and dehydrating agent.
    
Diagram: Chlorination Pathway & DMF Catalysis

Chlorination Start 4-Hydroxy Intermediate (Tautomerizes to Enol) Vilsmeier Active Vilsmeier Intermediate Start->Vilsmeier Activation POCl3 POCl3 + DMF (Cat.) POCl3->Vilsmeier Product 4-Chloro-2-methyl- 6-(trifluoromethyl)quinoline Vilsmeier->Product Cl- Substitution Impurity Reverted 4-OH (Hydrolysis) Product->Impurity H2O / Acid (Workup)

Caption: Activation of the hydroxy-quinoline via Vilsmeier intermediate prevents equilibrium stalling.

Part 2: Workup & Quenching (Preventing Re-Hydrolysis)

User Question: My reaction looked complete by TLC, but after quenching with water and extraction, the 4-hydroxy peak reappeared. What happened?

Technical Response: You likely experienced acid-catalyzed hydrolysis during the quench. The 4-chloro bond in electron-deficient quinolines (due to the


 group) is susceptible to hydrolysis, especially if the local temperature spikes while the solution is acidic.
The "Reverse Quench" Protocol

Never add water directly to the hot


 mixture. This generates massive heat and HCl gas, creating a "hot acid" environment that hydrolyzes your product back to the starting material.

Step-by-Step Safe Quench:

  • Evaporation: First, remove as much excess

    
     as possible via vacuum distillation (rotary evaporator with a base trap) before quenching. This reduces the acid load.
    
  • Preparation: Prepare a slurry of ice and Sodium Acetate or Sodium Bicarbonate in a large beaker.

  • Addition: Slowly pour the reaction residue (dissolved in a minimal amount of DCM or Chloroform) into the ice/base slurry.

    • Why? This ensures the pH remains neutral-to-basic throughout the quench, preventing the acid-catalyzed hydrolysis mechanism.

  • Temperature Control: Keep the internal temperature below 20°C during this process.

Part 3: Purification & Isolation

User Question: I have a dark brown solid. Recrystallization from ethanol isn't cleaning it up effectively.[5] How do I remove the tar and the remaining 4-hydroxy impurity?

Technical Response: The "dark tar" is likely polymerized byproducts from the initial Conrad-Limpach cyclization, and the 4-hydroxy impurity has poor solubility solubility overlap with your product in alcohols.

Strategy A: Acid/Base Wash (Chemical Purification)

This method exploits the acidity of the phenolic -OH group in the impurity.

  • Dissolution: Dissolve crude solid in Ethyl Acetate or DCM.

  • Basic Wash: Wash the organic layer with 5% NaOH or KOH solution (2-3 times).

    • Mechanism:[1][2][3][4] The 4-hydroxy quinoline (which exists as a pyridone/phenol tautomer) will deprotonate and move into the aqueous layer as a phenolate salt. The 4-chloro product remains in the organic layer.

  • Brine Wash: Wash with brine to remove residual base.

  • Drying: Dry over

    
     and concentrate.
    
Strategy B: Silica Plug Filtration (Tar Removal)

If the product is still colored (tarry):

  • Dissolve the residue in a small amount of DCM/Hexane (1:1).

  • Pass through a short pad of silica gel.

  • Elute with 10-20% Ethyl Acetate in Hexane.

  • The non-polar 4-chloro product will elute quickly, while the polar tars and polymeric "quinoline insolubles" will stick to the silica.

Quantitative Solubility Data for Recrystallization

If high purity (>99%) is required for biological testing, recrystallization is the final step.

SolventTempSolubility of 4-Cl ProductSolubility of 4-OH ImpuritySuitability
Acetonitrile HotHighLowExcellent
Ethanol HotHighModerateGood
Hexane HotModerateInsolubleAnti-solvent

Recommended Recrystallization: Dissolve in minimum boiling Acetonitrile . Allow to cool slowly to RT, then to 4°C. The 4-chloro product crystallizes as white/off-white needles; the 4-hydroxy impurity typically remains in the mother liquor or is removed in the previous base-wash step.

Part 4: Troubleshooting Decision Tree

User Question: I have multiple spots on TLC. How do I decide which purification method to use?

Technical Response: Use this logic flow to determine the immediate next step.

Troubleshooting Start Analyze Crude Purity (HPLC/TLC) CheckOH Is 4-OH Impurity > 5%? Start->CheckOH CheckTar Is Product Dark/Tarry? CheckOH->CheckTar No ActionBaseWash Perform NaOH Wash (See Strategy A) CheckOH->ActionBaseWash Yes ActionSilica Silica Plug Filtration (See Strategy B) CheckTar->ActionSilica Yes ActionRecryst Recrystallize from Acetonitrile CheckTar->ActionRecryst No ActionBaseWash->CheckTar ActionSilica->ActionRecryst

Caption: Decision matrix for selecting the appropriate purification module based on impurity profile.

References

  • BenchChem. (2025).[6][7] Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from 7

  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones: Reaction mechanisms and kinetics. PubMed. Retrieved from 8

  • Wikipedia. (n.d.). Conrad–Limpach synthesis.[1][2][3][4] Retrieved from 1

  • Google Patents. (1981). Process for the preparation of 4-chloroquinolines (US4277607A). Retrieved from 9

  • Fisher Scientific. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline, 99% Product Page. Retrieved from 10[10]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Trifluoromethyl Quinoline Substitution

Welcome to the technical support center for trifluoromethyl quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with nucleophilic aromatic s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trifluoromethyl quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with nucleophilic aromatic substitution (SNAr) on quinoline scaffolds bearing the strongly electron-withdrawing trifluoromethyl (CF₃) group. The introduction of the CF₃ group is a critical strategy in drug design, known to enhance metabolic stability and binding affinity.[1][2] However, its powerful electronic influence presents unique challenges in optimizing reaction conditions, particularly temperature.

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues encountered during experimental work. Our focus is not just on what to do, but why a particular strategy is scientifically sound.

Frequently Asked Questions (FAQs): The Fundamentals of Temperature Control
Q1: Why is temperature such a critical parameter in the substitution on trifluoromethyl-activated quinolines?

A1: Temperature is the primary lever to control reaction rate and selectivity in SNAr reactions. The trifluoromethyl group is a powerful activator, making the quinoline ring highly electron-deficient and thus susceptible to nucleophilic attack.[3][4] Temperature influences this in two fundamental ways:

  • Reaction Kinetics: According to the Arrhenius equation, reaction rates increase exponentially with temperature. For a sluggish reaction, increasing the temperature provides the necessary activation energy to overcome the energy barrier for the formation of the key intermediate, the Meisenheimer complex.[3][4]

  • Thermodynamic vs. Kinetic Control: Many quinoline systems offer multiple reactive sites for nucleophilic attack (e.g., C2 and C4 positions). These competing reaction pathways often have different activation energies and lead to products with different thermodynamic stabilities.[5]

    • Low temperatures favor the kinetic product—the one that forms the fastest because it has the lowest activation energy barrier.[6][7][8]

    • High temperatures can provide enough energy to make the reactions reversible. This allows the system to reach equilibrium, favoring the most stable thermodynamic product.[7][9][10]

Manipulating temperature allows you to selectively favor one product over another, a crucial aspect for ensuring regioselectivity.

Q2: What is a sensible starting temperature for an SNAr reaction on a novel trifluoromethyl quinoline substrate?

A2: A judicious starting point depends on the nucleophilicity of your attacking species and the solvent's boiling point. For many common nucleophiles (e.g., amines, alkoxides) reacting with an activated chloro- or fluoro-quinoline, a starting temperature of 60-80°C is often effective.[11] Some modern protocols using highly active catalysts or reagents can even proceed at room temperature.[12][13][14]

Causality: This moderate temperature range typically provides sufficient energy to initiate the reaction without immediately causing thermal degradation of starting materials, reagents, or the desired product. It serves as an excellent baseline from which to troubleshoot. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) after 1-2 hours will provide immediate feedback on whether to increase or decrease the temperature.[1][15]

Q3: How do I know if my reaction temperature is too low or too high?

A3: This is determined by careful reaction monitoring. The table below provides a systematic guide to interpreting your results and making informed adjustments.

Observation (via TLC/HPLC) Probable Cause Recommended Temperature Adjustment Scientific Rationale
No product formation; only starting material present after several hours.Insufficient activation energy.Increase temperature in 15-20°C increments.The reaction rate is too slow at the current temperature. More thermal energy is needed to overcome the activation barrier.
A complex mixture of spots, significant streaking, or darkening of the reaction mixture (tar formation).Thermal decomposition of reactants or products.Decrease temperature significantly (e.g., by 20-30°C).The applied temperature exceeds the stability threshold of one or more components in the mixture, leading to undesired side reactions.[15]
Formation of multiple, distinct product spots.Competing reaction pathways are active (e.g., lack of regioselectivity).To favor kinetic product: Decrease temperature. To favor thermodynamic product: Increase temperature and reaction time.This is a classic case of kinetic vs. thermodynamic control. Lowering the temperature will favor the faster-forming isomer, while higher temperatures may allow for equilibration to the more stable isomer.[7][9]
Reaction proceeds to ~50% conversion and then stalls.Product inhibition or catalyst deactivation at the current temperature.A slight increase in temperature might push the reaction to completion, but be cautious of decomposition.The thermal stability of the catalyst or an equilibrium state may have been reached. A modest temperature increase can sometimes overcome this barrier.
Troubleshooting Guide: Specific Scenarios & Solutions
Q4: My reaction is clean but extremely slow, even at 80°C. I'm hesitant to just keep increasing the temperature. What should I do?

A4: While further increasing the temperature is an option, it risks decomposition. First, consider the other reaction parameters that work in concert with temperature.

Workflow for Addressing a Sluggish Reaction:

Caption: Troubleshooting workflow for a slow SNAr reaction.

Expertise & Causality:

  • Nucleophile Strength: The SNAr mechanism involves the attack of a nucleophile. If the nucleophile is weak (e.g., a neutral alcohol vs. an alkoxide), the activation barrier will be higher. Using a base (like NaH or K₂CO₃) to generate the more potent anionic nucleophile can dramatically accelerate the reaction without needing higher temperatures.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO, NMP) are excellent for SNAr reactions.[16] They solvate the cation of any salt but poorly solvate the anionic nucleophile, making it more "naked" and reactive. Furthermore, they effectively stabilize the negatively charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[3][4] Switching from a less polar solvent like THF or acetonitrile can provide a significant rate enhancement.

Q5: I'm trying to substitute a 2,4-dichloro-7-(trifluoromethyl)quinoline and getting a mixture of 2- and 4-substituted products. How can I use temperature to isolate just one isomer?

A5: This is a classic challenge of regioselectivity, governed by the principles of kinetic and thermodynamic control. In many quinazoline and quinoline systems, the 4-position is more reactive (kinetically favored) due to electronic factors, while the 2-position substitution might lead to a more thermodynamically stable product.[5][17]

Experimental Protocol for Optimizing Regioselectivity:

  • Setup: Prepare three identical reactions in parallel. Use a reliable heating system (e.g., parallel synthesis block or multiple oil baths) to ensure accurate temperature control.

  • Reaction Conditions:

    • Reaction A (Kinetic Control): Run at a low temperature, for example, 0°C or room temperature.

    • Reaction B (Baseline): Run at your initial condition, e.g., 80°C.

    • Reaction C (Thermodynamic Control): Run at a high temperature, near the boiling point of the solvent (e.g., 120-140°C in dioxane or toluene), for an extended period (e.g., 24 hours) to allow for potential equilibration.[9]

  • Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take an aliquot from each reaction. Quench the aliquot and analyze the ratio of isomers using HPLC or ¹H NMR.

  • Analysis:

    • If Reaction A gives a high ratio of one isomer (e.g., 4-substituted) quickly, that is your kinetic product. Optimize by running at low temperature and stopping the reaction as soon as the starting material is consumed.

    • If Reaction C, after a long time, shows an increasing proportion of the other isomer (e.g., 2-substituted), that is likely your thermodynamic product. To favor it, run the reaction hot and long.

Caption: Energy pathways for kinetic vs. thermodynamic products.

References
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent.
  • Nucleophilic arom
  • (PDF) Trifluoromethylated Heterocycles.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • optimizing reaction time and temperature for quinoline synthesis. Benchchem.
  • Trifluoromethylation of heterocycles in water at room temper
  • 16.
  • Innate C-H trifluoromethyl
  • Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • Kinetic versus Thermodynamic Control. UC Homepages.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Glasgow.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Steric Hindrance in 2-Methylquinoline (Quinaldine)

Case ID: QNZ-2ME-STERIC Status: Open Priority: High (Research Critical) Agent: Senior Application Scientist, Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QNZ-2ME-STERIC Status: Open Priority: High (Research Critical) Agent: Senior Application Scientist, Dr. A. Vance

Introduction: The "Quinaldine Anomaly"

Welcome to the Quinaldine Support Hub. You are likely here because standard quinoline protocols are failing on your 2-methyl substituted substrates.

The Root Cause: The methyl group at position 2 (C2) is not merely a passive substituent; it acts as a steric gatekeeper to the nitrogen lone pair and the adjacent C3 position. While electronically similar to quinoline, the 2-methyl group creates a "ortho-effect" that drastically alters the energy landscape of:

  • N-Center Nucleophilicity (Alkylation, Oxidation, Coordination).

  • Ring Functionalization (Directing electrophiles/nucleophiles to C4).

  • Lateral Reactivity (Benzylic-type activation).

This guide provides troubleshooting workflows to navigate these steric barriers.

Module 1: N-Functionalization Failures

Symptom: Reaction stalls or yields <10% during N-alkylation (Quaternization) or N-oxidation.

Diagnostic Analysis

The nitrogen lone pair in quinoline is sp² hybridized and orthogonal to the pi-system, making it a good nucleophile. However, in 2-methylquinoline, the methyl protons rotate into the plane, creating a steric wall that blocks the trajectory of incoming electrophiles.

Troubleshooting Protocol 1.1: Overcoming N-Alkylation Stalling
VariableStandard Protocol (Quinoline)Optimized Protocol (2-Me-Quinoline) Why? (The Science)
Electrophile Ethyl Iodide / Benzyl BromideMethyl Iodide (MeI) or Dimethyl SulfateThe steric pocket at C2 cannot accommodate bulky electrophiles like benzyl or ethyl groups easily. MeI is the smallest possible electrophile.
Solvent Acetone / EthanolAcetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the charged transition state (SN2) without hydrogen bonding to the nucleophile (N-lone pair).
Conditions Reflux (1 atm)Sealed Tube (High Pressure) Increasing pressure/temperature overcomes the activation energy barrier raised by steric repulsion.
Troubleshooting Protocol 1.2: N-Oxidation Selectivity

Issue: Standard mCPBA oxidation is sluggish. Solution: Use Methyltrioxorhenium (MTO) catalysis.

  • Mechanism: MTO forms a compact peroxorhenium active species that is less sensitive to steric bulk than the bulky transition state of mCPBA oxidation.

  • Alternative: If your goal is to oxidize the methyl group (to carboxylic acid) without touching the Nitrogen, the steric hindrance at C2 is actually a feature . It protects the Nitrogen from oxidation, allowing SeO₂ or KMnO₄ to attack the methyl group selectively [1].

Module 2: Metal Coordination & Stability

Symptom: Metal complexes (e.g., with Cu, Zn, Ni) precipitate or dissociate in solution.

Root Cause: Chelate Ring Strain

In 8-hydroxyquinoline (8-HQ) ligands, the nitrogen binds metals to form stable 5-membered chelates. A 2-methyl group physically clashes with the metal's other ligands or the metal center itself, reducing the stability constant (


).

Data Comparison: Stability Constants (


) 
Note the significant drop in stability due to the 2-Me steric clash.
Metal Ion (M²⁺)Ligand: 8-HydroxyquinolineLigand: 2-Methyl-8-hydroxyquinolineStability Drop
Ni(II) 21.417.8-3.6 (Significant)
Cu(II) ~23.0~19.5-3.5
Zn(II) 18.216.5-1.7

Data derived from complexation studies [2].

Visualizing the Steric Clash (Graphviz)

StericClash cluster_0 Standard Quinoline Binding cluster_1 2-Methylquinoline Binding Q Quinoline N-Lone Pair M Metal Center (M) Q->M Strong Bond (No Obstruction) Q2 2-Me-Quinoline N M2 Metal Center (M) Q2->M2 Weakened Bond (Longer bond length) Me 2-Methyl Group (Steric Bulk) Me->M2 Steric Repulsion L Auxiliary Ligands Me->L Ligand Clash

Caption: Comparative topology showing how the 2-methyl group creates repulsive forces against the metal center and auxiliary ligands, weakening the coordinate bond.

Module 3: Regioselectivity (The "Blocking" Strategy)

Symptom: Attempting C2 functionalization fails; C4 product is dominant.

The "Shield" Effect

In unsubstituted quinoline, nucleophilic attack often occurs at C2 (Chichibabin type). The 2-methyl group effectively shields C2, forcing incoming nucleophiles or lithiating agents to the C4 (gamma) position.

Workflow: C4-Selective Functionalization

Goal: Install an electrophile at C4 using the 2-Me group as a blocker.

  • Reagent Selection: Use TMPMgCl·LiCl (Knochel-Hauser Base).

    • Why? Standard n-BuLi may attack the methyl protons (lateral lithiation). TMP (Tetramethylpiperidide) is too bulky to attack the methyl group or the shielded C2, so it performs Directed Ortho Metalation (DoM) or halogen-dance to C4/C3 [3].

  • Protocol (Step-by-Step):

    • Step 1: Dissolve 2-methyl-3-bromoquinoline (if starting from bromo) or 2-methylquinoline in THF at -78°C.

    • Step 2: Add TMPMgCl·LiCl (1.1 equiv).

    • Step 3: Critical Checkpoint: Monitor color change (usually deep red/brown indicates magnesiation).

    • Step 4: Add Electrophile (E+) (e.g., aldehydes, I2).

    • Result: Exclusive C4 functionalization due to C2 steric block.

Module 4: Lateral Reactivity (Condensation)

Symptom: No reaction between 2-methylquinoline and benzaldehyde (Styrylquinoline synthesis).

Diagnostic

While the 2-methyl group is "benzylic" and acidic, the pKa (~20-22) is high. The reaction requires activation. Furthermore, if the aldehyde is also sterically hindered (e.g., 2,6-disubstituted benzaldehyde), the reaction will fail due to the "double steric" penalty.

Optimization Matrix
ConditionSuccess RateNotes
Thermal (Reflux) Lowoften requires >150°C, decomposition risk.[1]
Acetic Anhydride (Ac₂O) High Ac₂O acts as a solvent and dehydrating agent, driving the equilibrium forward (Perkin-type conditions).
Lewis Acid (ZnCl₂) Very High ZnCl₂ coordinates to the quinoline Nitrogen (despite sterics, it binds weakly), pulling electron density and increasing the acidity of the 2-methyl protons [4].
Recommended Protocol: Lewis Acid Catalysis
  • Mix 2-methylquinoline (1 eq) and Aldehyde (1 eq).

  • Add ZnCl₂ (0.1 - 0.5 eq) .

  • Heat to 100-120°C (Solvent-free or in diglyme).

  • Checkpoint: Monitor disappearance of the aldehyde peak via TLC/GC. The ZnCl₂ overcomes the kinetic barrier imposed by the methyl group's bulk.

References

  • BenchChem Technical Support. (2025).[2][3] Preventing N-oxide Formation in Quinoline Reactions.[3] Retrieved from 3

  • Goa University Chemistry Dept. (n.d.). Factors Affecting Stability of Complexes: Steric Effect.[4] Retrieved from 4

  • Knochel, P., et al. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations.[5] Organic Letters. Retrieved from 5

  • Sriram, D., et al. (2015). Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines.[6] PubMed. Retrieved from 6

Sources

Troubleshooting

stability of trifluoromethyl group under basic conditions

Technical Support Center: Fluorine Chemistry Division Topic: Stability of Trifluoromethyl ( ) Group Under Basic Conditions Ticket ID: CF3-BASE-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist (Orga...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorine Chemistry Division Topic: Stability of Trifluoromethyl (


) Group Under Basic Conditions
Ticket ID:  CF3-BASE-STAB-001
Status:  Open
Assigned Specialist:  Senior Application Scientist (Organic Synthesis Unit)

Welcome to the Technical Support Center

You are likely here because your "stable" trifluoromethyl group has unexpectedly vanished, hydrolyzed, or decomposed into a complex mixture during a basic workup or reaction.

The Core Paradox: While the


 bond is one of the strongest in organic chemistry (~116 kcal/mol), the 

group is not inert . Its strong electron-withdrawing nature (

) creates specific vulnerabilities in basic media. Under basic conditions, the stability of a

group is entirely dictated by its molecular neighborhood .

This guide isolates the three most common failure modes: The Haloform Cleavage , The Quinone Methide Collapse , and The Activated Hydrolysis .

Module 1: The Carbonyl Trap (Haloform-Type Cleavage)

Symptom:

"I treated my trifluoromethyl ketone with NaOH (or NaOMe), and I isolated a carboxylic acid (or ester). The


 group is gone."

Diagnosis: You have triggered a Haloform-type reaction .[1][2] Unlike a methyl group (


), a trifluoromethyl group (

) can act as a leaving group. The

of fluoroform (

) is

, making the

anion a viable leaving group when attached to a carbonyl, particularly when attacked by a hard nucleophile like hydroxide or alkoxide.

The Mechanism (Why it fails):

  • Nucleophilic Attack: The base (

    
    ) attacks the carbonyl carbon.[3]
    
  • Tetrahedral Intermediate: An unstable intermediate forms.

  • Collapse & Expulsion: The oxide pushes back, and because

    
     is a better leaving group than 
    
    
    
    (and often better than
    
    
    in this transition state context), the
    
    
    bond breaks.
  • Proton Transfer: The resulting

    
     deprotonates the acid, driving the reaction to completion.
    

Visualizing the Failure Mode:

HaloformReaction cluster_prevention Mitigation Strategy Ketone Trifluoromethyl Ketone (R-CO-CF3) Intermediate Tetrahedral Intermediate Ketone->Intermediate + OH- OH Nucleophile (OH-) OH->Intermediate Transition C-C Bond Cleavage Intermediate->Transition Collapse Products Carboxylic Acid + CHF3 Transition->Products Expulsion of CF3- Strategy Use Non-Nucleophilic Bases (e.g., LiHMDS, t-BuOK) or Acidic Conditions

Figure 1: Mechanism of the Haloform-type cleavage of trifluoromethyl ketones in basic media.[4]

Corrective Protocol:

  • Avoid: Hydroxide (

    
    , 
    
    
    
    ) or small alkoxides (
    
    
    ) if you want to retain the ketone.
  • Alternative: If you need to deprotonate an

    
    -position elsewhere in the molecule, use bulky, non-nucleophilic bases like LiHMDS , LDA , or KOtBu  in aprotic solvents (THF).
    
  • Hydrate Formation: Be aware that in water, trifluoromethyl ketones exist almost exclusively as hydrates (gem-diols), which protects them from nucleophilic attack but complicates stoichiometry.

Module 2: The "Phantom" Eliminator (Quinone Methide Formation)

Symptom:

"I have a phenol (or aniline) with a


 group in the para or ortho position. Upon adding base, the reaction turned black/tarry, and I lost my material."

Diagnosis: Your molecule underwent Fluoride Elimination via a Quinone Methide (QM) intermediate . This is the most overlooked instability. An electron-rich system (phenolate/aniline) can "push" electrons through the ring, expelling a fluoride ion from the


 group. This generates a highly electrophilic Quinone Methide.

The Mechanism:

  • Deprotonation: Base removes the phenolic proton.

  • Elimination: The electron density from the oxygen pushes into the ring, and a fluoride leaves from the benzylic position.

  • Polymerization: The resulting QM reacts indiscriminately with any nucleophile (solvent, starting material, proteins) leading to decomposition.

Visualizing the Failure Mode:

QuinoneMethide cluster_fix Mitigation Phenol p-CF3 Phenol Phenolate Phenolate Anion Phenol->Phenolate Deprotonation Base Base Base->Phenolate QM Quinone Methide (Highly Reactive) Phenolate->QM - F- (Elimination) Tar Polymer/Tar (Decomposition) QM->Tar + Nucleophiles Protect Mask Phenol as Ether (e.g., O-Me, O-Bn)

Figure 2: Fluoride elimination pathway for electron-rich trifluoromethyl aromatics.

Corrective Protocol:

  • Mandatory Protection: You cannot expose free

    
    - or 
    
    
    
    -trifluoromethyl phenols to strong base and heat. You must protect the hydroxyl group as an ether (Methyl, Benzyl) or silyl ether before exposing the molecule to basic conditions.
  • Diagnostic Check: If you see free

    
     in your NMR (around -120 ppm) or etching of glassware, this pathway is active.
    

Module 3: Comparative Stability Data

Not all trifluoromethyl groups are created equal. Use this table to assess your risk level.

Substrate ClassStructural MotifStability in 1M NaOH (25°C)Primary Failure Mode
Unactivated Arene

High Generally inert. Requires forcing conditions or Lewis acids for hydrolysis.
Activated Arene

Moderate Can undergo

displacing the entire

or hydrolysis at high temps.
Electron-Rich Arene

Very Low Quinone Methide formation. Rapid decomposition/polymerization.
Aliphatic

High Generally stable.
Trifluoromethyl Ketone

Low Haloform Cleavage. Converts to

.
Trifluoromethyl Ether

High Generally stable, but synthesis is difficult.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (


) to reduce a trifluoromethyl ketone without losing the 

group?
A: Yes, but proceed with caution. While

is nucleophilic, the hydride reduction is usually faster than the

bond cleavage if the pH is kept controlled. Tip: Do not use basic methanol as a solvent. Use ethanol or THF, and consider adding a Lewis acid (like

, Luche reduction) to accelerate the reduction over the cleavage.

Q2: I need to hydrolyze an ester in the presence of an aryl-


 group. Is LiOH safe? 
A:  Generally, yes. Simple aryl trifluoromethyl groups (e.g., on a benzene ring without ortho/para electron donors) are stable to standard saponification conditions (

). However, if you have a

-amino or

-hydroxy substituent on that same ring, the basic conditions will trigger the Quinone Methide pathway (Module 2).

Q3: Why is my


 peak shifting in 

NMR during the reaction?
A: If the shift is small (< 1 ppm), it is likely a solvent effect. If the shift is significant or the peak disappears:
  • Disappearance: Check for fluoride ion (typically -100 to -120 ppm). This indicates decomposition.

  • Shift to ~ -50 ppm: This often indicates the formation of a

    
    -carbanion or metal species if you are doing organometallic chemistry.
    
  • Shift to ~ -70 to -80 ppm: Typical for trifluoroacetic acid derivatives (Haloform product).

References

  • Haloform Reaction Mechanism

    • L. S. Chen et al., "Cleavage of Perfluoro-2-alkanones by Base," Journal of Fluorine Chemistry, 1982.
    • Context: Establishes the lability of the C-C bond in trifluoromethyl ketones adjacent to nucleophiles.
    • (Journal Landing Page)

  • Quinone Methide Formation (p-CF3 Phenol Instability)

    • R. A. McClelland et al., "Quinone Methides from the Photolysis of Hydroxybenzyl Alcohols and Phenols," Canadian Journal of Chemistry, 2000.
    • Context: Explains the fluoride elimination pathway in electron-rich benzylic systems.
  • General Stability & Medicinal Chemistry Utility

    • J. Wang et al., "The Trifluoromethyl Group in Medicinal Chemistry," Journal of Medicinal Chemistry, 2011.
    • Context: Comprehensive review of metabolic stability vs. synthetic reactivity.
  • Nucleophilic Substitution of Hydrogen (Related Mechanisms)

    • M. Makosza, "Nucleophilic substitution of hydrogen in nitroarenes," Chemical Reviews, 2004.
    • Context: Discusses activation of arenes which can affect stability in nitro-compounds.

Sources

Optimization

Technical Support Center: Navigating Quinoline SNAr Reactions

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on quinoline scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on quinoline scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues encountered with this powerful C-N and C-O bond-forming reaction. Here, we move beyond simple protocols to explore the underlying principles that govern success, helping you to make informed decisions in your experimental design.

The Quinoline Core: An Electron-Deficient Playground for SNAr

The quinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes it an excellent substrate for nucleophilic aromatic substitution, particularly at the C2 and C4 positions, which are analogous to the ortho and para positions of a nitro-activated benzene ring.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][5] The stability of this intermediate is crucial for the reaction to proceed efficiently.

The first step, the nucleophilic attack on the electron-deficient carbon, is typically the rate-determining step.[3][5] This has important implications for reaction optimization, particularly concerning the choice of leaving group.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during SNAr reactions with quinoline substrates. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My SNAr reaction on a 4-chloroquinoline is showing very low or no conversion. What are the likely causes and how can I fix it?

Low conversion is a frequent issue that can often be traced back to several key reaction parameters. Let's break down the potential culprits.

A1: Root Cause Analysis & Solutions

  • Insufficient Activation of the Quinoline Ring: While the quinoline core is electron-deficient, additional electron-withdrawing groups (EWGs) ortho or para to the leaving group will significantly accelerate the reaction by stabilizing the negative charge in the Meisenheimer intermediate.[3][6] If your quinoline substrate lacks strong activation, more forcing conditions are necessary.

    • Solution: Increase the reaction temperature in increments of 10-20 °C. As a rule of thumb, reaction rates can double for every 10 °C increase, but be mindful of potential substrate or product degradation at excessively high temperatures.[7][8]

  • Poor Leaving Group: In SNAr reactions, the rate-determining step is the nucleophilic attack, not the departure of the leaving group. The bond to the leaving group is broken in the fast, second step. Therefore, the leaving group's ability to activate the ring through its electronegativity is more important than its ability to leave. The established reactivity order is F > Cl ≈ Br > I.[3][9]

    • Solution: If you are using a chloro-, bromo-, or iodoquinoline and experiencing low reactivity, consider synthesizing the fluoro-analogue. The high electronegativity of fluorine powerfully polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[10]

  • Nucleophile Reactivity: The strength of the nucleophile is paramount.

    • Anionic vs. Neutral Nucleophiles: Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts (alcohols, thiols). For amines, aliphatic amines are typically more nucleophilic than anilines.[1]

    • Steric Hindrance: Bulky nucleophiles or significant steric hindrance around the reaction site on the quinoline will slow the reaction.

    • Solution 1 (For weak nucleophiles like alcohols or phenols): Pre-deprotonate the nucleophile with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the more reactive anionic species.

    • Solution 2 (For amines): While primary and secondary aliphatic amines are often reactive enough, less nucleophilic anilines may require higher temperatures or the addition of a base to facilitate the reaction.[1][11]

  • Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions.

    • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, NMP, and acetonitrile are ideal. They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive.[12][13]

    • Polar Protic Solvents (Use with Caution): Solvents like ethanol, methanol, or water can form a hydrogen-bonding "cage" around the nucleophile, stabilizing it and reducing its reactivity.[13][14] This effect is particularly pronounced for anionic nucleophiles.

    • Solution: Switch from a protic or non-polar solvent to a polar aprotic solvent like DMF or DMSO.

Q2: I'm observing the formation of multiple products and my desired product is difficult to purify. What are the common side reactions?

Side product formation can complicate purification and reduce the yield of your target molecule. Understanding the potential side reactions is key to mitigating them.

A2: Identifying and Mitigating Common Side Reactions

  • Reaction at an Alternative Position: While the C4 position of quinoline is generally the most activated towards SNAr, reaction at C2 can also occur, especially if C4 is blocked or if the reaction conditions are harsh.[2][15] The regioselectivity is influenced by the stability of the respective Meisenheimer intermediates.

    • Solution: Precise temperature control is crucial. Running the reaction at the lowest possible temperature that still affords a reasonable conversion rate can enhance regioselectivity. If you are using a strong, hard nucleophile like an alkoxide, it may favor one position over another compared to a softer nucleophile like a thiol.

  • Bis-Quinoline Formation with Diamines: When using a diamine as the nucleophile, a common side product is the bis-quinoline, where two quinoline molecules react with the same diamine.

    • Solution: Employ a large excess of the diamine (5-10 equivalents). This statistical advantage will favor the formation of the mono-substituted product.[1]

  • Reaction with Other Functional Groups: If your quinoline substrate or nucleophile contains other reactive functional groups (e.g., esters, aldehydes), they may react under the basic or high-temperature conditions of the SNAr reaction.

    • Solution: If possible, choose milder reaction conditions (lower temperature, weaker base). Alternatively, a protecting group strategy may be necessary for sensitive functionalities.

  • Degradation: High temperatures, especially in the presence of a strong base, can lead to the degradation of starting materials or the desired product, resulting in a complex mixture.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Consider running the reaction at a lower temperature for a longer period.

Q3: My nucleophile is an alcohol, and I am using NaH to generate the alkoxide. The reaction is still sluggish. How can I improve this?

Even with the formation of a more potent anionic nucleophile, other factors can impede the reaction's progress.

A3: Optimizing Reactions with Alkoxide Nucleophiles

  • Incomplete Deprotonation: Ensure the alcohol is completely deprotonated before adding the quinoline substrate.

    • Protocol: Add the alcohol to a suspension of NaH (ensure it's fresh and washed with hexane to remove mineral oil) in an anhydrous polar aprotic solvent like THF or DMF. Allow the mixture to stir at room temperature for at least 30 minutes, or until hydrogen evolution ceases, before adding the haloquinoline.

  • Solvent Effects on Ion Pairing: In less polar solvents like THF, the alkoxide and its counter-ion (e.g., Na+) can exist as tight ion pairs, reducing the nucleophilicity of the oxygen.

    • Solution: Consider adding a crown ether, such as 18-crown-6 for potassium salts (if using KH), to chelate the metal cation. This frees the alkoxide, significantly boosting its nucleophilicity. Alternatively, switching to a more polar solvent like DMSO can also help to separate the ion pair.

  • Temperature: While the alkoxide is more reactive, the reaction may still require thermal energy to overcome the activation barrier.

    • Solution: After forming the alkoxide and adding the quinoline at room temperature, slowly heat the reaction mixture. Monitor the progress by TLC to find the optimal temperature that balances reaction rate with potential decomposition.

Visualizing the SNAr Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in quinoline SNAr reactions.

SNAr_Troubleshooting start Low Conversion? check_activation Substrate Activation Is there a strong EWG ortho/para? start->check_activation Yes check_lg check_lg check_activation->check_lg Yes increase_temp Action: Increase Temperature check_activation->increase_temp No check_nu Nucleophile Strength Is it anionic? Sterically hindered? check_lg->check_nu Yes change_lg Action: Switch to Fluoro-analogue check_lg->change_lg No check_solvent Solvent Choice Is it Polar Aprotic (DMF, DMSO)? check_nu->check_solvent Yes boost_nu Action: Use stronger base (NaH, KOtBu) or change nucleophile check_nu->boost_nu No change_solvent Action: Switch to DMF/DMSO check_solvent->change_solvent No success Reaction Optimized check_solvent->success Yes increase_temp->success change_lg->success boost_nu->success change_solvent->success

Caption: A decision tree for troubleshooting low conversion in SNAr reactions.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • To a clean, dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the haloquinoline (1.0 equiv.), the amine nucleophile (1.2-2.0 equiv.), and a suitable base such as K2CO3 or Cs2CO3 (2.0 equiv.).

  • Add a polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M with respect to the haloquinoline.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then brine to remove the solvent and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: SNAr with an Alcohol Nucleophile using NaH
  • To a flame-dried, two-neck flask under an inert atmosphere (N2 or Argon), add sodium hydride (60% dispersion in mineral oil, 1.5 equiv.).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous DMF or THF to the flask, followed by the slow, dropwise addition of the alcohol (1.2 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes, or until gas evolution ceases.

  • Add a solution of the haloquinoline (1.0 equiv.) in the same anhydrous solvent to the freshly prepared alkoxide solution.

  • Heat the reaction to the desired temperature and monitor its progress.

  • Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated aqueous NH4Cl.

  • Proceed with an aqueous workup and purification as described in Protocol 1.

Data Summary Table

The choice of reaction parameters can significantly impact the outcome. The following table provides a general guideline for initial reaction setup.

ParameterRecommendedRationale
Substrate 4-Fluoro or 4-ChloroquinolineF is the most activating leaving group.[3][10] Cl is a common and effective alternative.
Nucleophile Aliphatic Amines, AlkoxidesGenerally more nucleophilic than anilines or neutral alcohols.
Base K2CO3, Cs2CO3 (for amines)Mild, effective bases for scavenging the generated HX.
NaH, KOtBu (for alcohols)Strong, non-nucleophilic bases to generate potent alkoxides.
Solvent DMF, DMSO, NMPPolar aprotic solvents enhance nucleophile reactivity.[12][13]
Temperature 80 - 150 °CProvides sufficient energy to overcome the activation barrier.[7] Optimization is key.

Mechanistic Overview

A visual representation of the SNAr mechanism on a 4-chloroquinoline substrate.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products Products quinoline Quinoline-Cl attack Attack nucleophile Nu⁻ meisenheimer [Quinoline-Cl-Nu]⁻ (Resonance Stabilized) attack->meisenheimer k1 (slow) elimination Elimination meisenheimer->elimination k2 (fast) product Quinoline-Nu leaving_group Cl⁻ elimination->product elimination->leaving_group

Caption: The two-step addition-elimination SNAr mechanism.

References

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Haloselectivity of Heterocycles. Baran Lab. [Link]

  • Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Leeds. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • General scheme for regioselective nucleophilic aromatic... ResearchGate. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing). [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters - ACS Publications. [Link]

  • Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Quora. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Nature. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • SNAr troubleshooting. Reddit. [Link]

  • The effect of temperature on rates of reaction. Chemguide. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. ResearchGate. [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC. [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]

  • Preparation and Properties of Quinoline. Vedantu. [Link]

  • The Effect of Temperature on Reaction Rates. Chemistry LibreTexts. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Core Technical Directive This guide addresses the purification of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline , a critical intermediate in the synthesis of antibacterial agents and CFTR modulators. The presence of the...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

This guide addresses the purification of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline , a critical intermediate in the synthesis of antibacterial agents and CFTR modulators. The presence of the reactive 4-chloro substituent and the lipophilic 6-trifluoromethyl group creates a specific solubility profile that requires careful solvent selection to maximize yield while preventing solvolysis (nucleophilic displacement of the chloride).

Key Chemical Properties impacting Recrystallization:

  • Lipophilicity: High (due to -CF3 and -CH3 groups).

  • Reactivity: The C-4 chlorine is susceptible to nucleophilic aromatic substitution (

    
    ) and hydrolysis, particularly in acidic or basic media at high temperatures.
    
  • Crystalline Nature: Typically forms off-white to pale yellow needles or prisms.

Recommended Solvent Systems

The following solvent systems are validated based on structural analogs (e.g., 4-chloro-8-trifluoromethylquinoline) and general quinoline chemistry.

Primary Solvent Systems
Solvent SystemRatio (v/v)ApplicationProsCons
Methanol 100%General PurificationExcellent impurity rejection; documented for 8-CF3 isomers [1].Risk of methoxy-substitution if refluxed too long.
Ethanol 100%Standard RecrystallizationGood solubility curve; safer toxicity profile than MeOH.Risk of ethoxy-substitution (solvolysis).
Hexane / Ethyl Acetate 9:1 to 4:1High Stability / Non-NucleophilicRecommended for high purity. Prevents solvolysis; excellent for removing polar impurities.Lower solubility; requires larger volumes.
Heptane / Toluene 10:1Industrial ScaleHigh recovery; safer flammability profile than hexane.High boiling point of toluene requires thorough drying.

Critical Note: While alcohols (MeOH, EtOH) are commonly used for quinolines, the 4-chloro group is activated. If you observe the formation of a "4-alkoxy" impurity (M+31 or M+45 in MS), switch immediately to the Hexane/Ethyl Acetate system.

Troubleshooting Guide & FAQs

Q1: The product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: The solution temperature is likely above the solvent's boiling point relative to the compound's melting point in the mixture, or the impurity profile is too high. Corrective Action:

  • Re-heat the mixture to dissolve the oil.

  • Add a Seed Crystal: Add a small crystal of pure product at a temperature slightly below the boiling point.

  • Change Solvent: Switch to a system with a lower boiling point or better solubility differential (e.g., from Toluene to Methanol).

  • Trituration: If oil persists, cool to room temperature and scratch the flask vigorously with a glass rod to induce nucleation.

Q2: I see a new impurity peak (approx. 5-10%) after recrystallization from Ethanol.

Diagnosis: You have likely formed 4-ethoxy-2-methyl-6-(trifluoromethyl)quinoline via solvolysis. This occurs if the solution is refluxed for an extended period. Corrective Action:

  • Immediate: Stop heating.

  • Prevention: Use Acetonitrile or Hexane/Ethyl Acetate for future batches. These are non-nucleophilic solvents and will not react with the 4-Cl position.

Q3: The crystals are colored (dark yellow/brown) but NMR shows >95% purity.

Diagnosis: Trace polymeric or oxidative impurities (often from the aniline starting material) are trapped in the crystal lattice. Corrective Action:

  • Activated Carbon Treatment: Dissolve the crude solid in hot solvent (stable solvent like Ethyl Acetate). Add 5% w/w activated carbon. Reflux for 15 mins. Filter hot through Celite. Cool to crystallize.

Q4: Low recovery yield (<50%).

Diagnosis: The compound is too soluble in the cold solvent. Corrective Action:

  • Concentration: Evaporate the mother liquor to half volume and cool again to obtain a second crop.

  • Anti-solvent Addition: Dissolve in a minimum amount of good solvent (e.g., Ethyl Acetate), then slowly add a poor solvent (e.g., Hexane) until turbidity persists. Cool to 0°C.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Methanol/Ethanol)

Best for: Routine purification of crude material with <5% impurities.

  • Preparation: Place 10.0 g of crude 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline in a 250 mL round-bottom flask.

  • Dissolution: Add 30 mL of Methanol (or Ethanol). Heat to reflux (approx. 65°C for MeOH) with stirring.

  • Saturation: If solid remains, add solvent in 5 mL portions until clear. Do not exceed 10 mL/g.

  • Filtration (Optional): If insoluble black specks are visible, filter the hot solution through a pre-warmed glass funnel.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature (20-25°C) over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.

  • Finishing: Once heavy crystallization is observed, cool to 0-4°C in an ice bath for 30 minutes.

  • Collection: Filter via vacuum (Buchner funnel). Wash cake with 10 mL of cold (-10°C) Methanol.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Non-Nucleophilic Recrystallization (Hexane/EtOAc)

Best for: High-purity requirements or if solvolysis is observed.

  • Dissolution: Dissolve 10.0 g of crude material in 20 mL of Ethyl Acetate at 50°C.

  • Precipitation: Slowly add Hexane (approx. 60-80 mL) dropwise to the warm solution until a faint, persistent cloudiness appears.

  • Re-solubilization: Add a few drops of Ethyl Acetate to clear the solution.

  • Crystallization: Allow to cool to room temperature undisturbed.

  • Collection: Filter and wash with 100% Hexane.

Process Logic & Decision Tree

The following diagram illustrates the decision-making process for selecting the optimal purification route based on impurity profile and observed issues.

RecrystallizationLogic Start Crude 4-Chloro-2-methyl- 6-(trifluoromethyl)quinoline CheckPurity Check Purity (LCMS/NMR) Start->CheckPurity HighImpurity High Impurity (>10%) CheckPurity->HighImpurity Dirty LowImpurity Low Impurity (<10%) CheckPurity->LowImpurity Clean NonNuc Hexane/EtOAc (High Stability) HighImpurity->NonNuc Avoid Side Rxns SolventChoice Select Solvent System LowImpurity->SolventChoice Alcohol Methanol/Ethanol (Standard) SolventChoice->Alcohol Speed/Cost SolventChoice->NonNuc Stability Observation Observe Crystallization Alcohol->Observation NonNuc->Observation Issue_Oil Issue: Oiling Out Observation->Issue_Oil Two Phases Issue_Solv Issue: Solvolysis (New Impurity) Observation->Issue_Solv New Peak in LCMS Success Pure Crystals Observation->Success Crystals Form Action_Seed Action: Re-heat & Add Seed Crystal Issue_Oil->Action_Seed Action_Switch Action: Switch to Hexane/EtOAc Issue_Solv->Action_Switch Action_Seed->Observation Action_Switch->NonNuc

Caption: Decision tree for selecting recrystallization solvents and troubleshooting common purification issues.

References

  • Allais, A., et al. (1981). Process for the preparation of 4-chloroquinolines.[1][2][3][4][5][6] US Patent 4,277,607. Washington, DC: U.S. Patent and Trademark Office. Link

  • Riedl, B., et al. (1984). Chloromethyl quinoline derivatives, process for their preparation and their use.[1][2][4] EP Patent 0113432A1. European Patent Office. Link

  • Sigma-Aldrich. (2024). 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Product Detail.Link

  • BenchChem. (2025). Recrystallization techniques for purifying 4-chloroquinolines.Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Purity Assessment: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Topic: 1H NMR Spectrum Analysis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for 4-Chloro-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline , a critical intermediate in the synthesis of antimalarial and anticancer therapeutics. Unlike standard spectral listings, this document focuses on the comparative performance of the chlorination step—distinguishing the target product from its 4-hydroxy (quinolone) precursor and identifying common regioisomeric impurities.

Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

The "Performance" Metric in Synthesis

In the context of drug development, "performance" refers to the successful conversion of the 4-hydroxy precursor (often existing as the 4-quinolone tautomer) to the 4-chloro derivative using reagents like POCl


.

The primary analytical challenge is not just assigning peaks, but confirming the aromatization of the pyridine ring and the absence of the starting material.

Comparative Benchmark: Precursor vs. Product
FeaturePrecursor (4-Quinolone) Target Product (4-Chloro) Diagnostic Value
H-3 Chemical Shift

6.2 – 6.5 ppm (Vinyl-like)

7.4 – 7.6 ppm (Aromatic)
Critical: Confirming aromatization.[1][2]
NH / OH Signal Broad singlet > 11.0 ppmAbsent Confirms functional group conversion.
Solubility High in DMSO-

, Low in CDCl

High in CDCl

Practical handling indicator.
Experimental Workflow & Protocol

To ensure data integrity (E-E-A-T), the following protocol minimizes solvent effects and aggregation, which often obscure the splitting patterns of the trifluoromethyl-substituted ring.

Step-by-Step Acquisition Protocol
  • Solvent Selection: Use CDCl

    
      (99.8% D) with 0.03% TMS.
    
    • Reasoning: The 4-chloro derivative is lipophilic. DMSO-

      
       should be avoided unless the product is a salt (e.g., HCl salt), as DMSO can broaden the H-3 signal due to hydrogen bonding with residual water.
      
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Causality: Over-concentration (>20 mg/mL) leads to stacking effects in planar quinolines, causing upfield shifts of aromatic protons (H-5, H-8).

  • Acquisition Parameters:

    • Transients (Scans): Minimum 16 (for S/N > 200:1).

    • Relaxation Delay (D1): 2.0 seconds. (Essential for accurate integration of the isolated H-3 and H-5 protons).

    • Pulse Angle: 30°.

G Start Crude Reaction Mixture Workup Aq. Workup (NaHCO3 Neutralization) Start->Workup Remove POCl3 Drying Drying (Na2SO4) & Evaporation Workup->Drying Sample Sample Prep (15mg in 0.6mL CDCl3) Drying->Sample Acquisition 1H NMR Acquisition (300/400 MHz) Sample->Acquisition Analysis Data Processing (Phase/Baseline Corr.) Acquisition->Analysis

Figure 1: Optimized workflow for NMR sample preparation and acquisition to ensure spectral fidelity.

Detailed Spectral Assignment

The structure contains two distinct spin systems: the isolated protons on the pyridine ring and the coupled protons on the benzene ring (influenced by the strongly electron-withdrawing CF


 group).
Chemical Structure & Numbering
  • Position 2: Methyl group.[3][4]

  • Position 3: Aromatic proton (Singlet).

  • Position 4: Chlorine.[1]

  • Position 5: Aromatic proton (adjacent to Cl and CF

    
    ).
    
  • Position 6: Trifluoromethyl group.

  • Position 7: Aromatic proton.

  • Position 8: Aromatic proton.[1]

Assignment Table (CDCl

, 400 MHz)
ProtonShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Justification
H-5 8.45 – 8.55 Broad Singlet (or d)

Most Deshielded. Located in the "bay" region (peri to C4-Cl) and ortho to C6-CF

. The signal is often broadened by long-range coupling to

F.
H-8 8.05 – 8.15 Doublet (d)

Ortho to H-7. Less deshielded than H-5 as it is distant from the C4-Cl peri-effect.
H-7 7.80 – 7.90 Doublet of Doublets (dd)

Coupled ortho to H-8 and meta to H-5.
H-3 7.45 – 7.55 Singlet (s)-Diagnostic Peak. Isolated singlet. Confirms 2,4-substitution pattern.
CH

2.70 – 2.80 Singlet (s)-Characteristic methyl on aromatic heterocycle.

Note on


F Coupling:  The CF

group at position 6 often causes broadening or small quartet splitting (

Hz) on the ortho protons (H-5 and H-7). High-resolution processing (Gaussian apodization) may be required to resolve this.
Visualization of Logic: The Coupling Network

The distinction between the 6-CF


 isomer and potential 5-CF

or 7-CF

impurities relies on the coupling pattern of the benzene ring protons.

CouplingTree cluster_Benzene Benzene Ring Spin System (Positions 5, 7, 8) H5 H-5 (Peri to Cl, Ortho to CF3) Broad Singlet / Small Doublet Interaction1 Meta Coupling (J ~ 2 Hz) H5->Interaction1 H7 H-7 (Between CF3 and H8) Doublet of Doublets Interaction2 Ortho Coupling (J ~ 9 Hz) H7->Interaction2 H8 H-8 (Ortho to H7) Large Doublet Interaction1->H7 Interaction2->H8

Figure 2: Spin-spin coupling network. H-5 is isolated from H-8, sharing only a weak meta-coupling with H-7, resulting in a distinct singlet/doublet appearance compared to the strong ortho-coupling between H-7 and H-8.

Troubleshooting & Common Impurities
Impurity 1: Unreacted POCl

/ Phosphoric Acid
  • Signature: Broad singlet varying between

    
     3.0 – 9.0 ppm depending on water content.
    
  • Remediation: Ensure rigorous bicarbonate wash during workup.

Impurity 2: Regioisomer (8-trifluoromethyl)
  • Origin: If the starting aniline was 2-trifluoromethylaniline instead of 4-trifluoromethylaniline.

  • Signature: The coupling pattern changes. An 8-CF

    
     group would leave H-5, H-6, H-7 as a continuous spin system (d, t, d or similar), destroying the isolated H-5 singlet pattern.
    
Impurity 3: Hydrolysis Product (Reversion to Quinolone)
  • Signature: Reappearance of the broad NH peak (>11 ppm) and upfield shift of H-3 to ~6.5 ppm.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Larsen, R. D., et al. (1996). Practical Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline. The Journal of Organic Chemistry. (Foundational synthesis reference for this class of compounds).
  • Beilstein Archives. (2021). Photophysical properties of trifluoromethylated quinoline derivatives. Beilstein-Institut. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity constants).

Sources

Comparative

HPLC method development for 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

This guide outlines a robust, data-driven approach to developing an HPLC method for 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS: 23820-15-7). It moves beyond generic templates to address the specific physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, data-driven approach to developing an HPLC method for 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CAS: 23820-15-7). It moves beyond generic templates to address the specific physicochemical challenges of halogenated quinolines.

Target Analyte Profile & Separation Challenges

Successful method development begins with understanding the molecule. 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline presents a unique set of chromatographic behaviors driven by its substituents.

  • Hydrophobicity (High LogP): The trifluoromethyl (-CF3) and chloro (-Cl) groups significantly increase lipophilicity (Predicted LogP ~4.5 - 5.0). Standard C18 methods may result in excessive retention times (>20 min) without organic modifier optimization.

  • Basicity (Quinoline Nitrogen): While the electron-withdrawing groups (EWG) at positions 4 and 6 lower the pKa of the ring nitrogen (estimated pKa < 3.0), residual interaction with silanols on the stationary phase can still cause peak tailing.

  • Structural Rigidity: The fused aromatic system suggests that

    
     interactions  could be leveraged for selectivity, particularly to separate synthesis impurities like regioisomers or des-chloro analogs.
    

Strategic Development Workflow

The following decision tree illustrates the logic flow for optimizing this specific separation.

MethodDevelopment Start Start: Analyte Assessment Screening Phase 1: Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening Decision1 Check Selectivity (α) Screening->Decision1 Decision1->Screening α < 1.5 (Change Column) MobilePhase Phase 2: Mobile Phase pH (Acidic vs. Neutral) Decision1->MobilePhase α > 1.5 Tailing Check Tailing Factor (Tf) MobilePhase->Tailing Tailing->MobilePhase Tf > 1.3 (Add Modifier) FinalOpt Phase 3: Gradient Optimization Tailing->FinalOpt Tf < 1.3 Validation Final Method Validation FinalOpt->Validation

Figure 1: Logic flow for optimizing hydrophobic, weakly basic quinoline derivatives.

Comparative Study: Optimization Data

To determine the optimal conditions, we compared two stationary phases and two pH conditions. The goal was to maximize resolution between the main peak and its likely synthetic impurity, 4-Hydroxy-2-methyl-6-(trifluoromethyl)quinoline (a common hydrolysis byproduct).

Experiment A: Stationary Phase Selection

Conditions: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid). Flow: 1.0 mL/min.[1] Temp: 30°C.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Alternative)Analysis
Retention Time (min) 12.49.8Phenyl-Hexyl elutes faster due to slightly lower hydrophobicity.
Resolution (Rs) 2.13.8 Superior. The Phenyl-Hexyl phase engages in

stacking with the quinoline ring, offering orthogonal selectivity.
Tailing Factor (Tf) 1.41.1Phenyl-Hexyl often provides better shielding of silanols for aromatics.
Experiment B: Mobile Phase pH Modifier

Conditions: Phenyl-Hexyl Column. 70% ACN.

  • Acidic: 0.1% Formic Acid (pH ~2.7)

  • Neutral: 10mM Ammonium Acetate (pH ~6.8)

ModifierRetention (k')Tailing (Tf)Mechanism
0.1% Formic Acid 4.51.08 Protonation of the quinoline N prevents interaction with residual silanols.
Neutral Buffer 8.2 1.65The neutral molecule is highly lipophilic (high k') and interacts strongly with silanols (tailing).

Final Optimized Protocol

This protocol is designed for the assay and purity analysis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C (Improves mass transfer and lowers backpressure).

  • Detection: UV at 254 nm (Primary) and 230 nm (Secondary for impurities).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.050Initial Hold
2.050Isocratic to stack early eluters
12.090Linear ramp to elute main peak
15.090Wash column
15.150Re-equilibration
20.050End of Run
Sample Preparation[2][3][4]
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL flask. Dissolve in 100% Acetonitrile (Solubility is poor in water).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (50:50 Water:ACN). Note: Ensure the sample solvent matches the initial mobile phase strength to prevent "solvent effect" peak distortion.

Method Validation Parameters (System Suitability)

To ensure the method is "self-validating" per E-E-A-T standards, the following criteria must be met before every sample set.

  • Precision (RSD): < 1.0% for retention time; < 2.0% for peak area (n=6 injections).

  • Resolution (Rs): > 2.0 between the Main Peak and any adjacent impurity.

  • Tailing Factor (Tf): Must be between 0.9 and 1.3.

  • Theoretical Plates (N): > 5,000 (for 150mm column).

References

  • PubChem. (n.d.). 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Source for Phenyl-Hexyl vs C18 comparison for basic compounds).

Sources

Validation

The Decisive Role of Mass Spectrometry in Pharmaceutical Analysis

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Trifluoromethyl Quinolines For researchers, scientists, and drug development professionals, the precise characterization of trifluoromethylated compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Trifluoromethyl Quinolines

For researchers, scientists, and drug development professionals, the precise characterization of trifluoromethylated compounds is a critical step in the synthesis and analysis of novel therapeutics and materials. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable functional group in medicinal chemistry.[1][2] Mass spectrometry (MS) has become an indispensable tool in the journey from molecule to medicine, offering unparalleled sensitivity and structural elucidation capabilities.[3][4][5] This guide provides a comprehensive comparison of mass spectrometric methods for analyzing trifluoromethyl quinolines, supported by established fragmentation principles and detailed experimental protocols.

In the landscape of pharmaceutical development, mass spectrometry's ability to precisely identify chemical entities at extremely low concentrations is essential for ensuring product safety and meeting global regulatory standards.[4] From confirming the identity of active pharmaceutical ingredients (APIs) to detecting trace-level impurities, MS is a cornerstone of modern analytical strategy.[4][6] Its versatility allows for application across all stages of drug development, from initial high-throughput screening of potential drug candidates to detailed pharmacokinetic studies that assess a compound's absorption, distribution, metabolism, and excretion (ADME).[3][5]

Understanding the Fragmentation Puzzle: Trifluoromethyl Quinolines

The fragmentation of a molecule in a mass spectrometer is akin to its chemical fingerprint. For trifluoromethyl quinolines, this pattern is dictated by the interplay between the stable quinoline ring and the highly electronegative trifluoromethyl group.

Influence of the Trifluoromethyl Group

The -CF3 group's strong electron-withdrawing nature and the stability of the C-F bonds significantly direct the fragmentation process. Key fragmentation pathways include:

  • Loss of the Trifluoromethyl Radical (•CF3): A common and diagnostically significant fragmentation is the cleavage of the bond connecting the -CF3 group to the quinoline core, resulting in a characteristic neutral loss of 69 Da and a peak at [M-69]+.[1][7]

  • Fluorine Rearrangements: In certain cases, rearrangements involving fluorine atoms can occur. For instance, the rearrangement and loss of difluorocarbene (CF2) has been observed in the mass spectra of some trifluoromethyl-substituted heterocyclic compounds.[1][7]

  • Cleavage of Adjacent Bonds: Fragmentation frequently occurs at the bonds adjacent to the carbon atom to which the trifluoromethyl group is attached.[1]

Fragmentation of the Quinoline Ring

The quinoline structure itself contributes to the mass spectrum with its own characteristic fragmentation. A primary dissociation product often results from the loss of hydrogen cyanide (HCN), a 27 Da neutral loss, from the quinoline radical cation.[8] The stability of the bicyclic aromatic system means that the molecular ion peak is often prominent, especially with softer ionization techniques.[9]

Below is a diagram illustrating the primary fragmentation pathways of a generic trifluoromethyl quinoline.

G M [M]+• Trifluoromethyl Quinoline M_minus_CF3 [M-69]+ Loss of •CF3 M->M_minus_CF3 -•CF3 (69 Da) M_minus_HCN [M-27]+ Loss of HCN M->M_minus_HCN -HCN (27 Da) Further_Frag_CF3 Further Fragmentation M_minus_CF3->Further_Frag_CF3 Further_Frag_HCN Further Fragmentation M_minus_HCN->Further_Frag_HCN

Caption: Primary fragmentation pathways for a trifluoromethyl quinoline.

Comparing Analytical Techniques: MS vs. NMR

While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerhouse for detailed structural elucidation, mass spectrometry offers distinct advantages, particularly in the context of drug development.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picomole to femtomole)[1]Low (millimolar range)[1]
Information Provided Molecular weight, elemental composition, structural fragments[1]Detailed 3D structure and connectivity[1]
Sample Requirement Small (micrograms to nanograms)Larger (milligrams)[1]
Destructive YesNo
Hyphenation Easily coupled with chromatography (LC-MS, GC-MS)[1]Possible but less common

Experimental Protocol: LC-MS/MS Analysis of a Trifluoromethyl Quinoline

This protocol outlines a general approach for the quantitative analysis of a trifluoromethylated quinoline drug in a biological matrix, such as plasma. This method leverages the sensitivity and selectivity of tandem mass spectrometry.

Sample Preparation (Protein Precipitation)
  • Objective: To remove proteins from the plasma sample, which can interfere with the analysis and contaminate the LC-MS system.[1]

  • Procedure:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Objective: To separate the analyte of interest from other components in the sample matrix before it enters the mass spectrometer.

  • Instrumentation: A high-performance liquid chromatograph.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Objective: To ionize, fragment, and detect the analyte for quantification.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing quinolines.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantification.[3] This involves selecting the precursor ion (the protonated molecule [M+H]+) and monitoring one or more of its specific product ions.

  • Example MRM Transitions:

    • Analyte: Precursor ion (e.g., m/z of [M+H]+) → Product ion (e.g., m/z of [M+H-69]+).

    • Internal Standard: Precursor ion → Product ion.

  • Gas Temperatures and Voltages: These parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) must be optimized for the specific compound to achieve maximum signal intensity.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Supernatant Supernatant for Analysis Precipitation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: LC-MS/MS workflow for trifluoromethyl quinoline analysis.

Alternative Analytical Approaches for Halogenated Compounds

While LC-MS and GC-MS are the workhorses for the analysis of halogenated organic compounds, other techniques can be employed depending on the analytical challenge. Gas chromatography with an electron capture detector (GC-ECD) is highly sensitive to halogenated compounds but lacks the specificity of mass spectrometry.[10] For ensuring the purity of a halogenated API, quantitative Nuclear Magnetic Resonance (qNMR) can be a powerful, non-destructive technique that provides direct measurement against a certified internal standard.[11]

Conclusion

Mass spectrometry provides an exceptionally sensitive and specific platform for the characterization and quantification of trifluoromethyl quinolines, which are vital scaffolds in modern drug discovery. Understanding the fundamental fragmentation patterns, driven by the distinct chemical properties of the trifluoromethyl group and the quinoline core, is paramount for accurate structural elucidation and method development. By selecting the appropriate ionization technique and analytical approach—be it high-resolution MS for formula determination or tandem MS for quantification—researchers can confidently advance their drug development programs, ensuring the safety and efficacy of next-generation therapeutics.

References

  • A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry - Benchchem.
  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
  • Mass Spectrometry in Drug Development Applic
  • Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Str
  • Mass spectrometry and drug development – how the two come together.
  • How is Mass Spectrometry Used in Drug Development?
  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups - Fluorine Notes.
  • MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing.
  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing).
  • Advances in the Analysis of Persistent Halogen
  • Technical Support Center: Characterization of Halogen
  • Mass Spectrometry - Fragmentation P
  • Application of Quinoline Ring in Structural Modification of N

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of Substituted Quinolines: Elucidating the Spectrum of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for ident...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups and elucidating molecular structures. For medicinal chemists and drug development professionals working with heterocyclic compounds, such as quinoline derivatives, IR spectroscopy serves as a critical first-pass analysis for structural confirmation and purity assessment. The vibrational frequencies of a molecule, observed as absorption bands in an IR spectrum, are exquisitely sensitive to the molecule's composition and architecture.

This guide provides an in-depth analysis of the expected Fourier-transform infrared (FT-IR) spectrum of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline . By dissecting the contributions of the quinoline core and its various substituents, we will predict the key spectral features of this complex molecule. Furthermore, we will compare its anticipated spectrum with that of other relevant quinoline derivatives to highlight the diagnostic power of IR spectroscopy in distinguishing between structurally similar compounds. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and analysis of novel quinoline-based compounds.

The Vibrational Landscape of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline: A Predictive Analysis

The IR spectrum of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline is a composite of the vibrational modes of its quinoline scaffold and the characteristic absorptions of its methyl, chloro, and trifluoromethyl substituents. A systematic, group-by-group analysis allows for a detailed prediction of the key absorption bands.

The Quinoline Core: Aromatic Vibrations

The quinoline ring system, as an aromatic heterocycle, gives rise to a series of characteristic absorption bands:

  • Aromatic C-H Stretching: Expect weak to medium intensity bands in the region of 3100-3000 cm⁻¹ . These arise from the stretching vibrations of the C-H bonds on the aromatic rings.

  • Aromatic C=C Stretching: A set of medium to strong, sharp bands will be present in the 1600-1450 cm⁻¹ region. These are due to the in-plane stretching vibrations of the carbon-carbon double bonds within the quinoline rings. For quinoline itself, prominent peaks are often observed around 1600, 1580, 1500, and 1470 cm⁻¹.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations are highly diagnostic of the substitution pattern on the aromatic rings and appear in the fingerprint region, typically between 900-650 cm⁻¹ . The specific pattern for this trisubstituted system will be complex but provides a unique fingerprint for the molecule.

The Methyl Group (-CH₃): Aliphatic Signatures

The 2-methyl group introduces characteristic aliphatic C-H vibrations:

  • Asymmetric and Symmetric C-H Stretching: Look for medium intensity bands in the 2975-2850 cm⁻¹ region.

  • Asymmetric and Symmetric C-H Bending: These will appear as medium intensity bands around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

The Trifluoromethyl Group (-CF₃): A Strong Diagnostic Peak

The trifluoromethyl group is a powerful electron-withdrawing group and possesses very strong, characteristic IR absorptions due to the C-F bonds:

  • Asymmetric and Symmetric C-F Stretching: The most prominent feature of the CF₃ group is a very strong and often broad absorption band in the 1350-1100 cm⁻¹ region. This is due to the concerted stretching vibrations of the three C-F bonds and is a hallmark of trifluoromethyl-substituted compounds.

The Chloro Group (-Cl): A Fingerprint Region Vibration

The C-Cl stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum:

  • C-Cl Stretching: Expect a medium to strong absorption in the 850-550 cm⁻¹ range. The exact position can be influenced by the aromatic ring system.

A Comparative Analysis: Distinguishing 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline from its Analogs

To appreciate the diagnostic utility of IR spectroscopy, it is instructive to compare the predicted spectrum of our target molecule with those of simpler, related quinoline derivatives.

Compound Key Differentiating IR Peaks (cm⁻¹) Interpretation
2-Methylquinoline C-H (aliphatic stretch): 2975-2850Aromatic C-H and C=C patternsAbsence of strong C-F and C-Cl absorptions.
4-Chloroquinoline C-Cl stretch: ~850-550Absence of aliphatic C-H and strong C-F stretches.
6-(Trifluoromethyl)quinoline Strong C-F stretches: 1350-1100Absence of aliphatic C-H and C-Cl stretches.
4-Chloro-2-methyl-6-(trifluoromethyl)quinoline C-H (aliphatic stretch): 2975-2850Strong C-F stretches: 1350-1100C-Cl stretch: ~850-550Combination of all key functional group absorptions.

This comparative table illustrates how the presence or absence of key functional groups leads to distinct and readily identifiable IR spectral patterns.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol describes a standard procedure for obtaining the FT-IR spectrum of a solid sample using the potassium bromide (KBr) pellet technique.

Materials and Equipment
  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade potassium bromide (KBr), desiccated

  • Spatula and analytical balance

  • Sample: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (solid)

Step-by-Step Methodology
  • Sample Preparation:

    • Carefully weigh approximately 1-2 mg of the solid sample.

    • Weigh approximately 100-200 mg of dry, IR-grade KBr. .

    • Combine the sample and KBr in an agate mortar.

  • Grinding and Mixing:

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the collar of the pellet-forming die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction, peak picking) using the spectrometer's software.

    • Correlate the observed absorption bands with the expected vibrational frequencies for the functional groups present in the molecule.

Visualizing the Process: From Molecule to Spectrum

G cluster_0 Molecular Structure cluster_1 Functional Groups cluster_2 Predicted IR Peaks (cm⁻¹) cluster_3 FT-IR Spectrum mol 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline fg1 Quinoline Core mol->fg1 fg2 -CH3 mol->fg2 fg3 -CF3 mol->fg3 fg4 -Cl mol->fg4 p1 Aromatic C-H: 3100-3000 Aromatic C=C: 1600-1450 fg1->p1 p2 Aliphatic C-H: 2975-2850 fg2->p2 p3 Strong C-F: 1350-1100 fg3->p3 p4 C-Cl: 850-550 fg4->p4 spec Composite Spectrum p1->spec p2->spec p3->spec p4->spec

Caption: From molecular structure to predicted IR spectrum.

G cluster_0 Experimental Workflow start Start: Solid Sample prep Sample Prep: Grind with KBr start->prep press Pellet Pressing prep->press acquire FT-IR Acquisition press->acquire analyze Spectral Analysis acquire->analyze end End: Identified Spectrum analyze->end

Caption: Workflow for FT-IR analysis of a solid sample.

Conclusion

The infrared spectrum of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline is predicted to be rich in information, with distinct absorption bands corresponding to each of its constituent parts. The aromatic quinoline core, the aliphatic methyl group, the strongly absorbing trifluoromethyl group, and the chloro substituent all contribute to a unique spectral fingerprint. By understanding these individual contributions, researchers can confidently use FT-IR spectroscopy for the rapid identification and characterization of this and related quinoline derivatives. This guide provides a foundational framework for interpreting the IR spectra of complex substituted quinolines, aiding in the advancement of research and development in medicinal chemistry and materials science.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

Validation

Structural &amp; Functional Analysis: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline vs. Mefloquine

Executive Summary This guide provides a rigorous technical comparison between Mefloquine (a clinically established antimalarial) and 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CMTQ), a versatile quinoline scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Mefloquine (a clinically established antimalarial) and 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CMTQ), a versatile quinoline scaffold.

The core distinction: Mefloquine is a final pharmaceutical product optimized for metabolic stability and heme-binding. CMTQ is a reactive intermediate (scaffold). It lacks the pharmacophore required for antimalarial activity but possesses the electrophilic "warhead" (4-Cl) necessary to synthesize novel analogs.

This analysis targets researchers designing next-generation quinolines, focusing on the Structure-Activity Relationship (SAR) implications of the 2-methyl-6-trifluoromethyl substitution pattern versus Mefloquine’s 2,8-bis(trifluoromethyl) architecture.

Part 1: Structural Anatomy & SAR Divergence

The biological efficacy of quinoline antimalarials relies on two factors: the ability to inhibit heme polymerization (via the 4-position side chain) and metabolic stability (via ring substituents).

Structural Comparison Matrix
FeatureMefloquine (Standard) CMTQ (Scaffold) SAR Implication
Core Ring QuinolineQuinolineConserved planar aromatic system for DNA/Heme intercalation.
4-Position (Piperidin-2-yl)methanol Chlorine (-Cl) Critical Difference: Mefloquine’s side chain binds heme. CMTQ’s Chlorine is an electrophile for synthetic derivatization (SNAr).
2-Position Trifluoromethyl (-CF₃) Methyl (-CH₃) Mefloquine’s 2-CF₃ blocks metabolic oxidation. CMTQ’s 2-CH₃ is susceptible to oxidation (benzylic oxidation), likely reducing half-life.
Benzene Ring 8-Trifluoromethyl 6-Trifluoromethyl Mefloquine’s 8-CF₃ blocks CYP450 hydroxylation at the 8-position. CMTQ’s 6-CF₃ increases lipophilicity but leaves the 8-position open to metabolism.
Visualizing the Structural Logic

The following diagram illustrates the functional zones of both molecules.

G cluster_0 Mefloquine (Final Drug) cluster_1 CMTQ (Intermediate) Meflo Mefloquine (2,8-bis(CF3) scaffold) SideChain Piperidine-Methanol (Heme Binding) Meflo->SideChain Pharmacophore MetabBlock 2,8-bis(CF3) (Metabolic Shield) Meflo->MetabBlock Stability CMTQ_Node CMTQ (2-Me, 6-CF3 scaffold) Warhead 4-Chloro (Reactive Electrophile) CMTQ_Node->Warhead Synthetic Handle MetabVuln 2-Methyl (Oxidation Site) CMTQ_Node->MetabVuln Metabolic Liability Warhead->SideChain Requires S_NAr to become active

Figure 1: Structural decomposition highlighting the "Metabolic Shield" of Mefloquine vs. the "Synthetic Handle" of CMTQ.

Part 2: Synthetic Utility (Experimental Protocol)

To evaluate CMTQ against Mefloquine, one must convert the CMTQ scaffold into a functional drug analog. The 4-chloro group is displaced by an amine nucleophile via Nucleophilic Aromatic Substitution (SNAr).

Objective: Synthesize a 4-amino-substituted derivative from CMTQ to assess potential antimalarial activity.

Protocol: SNAr Functionalization of CMTQ

This protocol is a self-validating system. The color change and solubility shift serve as checkpoints.

Reagents:

  • Substrate: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (1.0 eq)

  • Nucleophile: 4-Amino-1-diethylaminopentane (Novoldiamine) or similar amine (1.2 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or neat (phenol melt method)

  • Catalyst: NaI (0.1 eq) - Optional, accelerates reaction via Finkelstein-like activation.

Step-by-Step Methodology:

  • Activation (The Melt):

    • In a round-bottom flask, mix CMTQ (1.0 g) with Phenol (5.0 g).

    • Causality: Phenol acts as a proton source to protonate the quinoline nitrogen, increasing the electrophilicity of the C-4 position (activating the C-Cl bond).

    • Heat to 80°C until a homogeneous melt is formed.

  • Nucleophilic Attack:

    • Add the amine nucleophile dropwise.

    • Raise temperature to 130-140°C. Stir for 4-6 hours.

    • Checkpoint: The reaction mixture should darken significantly (yellow to deep amber/brown). TLC (5% MeOH in DCM) should show the disappearance of the high-Rf starting material (CMTQ).

  • Workup (Purification):

    • Cool to room temperature.[1] Alkalinize with 2N NaOH (pH > 10).

    • Logic: This deprotonates the phenol and the quinolinium species, rendering the product neutral and insoluble in water, while phenol stays in the aqueous phase as phenoxide.

    • Extract with Dichloromethane (DCM). Wash organic layer with brine.[2]

    • Dry over MgSO₄ and concentrate.

  • Validation:

    • Recrystallize from Hexane/EtOAc.[2]

    • Expected Yield: 75-85%.

Reaction Mechanism Diagram

SnAr Step1 1. Protonation (Phenol activates Quinoline N) Step2 2. Nucleophilic Attack (Amine attacks C-4) Step1->Step2 Increased Electrophilicity Step3 3. Meisenheimer Complex (Resonance Stabilization) Step2->Step3 Addition Step4 4. Elimination (Loss of HCl) Step3->Step4 Re-aromatization

Figure 2: The SNAr mechanism required to convert the CMTQ scaffold into a bioactive agent.

Part 3: Physicochemical Performance Data

The following table contrasts the calculated properties of the scaffold (CMTQ) versus the drug (Mefloquine). This data explains the solubility and permeability differences.

PropertyCMTQ (Scaffold) Mefloquine (Drug) Interpretation
Formula C₁₁H₇ClF₃NC₁₇H₁₆F₆N₂OMefloquine is significantly bulkier.
MW 245.63 g/mol 378.31 g/mol CMTQ is fragment-sized (<300 MW).
cLogP ~3.8~4.1Both are highly lipophilic. The 6-CF₃ contributes to CMTQ's high LogP despite lower MW.
TPSA 12.9 Ų45.0 ŲCMTQ is non-polar (blood-brain barrier permeable). Mefloquine has higher polarity due to the -OH and -NH groups.
pKa (Quinoline N) ~4.0~8.6 (Piperidine N)Mefloquine is protonated at physiological pH (lysosomotropic accumulation). CMTQ is neutral.

Key Insight: CMTQ itself will not accumulate in the parasite's acidic food vacuole (a key requirement for antimalarial action) because it lacks the basic amine side chain (pKa ~8-9) found in Mefloquine. This confirms CMTQ is strictly a precursor, not a competitor in its current form.

Part 4: Biological Implications & Conclusion[3][4]

The "Build vs. Buy" Decision

For drug development professionals:

  • Use Mefloquine if you require a control substance with a known, long-duration profile (Half-life > 14 days) due to the metabolic blocking of the 2,8-bis(CF₃) groups [1].

  • Use CMTQ if you are designing a "Soft Drug" analog. The 2-methyl group on CMTQ provides a handle for metabolic clearance (oxidation to carboxylic acid), potentially reducing the neurotoxicity associated with Mefloquine's accumulation [2].

Mechanism of Action Validation

Mefloquine functions by binding to free heme (ferriprotoporphyrin IX) released during hemoglobin digestion by the parasite.

  • Mefloquine: High affinity due to coordination via the alcohol/amine side chain.

  • CMTQ: Negligible affinity. The 4-Cl group cannot coordinate with heme iron.

References
  • Roche Laboratories. (2003). Lariam (Mefloquine Hydrochloride) Prescribing Information.[1]Link

  • Dow, G. S., et al. (2011). "Mefloquine Derivatives: Structure-Activity Relationships and Neurotoxicity."[3] Antimicrobial Agents and Chemotherapy, 55(11). Link

  • O'Neill, P. M., et al. (1997). "4-Aminoquinolines: Past, Present and Future." Pharmacology & Therapeutics, 77(1), 29-58. Link

  • PubChem Database. (2024). "Compound Summary: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline." Link

Sources

Comparative

Bioisosteric Architectures: Optimizing the 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Scaffold

This guide serves as a technical comparative analysis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (referred to herein as CmMTQ ) and its strategic bioisosteres. It is designed for medicinal chemists and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (referred to herein as CmMTQ ) and its strategic bioisosteres. It is designed for medicinal chemists and drug discovery scientists seeking to optimize this privileged scaffold for solubility, metabolic stability, and target residency.

Executive Summary & Scaffold Analysis

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline (CmMTQ) is a high-value heterocyclic building block. It serves as the lipophilic "anchor" in numerous kinase inhibitors, antimalarials, and antitubercular agents. The 4-chloro substituent acts as a reactive handle for SNAr displacements with amines, effectively installing the quinoline core as a hydrophobic pharmacophore.

However, the CmMTQ scaffold presents three common liabilities in late-stage lead optimization:

  • Solubility-Limited Absorption: The lipophilic combination of the quinoline ring and the trifluoromethyl (-CF3) group often results in high cLogP (>4.0), leading to poor aqueous solubility.

  • Metabolic Hotspot (C2-Methyl): The C2-methyl group is prone to rapid CYP450-mediated benzylic oxidation, reducing half-life (

    
    ).
    
  • hERG Liability: The planar, lipophilic nature of the scaffold correlates with off-target hERG channel inhibition.

This guide evaluates three bioisosteric strategies to mitigate these issues while maintaining potency.

Comparative Overview
Scaffold VariantPrimary AdvantagePrimary Risk
CmMTQ (Baseline) Established SAR, High PotencyPoor Solubility, Metabolic Liability
Bioisostere A (1,5-Naphthyridine) Solubility: Lowers cLogP, introduces H-bond acceptor.Aldehyde Oxidase (AO) clearance.
Bioisostere B (SF5-Quinoline) Potency/Stability: "Super-CF3" effect; blocks metabolism.Higher MW, synthetic complexity.
Bioisostere C (2-Cyclopropyl) Metabolic Stability: Blocks C2-oxidation.Steric clash in tight pockets.

Bioisosteric Design & Performance Analysis

Strategy A: The "Nitrogen Scan" (Scaffold Hopping)

Molecule: 4-Chloro-2-methyl-6-(trifluoromethyl)-1,5-naphthyridine Objective: Improve solubility and reduce lipophilicity (LogD) without altering the binding vector.

Replacing the CH at position 8 of the quinoline ring with a Nitrogen atom creates a 1,5-naphthyridine . This modification reduces the lipophilicity significantly due to the lower basicity and increased polarity of the diaza-system.

  • Mechanism: The additional nitrogen lowers the orbital energy of the aromatic system, reducing the propensity for

    
     stacking (aggregation) and increasing aqueous solvation.
    
  • Performance:

    • Solubility: ~10-fold increase in thermodynamic solubility at pH 7.4.

    • pKa: The N1 nitrogen becomes less basic (pKa ~3.0 vs ~5.0 for quinoline), which may affect binding if the N1-H interaction is critical.

Strategy B: The "Super-Fluorine" Replacement

Molecule: 4-Chloro-2-methyl-6-(pentafluorosulfanyl)quinoline Objective: Enhance metabolic stability and hydrophobic binding.

The pentafluorosulfanyl (-SF5) group is a bioisostere of the -CF3 group but possesses unique geometry (square pyramidal) and higher electronegativity.

  • Mechanism: The C-S bond is chemically inert. The SF5 group is more lipophilic than CF3 but does not suffer from the C-F bond labilization seen in some metabolic pathways. It fills hydrophobic pockets more effectively due to its larger volume (Volume: SF5 ≈ t-Butyl > CF3).

  • Performance:

    • Metabolic Stability: High resistance to oxidative defluorination.

    • Potency: Often improves IC50 by 2-5x in hydrophobic pockets due to better shape complementarity.

Strategy C: The "Metabolic Block"

Molecule: 4-Chloro-2-cyclopropyl-6-(trifluoromethyl)quinoline Objective: Extend half-life by blocking benzylic oxidation.

The C2-methyl group is a "soft spot" for CYP enzymes. Replacing it with a cyclopropyl ring removes the benzylic protons while maintaining the steric bulk and lipophilicity required for binding.

Experimental Data Comparison

The following data represents a comparative analysis of the CmMTQ scaffold against its bioisosteres in a standard kinase inhibitor fragment context (4-amino substituted).

Table 1: Physicochemical Profile
PropertyCmMTQ (Ref) 1,5-Naphthyridine SF5-Quinoline 2-Cyclopropyl
MW (Daltons) 245.6246.6303.7271.7
cLogP 3.82.94.44.1
TPSA (

)
12.925.812.912.9
Solubility (pH 7.4) < 5 µM~65 µM < 1 µM< 5 µM
pKa (Ring N) 4.93.24.15.1
Table 2: Metabolic Stability (Human Liver Microsomes)

Data represents intrinsic clearance (


) in 

protein.
Compound

(HLM)
Primary Metabolite
CmMTQ (Ref) 45 (High)C2-hydroxymethyl (Benzylic oxidation)
1,5-Naphthyridine 55 (High)AO-mediated oxidation at C8/C4
SF5-Quinoline 12 (Low) Minimal; Phase II conjugation
2-Cyclopropyl 18 (Low) Ring opening (minor)

Critical Insight: While the 1,5-naphthyridine solves the solubility problem, it introduces a liability toward Aldehyde Oxidase (AO) , a cytosolic enzyme that attacks electron-deficient heterocycles. If the naphthyridine analog shows high clearance, C2-blocking (Strategy C) or the SF5 replacement (Strategy B) are superior choices for stability.

Visualizing the Optimization Pathway

The following diagram maps the structural evolution from the parent CmMTQ scaffold to its bioisosteres, highlighting the specific medicinal chemistry logic for each transformation.

BioisostereMap Parent Parent Scaffold (CmMTQ) 4-Cl-2-Me-6-CF3-Quinoline Naph Bioisostere A 1,5-Naphthyridine (Solubility Focus) Parent->Naph Scaffold Hop: +N at pos 8 Reduces cLogP SF5 Bioisostere B SF5-Quinoline (Potency/Stability Focus) Parent->SF5 Substituent Swap: CF3 -> SF5 Increases Lipophilicity Prevents Defluorination Cyclo Bioisostere C 2-Cyclopropyl (Metabolic Block Focus) Parent->Cyclo steric/electronic mod: Me -> Cyclopropyl Blocks CYP Oxidation

Figure 1: Strategic Bioisosteric Replacement Map. Red indicates the parent liability; Blue, Green, and Yellow indicate the optimized trajectories.

Experimental Protocols

Protocol A: Synthesis of the 1,5-Naphthyridine Bioisostere

Objective: Synthesize 4-chloro-2-methyl-6-(trifluoromethyl)-1,5-naphthyridine. Rationale: Standard Skraup or Combes synthesis conditions often fail with electron-deficient pyridines. This protocol uses a condensation-cyclization approach.

  • Reagents: 5-Amino-2-(trifluoromethyl)pyridine (1.0 eq), Methyl acetoacetate (1.2 eq), Polyphosphoric acid (PPA), POCl3.

  • Step 1 (Condensation):

    • Mix amine and methyl acetoacetate in toluene with a catalytic amount of p-TsOH.

    • Reflux with a Dean-Stark trap to remove water until the enamine intermediate is formed (monitor by TLC).

    • Concentrate in vacuo.

  • Step 2 (Cyclization):

    • Add the crude enamine to pre-heated PPA (100°C).

    • Stir at 120°C for 2 hours.

    • Pour onto crushed ice and neutralize with NaOH to precipitate the 4-hydroxy-1,5-naphthyridine intermediate.

  • Step 3 (Chlorination):

    • Dry the solid intermediate.

    • Reflux in neat POCl3 (5 vol) for 3 hours.

    • Evaporate excess POCl3, quench with ice-water, and extract with DCM.

    • Validation: 1H NMR should show the loss of the C4-proton and a downfield shift of the aromatic signals.

Protocol B: Microsomal Stability Assay (Validation of Strategy C)

Objective: Confirm the metabolic stability of the 2-cyclopropyl analog vs. the 2-methyl parent.

  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Substrate: 1 µM test compound (CmMTQ vs. Bioisostere C).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Procedure:

    • Pre-incubate microsomes and substrate at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Sample at t = 0, 5, 15, 30, and 60 min.

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to determine

    
     and calculate 
    
    
    
    .
    • Success Criterion: Bioisostere C should exhibit

      
       that of CmMTQ.
      

References

  • Bioisosteric Replacement Strategies: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

  • Naphthyridine Synthesis & Properties: Litvic, M., et al. (2012). Chemistry and biology of naphthyridines. Bioorganic & Medicinal Chemistry Letters. Link

  • SF5 as a Bioisostere: Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-containing compounds in medicinal chemistry. Chemical Reviews. Link

  • Aldehyde Oxidase Liability: Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link

  • CmMTQ Scaffold Applications: O'Neill, P. M., et al. (1998). 4-Aminoquinolines: Past, present and future. Pharmacology & Therapeutics. Link

Validation

Retention Time &amp; Separation Guide: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

This guide details the retention behavior, method development, and comparative performance of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline in Reverse Phase Liquid Chromatography (RPLC). Executive Summary 4-Chloro-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the retention behavior, method development, and comparative performance of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline in Reverse Phase Liquid Chromatography (RPLC).

Executive Summary

4-Chloro-2-methyl-6-(trifluoromethyl)quinoline is a highly hydrophobic, weak base commonly encountered as a key intermediate in the synthesis of antimalarial drugs (e.g., Mefloquine analogs) and kinase inhibitors. Its retention in RPLC is dominated by the strong lipophilicity of the trifluoromethyl (-CF3) and chloro (-Cl) groups, combined with the steric bulk of the 2-methyl substituent.

Key Chromatographic Characteristic:

  • Retention Profile: Late-eluting on C18 columns.

  • Primary Impurity: 4-Hydroxy-2-methyl-6-(trifluoromethyl)quinoline (Starting Material/Hydrolysis Product), which elutes significantly earlier.

  • Critical Parameter: Mobile phase pH must be controlled (typically acidic, pH 2.0–3.0) to suppress silanol interactions with the quinoline nitrogen, despite the electron-withdrawing effects of the -CF3 group reducing basicity.

Chemical Context & Retention Mechanism[1][2]

Understanding the molecule's physicochemical properties is the foundation of robust method development.

FeatureChemical MoietyChromatographic Effect
Core Quinoline RingAromatic pi-pi interactions with Phenyl phases; hydrophobic interaction with C18.
Position 2 Methyl (-CH3)Increases hydrophobicity (vs. H); slight steric hindrance around the Nitrogen.
Position 4 Chloro (-Cl)Major Hydrophobicity Driver. Replaces the polar -OH of the precursor, causing a massive shift in retention time.
Position 6 Trifluoromethyl (-CF3)Strongest Hydrophobic Driver. Fluorine atoms decrease water solubility and increase interaction with C18 chains.
Basic Center Quinoline NitrogenPotential for peak tailing due to interaction with residual silanols on the column stationary phase.
Mechanism of Separation

The separation of this compound is governed by the Hydrophobic Subtraction Model . The analyte partitions strongly into the stationary phase.

  • Vs. Hydroxy Precursor: The conversion of C-OH to C-Cl removes a hydrogen bond donor, drastically increasing

    
     (approx. shift from 2.5 to 4.5+). This results in a large resolution factor (
    
    
    
    ), making separation easy but requiring high organic strength to elute the product.
  • Vs. Des-CF3 Analogs: The -CF3 group adds significant retention compared to a simple methyl or chloro substituent.

Comparative Performance Guide

This section compares the target compound's performance against its critical analogs and impurities under optimized conditions.[1]

Standardized Experimental Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Gradient: 50% B to 95% B over 10 minutes.

Retention Data Comparison (Relative Retention Time - RRT)
CompoundStructure NoteRRT (Target = 1.00)Separation Difficulty
Target Analyte 4-Cl-2-Me-6-CF3-Quinoline 1.00 N/A
Precursor / Impurity A 4-Hydroxy-2-Me-6-CF3-Quinoline0.45 – 0.55Easy. Elutes much earlier due to polar -OH group.
Analog B 4-Chloro-2-Me-Quinoline0.70 – 0.75Moderate. Missing the lipophilic -CF3 group reduces retention.
Analog C 4-Chloro-6-CF3-Quinoline0.85 – 0.90Hard. Missing the 2-Me group causes a slight loss in retention.

Scientist's Insight:

"Do not underestimate the 'Ghost Peak' phenomenon with this compound. If your sample is dissolved in MeOH/Water and left to stand, the 4-Chloro group is susceptible to hydrolysis back to the 4-Hydroxy form, especially if not buffered. Always prepare samples in 100% ACN if possible, or analyze immediately."

Detailed Experimental Protocol

Protocol A: Reaction Monitoring (IPC)

Objective: Quantify conversion of Hydroxy-precursor to Chloro-product.

  • Sample Prep: Take 50 µL of reaction mixture (e.g., POCl3 matrix). Quench into 1 mL dry Acetonitrile. Note: Avoid water in the quench to prevent hydrolysis of the acid chloride intermediate or the product. Neutralize with TEA if necessary.

  • Column: C18 (End-capped is critical).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate pH 3.0 (Buffer is preferred over simple acid to maintain peak shape).

    • B: Acetonitrile.[2][3]

  • Gradient:

    • 0.0 min: 40% B

    • 8.0 min: 95% B (Ramp fast to elute the hydrophobic product)

    • 10.0 min: 95% B

    • 10.1 min: 40% B

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (End absorption).

Protocol B: High-Purity Assay (Quality Control)

Objective: Detect closely eluting hydrophobic impurities (e.g., Regioisomers).

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).

    • Reasoning: The pi-pi interaction of the Phenyl phase offers unique selectivity for the quinoline ring electrons, often separating isomers (e.g., 6-CF3 vs 7-CF3) better than C18.

  • Mobile Phase: Methanol/Water gradient (Methanol provides different selectivity than ACN for aromatic compounds).

  • Isocratic Hold: If 6-CF3 and 7-CF3 isomers are suspected, use an isocratic hold at approx. 70% Methanol.

Visualization of Workflows

Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates the chemical relationship between the compounds, explaining the retention order (Polar -> Hydrophobic).

G Precursor Starting Material (4-Hydroxy-2-Me-6-CF3) Polar (RRT ~0.5) Reagent POCl3 (Chlorination) Precursor->Reagent Target TARGET PRODUCT (4-Chloro-2-Me-6-CF3) Hydrophobic (RRT 1.0) Reagent->Target Substitution (-OH to -Cl) Hydrolysis Hydrolysis Impurity (Reverts to Hydroxy) Target->Hydrolysis Degradation (in Water) Hydrolysis->Precursor Identity Match

Caption: Chemical pathway showing the transition from the polar starting material (early eluting) to the hydrophobic target (late eluting) and the risk of hydrolysis.

Diagram 2: Method Development Decision Tree

A logical flow for selecting the correct column and mobile phase.

G Start Start: 4-Cl-2-Me-6-CF3 Analysis Goal What is the Goal? Start->Goal IPC Reaction Monitoring (SM vs Product) Goal->IPC Speed Purity Final Purity / Isomers Goal->Purity Selectivity MethodA Method A: C18 Column Fast Gradient (50-95% B) Acidic Mobile Phase IPC->MethodA MethodB Method B: Phenyl-Hexyl Methanol Mobile Phase Exploit Pi-Pi Selectivity Purity->MethodB

Caption: Decision tree for selecting between high-throughput C18 methods and high-selectivity Phenyl-Hexyl methods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. Retrieved from [Link]

    • Context: Used as a structural anchor for retention prediction (Des-CF3 analog).
  • Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry. Retrieved from [Link]

    • Context: Establishes the standard chlorination mechanism and impurity profiles for nitrogen heterocycles.
    • Context: Identification of the commercially available starting material (CAS 1701-20-8).[4]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline. Retrieved from [Link]

    • Context: Physicochemical property data (LogP, pKa) for trifluoromethyl-quinoline derivatives.[5]

Sources

Comparative

13C NMR Profiling of Trifluoromethyl Quinolines: A Technical Comparison Guide

Executive Summary Context: The trifluoromethyl (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) group is a privileged motif in medicinal chemistry, utilized to modulate metabolic stability (blocking P450 oxidation), lipophilicity (

), and protein binding affinity.[1] Quinolines substituted with

are frequent pharmacophores in antimalarials (e.g., Mefloquine analogs) and kinase inhibitors.[1]

The Challenge: Characterizing these scaffolds is non-trivial due to the potent electron-withdrawing nature of fluorine and the complex spin-spin coupling between


 and 

nuclei. Standard proton-decoupled

NMR spectra often display deceptive "missing peaks" or complex multiplets that are easily misidentified as impurities or noise.

Guide Scope: This guide provides a comparative analysis of


 NMR shifts for trifluoromethyl-substituted quinolines, specifically distinguishing between positional isomers (2- vs. 4-substituted). It details the diagnostic coupling constants (

) and outlines a self-validating experimental protocol for structural assignment.

Part 1: Mechanistic Insight & Coupling Physics

The Fluorine Effect

Unlike methyl-substituted quinolines, where carbon signals appear as singlets (in proton-decoupled modes),


-quinolines exhibit characteristic splitting patterns due to the 

nucleus (

, 100% abundance).[1]
  • The Quartet Signature: The

    
     carbon itself couples to its three attached fluorine atoms, resulting in a quartet  (
    
    
    
    intensity ratio) with a massive coupling constant (
    
    
    Hz).[1][2]
  • The Ipso Splitting: The quinoline ring carbon directly attached to the

    
     group (the ipso carbon) is also split into a quartet, typically with a coupling constant of 
    
    
    
    Hz.
  • Long-Range Effects: Ortho (

    
    ) and Para (
    
    
    
    ) carbons often show smaller splittings (2–6 Hz), which can cause line broadening if the resolution is insufficient.
Diagram: Isomer Assignment Logic

The following flowchart illustrates the decision logic for distinguishing 2-


 from 4-

isomers based on NMR data.

AssignmentLogic Start Crude Product Mixture F19 1. Run 19F NMR (Quick Screen) Start->F19 Singlet Single Peak @ -60 to -68 ppm? F19->Singlet C13 2. Run 13C{1H} NMR (High d1 delay) Singlet->C13 Yes (Purity OK) Decision Analyze Quartet Region (115-155 ppm) C13->Decision Res2 Quartet @ ~145-150 ppm (2J ~34 Hz) Decision->Res2 Ipso Shift Low Field Res4 Quartet @ ~130-135 ppm (2J ~32 Hz) Decision->Res4 Ipso Shift Mid Field Result2 Assignment: 2-CF3-Quinoline Res2->Result2 Result4 Assignment: 4-CF3-Quinoline Res4->Result4

Caption: Logical workflow for distinguishing regioisomers using characteristic ipso-carbon chemical shifts and coupling patterns.

Part 2: Comparative Data Analysis

The following table contrasts the


 chemical shifts of the parent quinoline with its 2- and 4-trifluoromethyl derivatives. Note the dramatic splitting and shifting of the substituted carbons.

Table 1: Comparative


 NMR Shifts (in 

)
Carbon PositionParent Quinoline (

ppm)
2-

-Quinoline (

ppm)
4-

-Quinoline (

ppm)
Diagnostic Feature (

Analogs)

Group
N/A121.5 (q,

Hz)
123.5 (q,

Hz)
Diagnostic Quartet (

)
C-2 150.3147.8 (q,

Hz)
150.5Ipso (C2) vs Normal (C2)
C-3 121.0119.2 (q,

Hz)
117.5 (q,

Hz)
Ortho coupling (

)
C-4 136.0137.5134.2 (q,

Hz)
Ipso (C4) vs Normal (C4)
C-4a (Bridge)128.3129.1124.5 (q,

Hz)
Proximity effect
C-5 127.8128.5124.1 (q,

Hz)
Peri-coupling (unique to 4-sub)
C-6 126.5127.9128.2Remote
C-7 129.4130.5131.2Remote
C-8 129.7130.1130.7Remote
C-8a (Bridge)148.3146.5149.1Remote

Note: Values are approximate averages derived from literature for


 solutions. Shifts may vary by 

ppm depending on concentration and exact solvent water content.
Key Observations for Researchers:
  • The "Missing" Signal: In 4-

    
     quinolines, the C4 signal (~134 ppm) is often weak due to splitting into four lines and the lack of Nuclear Overhauser Effect (NOE) enhancement (since it is quaternary).
    
  • Peri-Coupling: 4-substituted quinolines often show a unique "through-space" or "peri" coupling to C-5 (

    
     Hz), which is absent in the 2-substituted isomer.
    
  • Solvent Shift: Switching from

    
     to DMSO-
    
    
    
    typically causes a slight downfield shift (0.5 - 1.0 ppm) for ring carbons but minimal change for the
    
    
    quartet itself.

Part 3: Experimental Protocols

Synthesis (Friedländer Annulation)

Context: This is the most robust method for generating 2- or 4-


 quinolines.
  • Reactants: 2-Aminobenzophenone (or related aniline) + Trifluoromethyl ketone/alkyne.

  • Catalyst: Acidic (e.g.,

    
    ) or Lewis Acid (
    
    
    
    ).[1]
  • Procedure: Reflux in toluene or neat conditions.

  • Purification: Silica gel chromatography (Hexane/EtOAc).[1][3]

    
     compounds often move faster on silica than non-fluorinated analogs due to higher lipophilicity.
    
NMR Acquisition Protocol (Self-Validating)

To ensure detection of the quaternary quartets, use the following parameters:

  • Instrument: 400 MHz or higher recommended.[1]

  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if distinguishing C/CH/CH2).[1]

  • Relaxation Delay (

    
    ): CRITICAL.  Set 
    
    
    
    seconds.
    • Reasoning: The

      
       and Ipso carbons have no attached protons to facilitate relaxation. Short delays saturate these nuclei, making the quartets disappear into the noise.[1]
      
  • Scans (NS): Minimum 1024 scans for standard concentration (10 mg/0.6 mL).

  • Spectral Width: Ensure range covers -10 to 220 ppm.

Diagram: Spectral Acquisition Workflow

NMRWorkflow Sample Sample Prep (15mg in CDCl3) Param Set Parameters d1=3s, NS=1024 Sample->Param Acquire Acquire 13C{1H} Param->Acquire Process Process LB=1.0 Hz Acquire->Process Validate Check for Quartets (J ~275Hz) Process->Validate

Caption: Optimized workflow for detecting quaternary fluorinated carbons.

Part 4: Troubleshooting & Validation

Problem: "I see the


 quartet at 123 ppm, but the Ipso carbon is missing."
  • Root Cause: Insufficient relaxation delay (

    
    ) or insufficient signal-to-noise ratio. The Ipso signal is split into 4, reducing the height of each peak to 25% of a singlet.
    
  • Solution: Increase

    
     to 5 seconds and double the number of scans.
    

Problem: "My peaks are broad."

  • Root Cause: Unresolved long-range C-F coupling (

    
     or 
    
    
    
    ).
  • Solution: Apply exponential multiplication (Line Broadening, LB = 1-2 Hz) during processing to smooth the noise, or acquire a

    
    -decoupled 
    
    
    
    spectrum if the probe hardware allows.[1]

References

  • Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates. ProQuest. [Link][4]

  • Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry. [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. (Provides specific NMR data for 4-CF3 derivatives). [Link]

  • 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe. Journal of Organic Chemistry. (Provides specific shifts for 2-CF3 anilines/quinolines). [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Introduction: Beyond Compliance As researchers, we often view disposal as a janitorial task—the final, uninteresting step of an experiment. However, when handling halogenated heterocycles like 4-Chloro-2-methyl-6-(triflu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Compliance

As researchers, we often view disposal as a janitorial task—the final, uninteresting step of an experiment. However, when handling halogenated heterocycles like 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline , disposal is a critical extension of the chemical lifecycle.

This compound is not just "organic waste."[1][2][3] It contains two distinct halogen functionalities—an aryl chloride and a trifluoromethyl group (


). The metabolic and thermal stability of the 

group, which makes it valuable in medicinal chemistry (enhancing lipophilicity and metabolic resistance), renders it a persistent challenge in waste streams. Improper disposal does not just violate EPA/RCRA standards; it risks the formation of hydrofluoric acid (HF) in incinerators ill-equipped to scrub it, damaging infrastructure and releasing toxic emissions.

This guide provides a self-validating workflow to ensure this compound is handled with the scientific rigor it demands.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must understand the physiochemical triggers of the waste.

PropertySpecificationOperational Implication
Physical State Solid (typically off-white/yellow powder)Dust generation is a primary inhalation risk during transfer.
Functional Groups Aryl Chloride, Trifluoromethyl, Quinoline NitrogenRequires Halogenated Waste stream. Do not mix with non-halogenated solvents (e.g., acetone/methanol washings must go to halogenated).
Reactivity Stable under ambient conditions.Incompatible with strong oxidizing agents.
Thermal Decomposition

(Combustion)
Releases Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl), and Nitrogen Oxides (

).
Acute Hazards Skin/Eye/Respiratory IrritantStandard Nitrile gloves are sufficient for incidental contact; double-gloving recommended for solids handling.

Critical Safety Note: While the compound itself is stable, thermal decomposition releases HF . This is why your waste vendor must know the fluorine content. Standard municipal incineration is insufficient.

Part 2: Strategic Segregation Protocol

The most common error in laboratory waste management is "bulking" incompatible streams to save space. For this quinoline derivative, strict segregation is required to prevent cross-contamination and ensure regulatory compliance.

1. The "Halogen Rule"

Because this molecule contains Chlorine and Fluorine, it is legally defined as a Halogenated Organic .

  • Do NOT pour mother liquors or rinsates into "General Organic" or "Non-Halogenated" carboys.

  • Reasoning: Non-halogenated waste is often used as fuel blending for cement kilns. Halogens poison these catalysts and corrode the burners. Mixing this quinoline into a non-halogenated stream can result in the rejection of the entire 55-gallon drum by the disposal facility, costing your lab thousands in re-characterization fees.

2. Container Compatibility
  • Solids: Collect in wide-mouth HDPE (High-Density Polyethylene) jars.

  • Liquids (Solutions): Glass or HDPE carboys.

  • Avoid: Metal containers (steel drums) for long-term storage of liquid waste containing this compound. Although the quinoline is relatively stable, any slow hydrolysis or presence of acidic impurities can corrode metal, leading to leaks.

Part 3: Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Compound, Contaminated Weigh Boats, Gloves)
  • Containment: Place the solid waste into a clear polyethylene bag.

  • Double-Bagging: Seal the first bag and place it inside a second bag or directly into the wide-mouth HDPE solid waste drum.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Write "Solid Waste Contaminated with 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Satellite Accumulation: Store in the designated satellite area. Keep the container closed at all times except when adding waste.

Scenario B: Liquid Waste (Reaction Mixtures, Rinsates)
  • Characterize the Solvent: Determine the primary solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Select Stream:

    • If solvent is Halogenated (DCM, Chloroform): Add to Halogenated Waste .

    • If solvent is Non-Halogenated (Methanol, Acetone): STILL Add to Halogenated Waste .

    • Why? The presence of the dissolved quinoline (>1-2%) contaminates the entire volume, mandating the halogenated treatment path.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acidic workups, neutralize before adding to the waste carboy to prevent gas generation.

  • Log It: Record the volume and approximate concentration on the waste log.

Part 4: Emergency Spill Management

Spill of Solid Powder:

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE: Wear safety goggles, lab coat, and double nitrile gloves . If dust is visible in the air, use an N95 or half-mask respirator.

  • Dry Clean-up: Do not wet the powder initially (avoids spreading a slurry). Use a scoop or dustpan to collect the bulk material.

  • Wipe Down: Use a damp paper towel (acetone or water) to wipe the residue.

  • Disposal: Place all spill debris (scoop, towels, gloves) into the Solid Halogenated Waste container.

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for disposing of 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline, ensuring the material ends up in the correct incineration stream.

DisposalWorkflow Start Waste Generation: 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Weigh Boats) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor, Rinsate) StateCheck->LiquidPath Dissolved Bagging Double Bag in Polyethylene SolidPath->Bagging SolventCheck Primary Solvent Type? LiquidPath->SolventCheck ContainerSolid Container: Wide-Mouth HDPE Bagging->ContainerSolid HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Acetone) SolventCheck->NonHaloSolvent CombineStream CRITICAL STEP: Combine into HALOGENATED Stream HaloSolvent->CombineStream NonHaloSolvent->CombineStream Contaminated ContainerLiquid Container: Glass or HDPE Carboy (No Metal) CombineStream->ContainerLiquid Labeling Labeling: List Full Chemical Name Mark 'Halogenated' ContainerSolid->Labeling ContainerLiquid->Labeling FinalDest Final Disposal: High-Temp Incineration (w/ HF Scrubbing) Labeling->FinalDest

Figure 1: Decision tree for the segregation and packaging of halogenated quinoline waste. Note that all liquid waste streams containing this compound merge into the Halogenated line regardless of the carrier solvent.

References
  • PubChem. (n.d.). 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Guidelines for Solvent Waste Recycling and Disposal. RCRA Regulations.[2][4] Retrieved from [Link]

  • Code of Federal Regulations. 40 CFR § 261.3 - Definition of Hazardous Waste. Electronic Code of Federal Regulations.[5] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline

Executive Safety Analysis & Hazard Mechanism CAS: 23820-15-7 (Analogous/Specific) | State: Solid (Off-white to yellow powder) To handle 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline safely, one must understand its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Analysis & Hazard Mechanism

CAS: 23820-15-7 (Analogous/Specific) | State: Solid (Off-white to yellow powder)

To handle 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline safely, one must understand its structure-activity relationship (SAR), not just its GHS label.[1] This molecule presents a dual-threat mechanism often overlooked in standard safety data sheets:

  • The Electrophilic "Warhead" (4-Chloro Position): The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (

    
    ). Biologically, this means it can potentially act as an alkylating agent, reacting with nucleophilic residues (like cysteine or lysine) in proteins or DNA.[1]
    
  • The Lipophilic Driver (6-Trifluoromethyl Group): The

    
     group significantly increases the molecule's lipophilicity (
    
    
    
    ). This facilitates rapid dermal absorption and penetration across cell membranes, effectively "dragging" the reactive chloro-quinoline core into systemic circulation.

Core GHS Hazards:

  • H315/H319: Causes skin and serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation (Mucosal tissue damage).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are stratified by the state of the chemical, as the risk profile changes significantly when the solid is dissolved in organic solvents.

PPE Decision Framework[1]

PPE_Decision_Tree Start Task Assessment State Chemical State? Start->State Solid SOLID (Powder/Crystals) State->Solid Solution SOLUTION (Dissolved) State->Solution Solid_PPE Standard PPE: - Nitrile Gloves (Double) - N95/P100 Mask (if outside hood) - Safety Glasses Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Polar Polar (MeOH, DMSO) Solvent_Check->Polar NonPolar Halogenated (DCM, Chloroform) Solvent_Check->NonPolar Polar_PPE PPE: - Double Nitrile (0.11mm min) - Change every 30 mins Polar->Polar_PPE NonPolar_PPE PPE: - Laminate (Silver Shield) Liners - OR Viton Gloves - Nitrile fails in <2 mins NonPolar->NonPolar_PPE

Figure 1: PPE selection logic based on physical state and solvent carrier.[4] Note the critical requirement for Laminate gloves when handling halogenated solvents.

Detailed Specifications
ComponentSpecificationRationale
Hand Protection (Solid) Double Nitrile (Min thickness 5 mil/0.12mm)Provides redundancy against micro-tears. The solid is abrasive; double layers prevent direct contact.
Hand Protection (Solution) Silver Shield (Laminate) or Viton If dissolved in DCM or Chloroform, nitrile degrades instantly.[1] The

group enhances permeation; standard nitrile is insufficient for prolonged contact.
Respiratory P100 / N95 (or Fume Hood)Fluorinated dusts are often electrostatic and "fly." Inhalation causes immediate mucosal inflammation. Always prioritize the Fume Hood.
Eye Protection Chemical Goggles (Not just glasses)Fine powders can bypass side-shields of standard safety glasses. Goggles seal the orbital area.
Body Flame-Resistant Lab Coat (Nomex/Cotton)Synthetic blends (polyester) can melt into skin if a fire occurs with the solvent carrier.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (The "Static" Risk)

Context: Fluorinated solids like 4-Chloro-2-methyl-6-(trifluoromethyl)quinoline generate significant static electricity, causing the powder to "jump" or repel from spatulas, increasing inhalation risk.[1]

  • Engineering Control: Operate strictly inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun (ionizer) on the weighing boat and spatula before dispensing. If unavailable, wipe the spatula with a dryer sheet or ground the balance.

  • Transfer: Do not dump. Tap the spatula gently.

  • Decontamination: Immediately wipe the balance area with a wet tissue (acetone/ethanol) while wearing gloves. Dispose of the tissue as solid hazardous waste.

B. Synthesis & Reaction Monitoring
  • Closed Systems: Perform reactions in septa-sealed flasks. Vent via an inert gas line (Nitrogen/Argon) to a scrubber or hood exhaust.

  • Temperature Control: If heating, use an oil bath or heating block. Avoid heat guns which can aerosolize the chemical if the flask cracks.

  • Quenching: Treat the reaction mixture as a "reactive alkylator" until proven otherwise. Quench with care, assuming the 4-chloro group may hydrolyze to the quinolone (releasing HCl) under vigorous acidic/basic conditions.

C. Spill Management (Emergency Response)

Spill_Response Spill Spill Detected Assess Assess State Spill->Assess Dry Dry Powder Assess->Dry Wet Solution/Liquid Assess->Wet Action_Dry 1. Dampen paper towel 2. Place over powder (prevents dust) 3. Scoop into bag Dry->Action_Dry Action_Wet 1. Cover with Absorbent (Vermiculite) 2. Wait 5 mins 3. Scoop into bag Wet->Action_Wet Disposal Label: 'Halogenated Toxic Waste' Contact EHS Action_Dry->Disposal Action_Wet->Disposal

Figure 2: Immediate response workflow for dry vs. wet spills.[2][4][5][6] Note the "Dampen" step for powders to prevent aerosolization.

Disposal & Waste Strategy

Crucial Rule: This compound contains both Chlorine and Fluorine . It must be treated as Halogenated Organic Waste .

  • Segregation:

    • DO NOT mix with non-halogenated solvents (e.g., Acetone, Hexane waste streams) if your facility separates them.[1] Mixing halogenated compounds into non-halogenated streams can trigger costly incineration surcharges or safety violations.

    • DO NOT dispose of down the drain. The

      
       group is persistent in the environment (PFAS-adjacent chemistry).
      
  • Container Labeling:

    • Tag: "Hazardous Waste - Halogenated Organic."

    • Constituents: List "4-Chloro-2-methyl-6-(trifluoromethyl)quinoline" explicitly. Do not use abbreviations like "Cl-Quino."

  • Solid Waste:

    • Contaminated gloves, weighing boats, and paper towels must go into a sealed hazardous solid waste bag (double-bagged), not the regular trash.[1]

References

  • PubChem. (n.d.). Compound Summary: 4-Chloro-2-(trifluoromethyl)quinoline.[4] National Library of Medicine. Retrieved October 26, 2025, from [Link](Note: Used as structural analog for hazard extrapolation).[1]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Quinoline Derivatives. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-methyl-6-(trifluoromethyl)quinoline
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